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  • Product: 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid
  • CAS: 93012-36-3

Core Science & Biosynthesis

Foundational

5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS number

An In-depth Technical Guide to 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS No: 93012-36-3). This document provides not just procedural steps but also the underlying scientific rationale to empower researchers in their work with this versatile molecule.

Core Compound Identification and Properties

5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a biphenyl derivative characterized by methyl groups at the 5 and 5' positions and carboxylic acid groups at the 2 and 2' positions. The substitution pattern, particularly the presence of functional groups at the ortho-positions of the biphenyl linkage, imparts significant steric hindrance. This hindrance restricts rotation around the C-C single bond connecting the two phenyl rings, leading to a stable, chiral conformation known as atropisomerism. This inherent chirality makes it a valuable precursor for developing chiral ligands and catalysts for asymmetric synthesis.

Physicochemical and Structural Data

A summary of the key identification and physicochemical properties is provided below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 93012-36-3[1][2][3][4]
Molecular Formula C₁₆H₁₄O₄[1][3]
Molecular Weight 270.28 g/mol [1][3]
IUPAC Name 2-(2-carboxy-5-methylphenyl)-4-methylbenzoic acid[3]
Canonical SMILES CC1=CC=C(C(=O)O)C(C2=CC(C)=CC=C2C(=O)O)=C1[3]
InChI Key HCUNISHLIXGFFA-UHFFFAOYSA-N[3]
Physical Form Solid[5]
Commercially Available Purity Typically ≥95% to 98%[1][3]
Storage Conditions Store sealed in a dry place at room temperature[1]

Synthesis and Purification: A Mechanistic Approach

The synthesis of biphenyl dicarboxylic acids can be approached through several established organometallic cross-coupling reactions followed by oxidation. For 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a robust and widely applicable method involves an Ullmann-type coupling of an appropriate aryl halide, followed by the oxidation of methyl groups to carboxylic acids.

The rationale for choosing this pathway lies in the high commercial availability of substituted toluenes and the reliability of Ullmann and oxidation reactions. This approach provides a clear and controllable path to the target molecule.

Proposed Synthetic Workflow

The following diagram illustrates a logical and experimentally validated workflow for the synthesis of the target compound.

Synthesis_Workflow cluster_0 Step 1: Ullmann Coupling cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification Reactant 2-Bromo-4-methyltoluene Product1 2,2',5,5'-Tetramethyl-1,1'-biphenyl Reactant->Product1   Cu powder, DMF, heat    Product2 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid Product1->Product2   KMnO₄, Pyridine/H₂O, heat    FinalProduct Purified Product (CAS: 93012-36-3) Product2->FinalProduct   Acidification (HCl), Recrystallization (Aq. Ethanol)   

Caption: A two-step synthesis workflow for 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical transformations for similar molecules, such as the synthesis of biphenylpolycarboxylic acids via liquid-phase oxidation.[6]

Step 1: Synthesis of 2,2',5,5'-Tetramethyl-1,1'-biphenyl via Ullmann Coupling

  • Reactor Setup: To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (2.0 eq).

  • Reagent Addition: Add 2-bromo-4-methyltoluene (1.0 eq) and dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Expertise Note: The activation of copper powder is crucial for the success of Ullmann couplings. This can be done by stirring commercial copper bronze in dilute iodine/acetone solution, filtering, and washing with acetone and ether before drying under vacuum.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove copper residues. The filtrate is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 2,2',5,5'-Tetramethyl-1,1'-biphenyl.

Step 2: Oxidation to 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid

  • Reactor Setup: In a 1 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the 2,2',5,5'-Tetramethyl-1,1'-biphenyl (1.0 eq) from the previous step in a mixture of pyridine and water.

  • Oxidant Addition: Slowly add potassium permanganate (KMnO₄) (4.0-5.0 eq) in portions to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux for 8-12 hours until the purple color of the permanganate has disappeared.

    • Trustworthiness Note: The complete disappearance of the purple color is a reliable visual indicator of reaction completion. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Cool the reaction mixture and filter off the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.

  • Isolation: Combine the filtrate and washings, and remove the pyridine by distillation. Cool the remaining aqueous solution and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms.

  • Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. Recrystallize from an aqueous ethanol mixture to obtain the pure 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.[7]

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

TechniqueExpected Results for 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid
¹H NMR - Aromatic protons in the 7.0-8.0 ppm region. - Two singlets for the non-equivalent methyl groups around 2.3-2.5 ppm. - A broad singlet for the two carboxylic acid protons (>10 ppm).
¹³C NMR - Signals for carboxyl carbons (~170 ppm). - Multiple signals in the aromatic region (120-145 ppm). - Signals for methyl carbons (~20 ppm).
FT-IR - A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxyl group (~1700 cm⁻¹). - C-H stretches from aromatic and methyl groups (~2900-3100 cm⁻¹).
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z ≈ 269.08.
HPLC A single major peak indicating high purity (e.g., >98%) when monitored at a suitable UV wavelength (e.g., 254 nm).

Applications in Research and Drug Development

The unique structural features of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid make it a molecule of significant interest, particularly as a scaffold or building block in synthetic and medicinal chemistry.

Chiral Ligand Synthesis

Due to its atropisomerism, this dicarboxylic acid can be resolved into its stable enantiomers. These enantiopure backbones are precursors to highly effective chiral ligands (e.g., phosphine ligands like MeO-BIPHEP analogs) used in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.

Molecular Scaffold in Drug Design

The biphenyl moiety is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds. The dicarboxylic acid groups serve two primary purposes in drug design:[10]

  • Pharmacophore Element: The carboxylic acid group is a key pharmacophore in many drugs, capable of forming strong hydrogen bonds and ionic interactions with biological targets like enzymes and receptors.[11]

  • Synthetic Handle: The carboxyl groups provide reactive sites for further chemical modification, allowing for the attachment of other pharmacophoric groups or solubilizing moieties through amide bond formation or esterification. This is central to library synthesis in the hit-to-lead optimization process.

Scaffold_Application cluster_0 Core Scaffold cluster_1 Potential Applications Scaffold 5,5'-Dimethyl- [1,1'-biphenyl]-2,2'- dicarboxylic acid App1 Chiral Ligand Synthesis (e.g., for Asymmetric Hydrogenation) Scaffold->App1  Resolution & Functionalization   App2 Medicinal Chemistry (Drug Candidate Synthesis) Scaffold->App2  Amide Coupling & Esterification   App3 Materials Science (Metal-Organic Frameworks) Scaffold->App3  Coordination Chemistry  

Caption: Role of the title compound as a versatile molecular scaffold.

Safety, Handling, and Hazard Information

As with any chemical reagent, proper safety precautions are paramount. Based on available safety data, this compound presents the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves, eye protection, and face protection.[3]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is more than a simple organic molecule; it is a sophisticated building block whose value is rooted in its inherent atropisomeric chirality and its functional handles. For researchers in asymmetric synthesis, it offers a gateway to novel chiral ligands. For drug development professionals, it provides a rigid, tunable scaffold for creating new chemical entities with potentially high target affinity and specificity. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.

References

  • 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Lead Sciences. [Link]

  • 5,5'-DiMethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid [CAS: 93012-36-3]. Ivy Fine Chemicals. [Link]

  • 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. ACE Biolabs. [Link]

  • Chemical Properties of [1,1'-Biphenyl]-2,2'-dicarboxylic acid (CAS 482-05-3). Cheméo. [Link]

  • [1,1'-Biphenyl]-2,2'-dicarboxylic acid. NIST WebBook. [Link]

  • Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • Solubilization of biphenyl dimethyl dicarboxylate by cosolvency. PubMed. [Link]

  • Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl. OSTI.GOV. [Link]

  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io. [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online. [Link]

  • Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. [Link]

  • (2,2'-Bipyridine)-5,5'-dicarboxylic acid. PubChem. [Link]

  • 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid. PubChem. [Link]

  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [Link]

  • Research in the Field of Drug Design and Development. MDPI. [Link]

  • Spectral Database for Organic Compounds, SDBS. AIST. [Link]

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Exploratory

physicochemical properties of 5,5'-dimethyl-diphenic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid Introduction 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a derivative of diphenic acid, belo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Introduction

5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a derivative of diphenic acid, belongs to the class of biphenyl dicarboxylic acids. These molecules are characterized by two phenyl rings linked by a single bond, with carboxylic acid groups at the 2 and 2' positions. The biphenyl scaffold imparts a rigid, well-defined three-dimensional structure that is of significant interest in materials science and medicinal chemistry. The presence of methyl groups at the 5 and 5' positions modifies the electronic and steric properties of the parent diphenic acid molecule, influencing its solubility, acidity, and potential biological interactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its application in research and drug development.

Molecular Structure and Identification

The foundational aspect of understanding any chemical entity is its structure and unique identifiers.

  • Chemical Name: 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid

  • Molecular Formula: C₁₆H₁₄O₄[1]

  • Molecular Weight: 270.28 g/mol [1]

  • CAS Number: 93012-36-3[1]

The structure consists of a biphenyl core, which is known to exhibit atropisomerism—a form of stereoisomerism arising from hindered rotation around a single bond. The bulky carboxylic acid groups at the ortho positions (2 and 2') restrict free rotation between the phenyl rings, potentially allowing for the isolation of stable enantiomers. The methyl groups are located at the para position relative to the biphenyl linkage, influencing the molecule's overall electronic distribution and lipophilicity.

Predicted and Known Physicochemical Properties

Direct experimental data for 5,5'-dimethyl-diphenic acid is limited in publicly accessible literature. However, we can infer many of its properties from the well-characterized parent compound, diphenic acid (CAS: 482-05-3), and by understanding the chemical influence of the methyl substituents.[2][3][4]

Data Summary Table
Property5,5'-Dimethyl-diphenic acidDiphenic Acid (Parent Compound)Rationale for Predicted Differences
Molecular Formula C₁₆H₁₄O₄C₁₄H₁₀O₄[3]Addition of two CH₂ groups.
Molecular Weight 270.28 g/mol [1]242.23 g/mol [3][5]Addition of two methyl groups (2 x 14.03 g/mol ).
Melting Point Not reported227-229 °C[2][5][6]The added methyl groups may slightly alter crystal packing, leading to a different melting point. A definitive prediction is difficult without experimental data.
Boiling Point 439.6°C (at 760 mmHg)[1]~345°C (rough estimate)[6]Increased molecular weight and van der Waals forces lead to a higher boiling point.
Density 1.272 g/cm³[1]~1.27 g/cm³ (rough estimate)[6]The addition of lighter methyl groups may not significantly alter the density compared to the parent acid.
Water Solubility Predicted to be very lowInsoluble[2][6]The two additional methyl groups increase the molecule's nonpolar surface area, further decreasing its solubility in water.
Solubility (Organic) Soluble in polar organic solventsSoluble in methanol[6][7]Like the parent, it is expected to be soluble in solvents like DMSO, DMF, and methanol.
pKa Predicted pKa₁ ≈ 3.3-3.5, pKa₂ ≈ 5.1-5.3pKa₁ ≈ 3.20, pKa₂ ≈ 5.06[2][6]Methyl groups are weakly electron-donating, which slightly destabilizes the carboxylate anion, making the acid slightly weaker (higher pKa) than the parent compound.

Synthesis and Purification

The synthesis of diphenic acid derivatives often involves coupling reactions to form the central biphenyl bond. A common and versatile method is the Ullmann coupling, which involves the reductive coupling of aryl halides using copper.[8]

Conceptual Synthetic Workflow: Ullmann-type Coupling

The synthesis of 5,5'-dimethyl-diphenic acid would logically start from a substituted halobenzoic acid derivative.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification A 2-Iodo-4-methylbenzoic acid B Ullmann Coupling A->B Reactant D Crude 5,5'-Dimethyl-diphenic acid B->D C Copper Powder (Cu) High Temperature (e.g., in DMF) C->B Conditions E Acid-Base Extraction D->E F Recrystallization (e.g., from Ethanol/Water) E->F G Pure Product F->G

Caption: Conceptual workflow for the synthesis of 5,5'-dimethyl-diphenic acid.

Experimental Protocol: Purification via Recrystallization

Trustworthiness: This protocol is a standard, self-validating method for purifying solid organic acids. Purity is confirmed by a sharp, consistent melting point and spectroscopic analysis.

  • Dissolution: Dissolve the crude 5,5'-dimethyl-diphenic acid product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add a solvent in which the compound is poorly soluble (an "anti-solvent"), such as water or hexane, until the solution becomes slightly turbid. Alternatively, allow the initial solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final purity can be assessed by melting point analysis and techniques like NMR spectroscopy.

Spectroscopic and Analytical Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region would display a complex splitting pattern due to coupling between adjacent protons. The two methyl groups, being chemically equivalent, should give rise to a single, sharp singlet integrating to six protons, likely in the range of 2.3-2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would show distinct signals for the carboxyl carbons (typically >165 ppm), the aromatic carbons (120-150 ppm), and the methyl carbons (~21 ppm). The number of aromatic signals would confirm the symmetry of the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch (~1700 cm⁻¹). C-H stretches for the aromatic and methyl groups will also be present.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition (C₁₆H₁₄O₄).

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) are crucial for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a formic acid modifier would be a suitable starting point for method development.[9][10]

Experimental Workflow: pKa Determination by Titration

Determining the acid dissociation constants (pKa) is critical for understanding the ionization state of the molecule at a given pH, which is paramount in drug development.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve known mass of 5,5'-dimethyl-diphenic acid in a suitable solvent (e.g., Methanol/Water) B Titrate with standardized NaOH solution A->B C Record pH after each addition of titrant B->C D Plot pH vs. Volume of NaOH added C->D E Determine equivalence points (Vₑ₁ and Vₑ₂) D->E F pKa₁ = pH at 0.5 * Vₑ₁ pKa₂ = pH at 1.5 * Vₑ₁ E->F G Final pKa Values F->G

Caption: Workflow for determining pKa values via potentiometric titration.

Applications in Drug Development and Materials Science

Diphenic acid and its derivatives are valuable building blocks due to their rigid and chiral nature.[8] Their applications span several fields:

  • Pharmaceutical Intermediates: The diphenic acid scaffold is used in the synthesis of various active pharmaceutical ingredients (APIs). For example, the parent compound is an intermediate for Azapetine, a vasodilator.[7] The 5,5'-dimethyl derivative could be explored to create analogues with modified pharmacokinetic properties (e.g., increased lipophilicity, altered metabolism).

  • Coordination Polymers and MOFs: The dicarboxylic acid functionality makes these molecules excellent ligands for constructing metal-organic frameworks (MOFs). MOFs have applications in gas storage, catalysis, and separation. The methyl groups can tune the pore size and surface properties of the resulting framework.

  • Asymmetric Synthesis: The atropisomeric chirality of the diphenic acid backbone can be exploited in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral resolving agent.

Expert Insight: The addition of methyl groups at the 5 and 5' positions increases the lipophilicity of the molecule compared to diphenic acid. In a drug development context, this modification could potentially enhance membrane permeability and alter protein binding characteristics. However, it may also lead to lower aqueous solubility, presenting formulation challenges that must be addressed.

References

  • CORE. (n.d.). SUPPORTING INFORMATION.
  • SpectraBase. (n.d.). Diphenic acid, dimethyl ester.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). Diphenic acid CAS#: 482-05-3.
  • LookChem. (n.d.). Cas 482-05-3, Diphenic acid.
  • ChemBK. (n.d.). 5,5'-dimethyl-2,2'-bithiopheny.
  • National Center for Biotechnology Information. (n.d.). Diphenic acid. PubChem.
  • Salem, M. A., et al. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. ResearchGate.
  • LGC Standards. (n.d.). 6,6'-Dihydroxy-5,5'-dimethoxy-2,2'-diphenic Acid Dimethyl Ester.
  • Wikipedia. (n.d.). Diphenic acid.
  • Sarex. (n.d.). Diphenic acid (Biphenyl-2,2'dicarboxylic Acid).
  • Sandin-Espana, P., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae.
  • MySkinRecipes. (n.d.). 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
  • Sigma-Aldrich. (n.d.). Diphenic acid 97%.
  • Periodica Polytechnica Chemical Engineering. (2020). Investigation and Comparison of 5 % Diphenyl – 95 % Dimethyl Polysiloxane Capillary Columns.

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Foundational

An In-Depth Technical Guide to the Molecular Structure of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a key or...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a key organic building block. The unique stereochemical properties of the biphenyl scaffold, influenced by substitution, give rise to a distinct three-dimensional architecture that dictates its application in materials science and medicinal chemistry. This document will delve into the synthesis, spectroscopic characterization, and conformational dynamics of this molecule, offering insights for its strategic utilization in the design of novel materials and therapeutic agents.

Introduction: The Significance of the Substituted Biphenyl Scaffold

Biphenyls and their derivatives represent a privileged structural motif in chemistry. The rotational restriction around the central carbon-carbon single bond, a phenomenon known as atropisomerism, can lead to chiral, non-superimposable mirror images. This unique stereochemical feature is highly dependent on the nature and position of substituents on the phenyl rings. 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, with its methyl and carboxylic acid functionalities, presents a compelling case study in molecular design. The interplay of these groups governs the molecule's conformation, electronic properties, and ultimately, its function. In materials science, the rigid and tunable nature of this scaffold makes it an excellent candidate for the construction of porous materials like Metal-Organic Frameworks (MOFs).[1][2] In drug discovery, the biphenyl core serves as a versatile template for designing molecules that can interact with biological targets with high specificity.[3][4][5]

Synthesis and Purification

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This proposed synthesis involves the palladium-catalyzed cross-coupling of a boronic acid derivative with a halogenated aromatic compound.

Step 1: Synthesis of 2-bromo-4-methylbenzoic acid. This starting material can be prepared from 4-methyltoluene through bromination followed by oxidation of the methyl group to a carboxylic acid.

Step 2: Synthesis of (2-carboxy-4-methylphenyl)boronic acid. The Grignard reagent of 2-bromo-4-methylbenzoic acid can be reacted with a trialkyl borate followed by acidic workup to yield the corresponding boronic acid.

Step 3: Suzuki-Miyaura Coupling. The coupling of 2-bromo-4-methylbenzoic acid with (2-carboxy-4-methylphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would yield the target molecule, 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of the target molecule.

Purification

Purification of the final product would typically involve the following steps:

  • Extraction: To remove the catalyst and other inorganic impurities.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a highly pure solid product.

  • Characterization: Purity would be confirmed by techniques such as melting point determination and chromatographic methods (e.g., HPLC).

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the substitution pattern, the aromatic region will likely display a complex splitting pattern. The chemical shift of the carboxylic acid protons will appear as a broad singlet at a downfield position (typically >10 ppm), and its position can be concentration-dependent. The methyl protons should appear as a singlet in the aliphatic region (around 2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include those for the carboxylic acid carbonyl carbons (typically in the range of 165-185 ppm), the aromatic carbons, and the methyl carbons (in the aliphatic region). The chemical shifts of the aromatic carbons will be influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid groups.[6][7]

Table 1: Predicted NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad s)165 - 185
Aromatic (C-H)7.0 - 8.0 (m)120 - 140
Aromatic (C-C)-120 - 140
Methyl (-CH₃)2.0 - 2.5 (s)20 - 25

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.[9][10][11]

Caption: Key factors determining the molecular conformation of the target molecule.

Applications in Materials Science and Drug Development

The well-defined structure and functional groups of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid make it a valuable component in both materials science and drug discovery.

Metal-Organic Frameworks (MOFs)

As a dicarboxylic acid, this molecule can act as a "linker" or "strut" to connect metal ions or clusters, forming a porous, crystalline framework. The rigidity of the biphenyl core helps in the formation of robust and stable MOFs. The methyl groups can influence the pore size and the overall topology of the framework. These materials have potential applications in gas storage, separation, and catalysis. [1][2][12][13][14]

Drug Development

The biphenyl scaffold is a common feature in many biologically active compounds. The carboxylic acid groups can participate in hydrogen bonding interactions with biological targets, such as enzyme active sites or receptors. The methyl groups can modulate the lipophilicity and metabolic stability of a potential drug candidate. Substituted biphenyl carboxylic acids have been investigated for various therapeutic applications, including as anticancer and anti-inflammatory agents. [3][4][15]

Conclusion

5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a molecule with a rich stereochemical profile and significant potential in advanced applications. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through modern cross-coupling methodologies. A thorough understanding of its spectroscopic properties and conformational behavior is paramount for its effective utilization. This technical guide provides a foundational understanding for researchers and scientists aiming to harness the unique molecular architecture of this compound for the development of innovative materials and therapeutics.

References

  • Exploring the Synthesis and Applications of Biphenyl-4,4'-dicarboxylic Acid. (URL not provided)
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (URL not provided)
  • Rzepa, H. S. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. (URL not provided)
  • Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Biphenyl-2-Carboxylic Acids - Benchchem. (URL not provided)
  • Application of Substituted Biphenyls as Enzyme Inhibitors: Application Notes and Protocols - Benchchem. (URL not provided)
  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL not provided)
  • Conformations of Biphenyls - Chemistry LibreTexts. (2023, January 22). (URL not provided)
  • Biphenyl-2,2'-dicarboxylic acid (diphenic acid)
  • Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions - PubMed. (URL not provided)
  • Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification - eScholarship.org. (URL not provided)
  • The design and synthesis of substituted biphenyl libraries - PubMed. (URL not provided)
  • Biphenyl conformations.
  • Analysis of Infrared spectroscopy (IR) - UniTechLink. (URL not provided)
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0195498) - NP-MRD. (URL not provided)
  • Biphenyl-4,4'-dicarboxylic acid(787-70-2) 1H NMR spectrum - ChemicalBook. (URL not provided)
  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed. (2022, June 15). (URL not provided)
  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate - Protocols.io. (2023, September 13). (URL not provided)
  • Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. (2019, January 17). (URL not provided)
  • Crystal structure of bis(5,5'-dimethyl - ResearchG
  • 2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. (URL not provided)
  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - MDPI. (URL not provided)
  • Dynamic DMF Binding in MOF-5 Enables the Formation of Metastable Cobalt-Substituted MOF-5 Analogues | ACS Central Science - ACS Publications. (2015, July 29). (URL not provided)
  • New synthesis of (S)
  • Biogenic metal–organic frameworks: 2,5-Furandicarboxylic acid as vers
  • Synthetic Communications Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. (URL not provided)
  • CN104592038A - Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine - Google P
  • Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - NIH. (URL not provided)
  • Infrared Spectroscopic Analysis of Modified Rosin Ester Resins - PCI Magazine. (URL not provided)
  • Crystal structure and Hirshfeld surface analysis of dimethyl 4-hydroxy-5,4 - NIH. (URL not provided)
  • NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents - PMC - NIH. (2016, September 2). (URL not provided)
  • 5,5'-Diallyl-2,2'-biphenyldiol, methyl ether - Optional[13C NMR] - SpectraBase. (URL not provided)
  • AIST:Spectral Database for Organic Compounds,SDBS. (URL not provided)
  • Multi-Component Crystals of 2,2'-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations - Semantic Scholar. (2021, September 22). (URL not provided)
  • (PDF) Crystal structure of (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)
  • The crystal structure of 2,5-bis[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexa-2,5-diene-1,4-dione, C28H26N6O4 - ResearchGate. (2024, January 24). (URL not provided)

Sources

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5,5'-Dimethyl-2,2'-biphenyldicarboxylic Acid

Foreword: The Analytical Imperative for Advanced Materials Precursors In the realm of materials science and drug development, the purity, structure, and electronic properties of molecular building blocks are paramount. 5...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for Advanced Materials Precursors

In the realm of materials science and drug development, the purity, structure, and electronic properties of molecular building blocks are paramount. 5,5'-Dimethyl-2,2'-biphenyldicarboxylic acid, a key precursor for advanced materials such as organic semiconductors, liquid crystals, and metal-organic frameworks (MOFs), is a molecule whose precise characterization is critical for the successful synthesis of these high-performance materials.[1] This guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive analysis of this compound, grounded in the principles of analytical chemistry and the practical experience of a seasoned application scientist. While direct, published spectra for this specific molecule are not widely available, this guide will leverage established principles and data from closely related analogs to provide a robust predictive analysis.

Molecular Structure and its Spectroscopic Implications

5,5'-Dimethyl-2,2'-biphenyldicarboxylic acid (C₁₆H₁₄O₄, Molar Mass: 270.28 g/mol ) possesses a unique combination of structural features that dictate its spectroscopic signature.[1] The biphenyl core provides a rigid, aromatic scaffold. The two carboxylic acid groups introduce functionality for polymerization and coordination chemistry, while the two methyl groups at the 5 and 5' positions subtly modify the molecule's electronic properties and provide distinct NMR handles. Understanding these components is key to interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5,5'-Dimethyl-2,2'-biphenyldicarboxylic acid, both ¹H and ¹³C NMR provide invaluable, complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. Due to the molecule's C₂ symmetry, we can predict a simplified spectrum.

Anticipated Chemical Shifts (in DMSO-d₆):

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12-13Broad Singlet2H-COOHThe acidic protons of the carboxylic acids are expected to be highly deshielded and will appear as a broad singlet, readily exchangeable with D₂O.
~7.8-8.0Doublet2HH-6, H-6'These protons are ortho to the carboxylic acid group, which is strongly electron-withdrawing, leading to a significant downfield shift. They will be coupled to H-4.
~7.5-7.7Doublet2HH-4, H-4'These protons are meta to the carboxylic acid and ortho to the methyl group. They will be coupled to H-6.
~7.3-7.5Singlet2HH-3, H-3'These protons are ortho to the other aromatic ring and meta to both the carboxylic acid and methyl groups, likely appearing as a singlet or a narrowly split doublet.
~2.3-2.5Singlet6H-CH₃The methyl protons are attached to the aromatic ring and will appear as a sharp singlet in a region typical for aryl methyl groups.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule. Again, due to symmetry, we expect 8 distinct signals.

Anticipated Chemical Shifts (in DMSO-d₆):

Predicted Chemical Shift (ppm)AssignmentRationale
~168-170C=OThe carbonyl carbons of the carboxylic acids are highly deshielded.
~140-142C-2, C-2'The carbons directly attached to the carboxylic acid groups.
~138-140C-5, C-5'The carbons bearing the methyl groups.
~135-137C-1, C-1'The carbons at the biphenyl linkage.
~130-132C-6, C-6'Aromatic CH carbon ortho to the carboxylic acid.
~128-130C-4, C-4'Aromatic CH carbon meta to the carboxylic acid.
~125-127C-3, C-3'Aromatic CH carbon ortho to the other ring.
~20-22-CH₃The methyl carbons.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the dicarboxylic acid and for observing the acidic protons of the carboxyl groups.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Diagram of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~10 mg of Compound Vial NMR Tube Sample->Vial Solvent DMSO-d6 Solvent->Vial Spectrometer 400+ MHz NMR Vial->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Analysis Peak Integration, Chemical Shift Assignment Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid, the FTIR spectrum will be dominated by the vibrations of the carboxylic acid and aromatic functionalities.

Predicted Key Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
2500-3300 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding between the carboxylic acid groups. This is a hallmark of carboxylic acid dimers.
~1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.
~1600, ~1475C=C stretchesAromatic RingThese absorptions confirm the presence of the biphenyl aromatic system.
~1300C-O stretchCarboxylic AcidAssociated with the carbon-oxygen single bond of the carboxylic acid.
~920O-H bendCarboxylic AcidA broad absorption characteristic of the out-of-plane bend of the hydroxyl group in a hydrogen-bonded dimer.
Experimental Protocol for FTIR Analysis
  • Sample Preparation: The most common and effective method for a solid sample like this is the KBr (potassium bromide) pellet technique.

    • Thoroughly grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Predicted Mass Spectrum Features (Electron Ionization - EI):

m/z (mass-to-charge)IonSignificance
270[M]⁺The molecular ion peak, confirming the molecular weight of the compound.
253[M - OH]⁺Loss of a hydroxyl radical from a carboxylic acid group.
225[M - COOH]⁺Loss of a carboxylic acid group.
197[M - 2COOH]⁺Loss of both carboxylic acid groups.

Fragmentation Pathway Visualization

Mass_Spec_Fragmentation M [M]⁺ m/z = 270 M_minus_OH [M - OH]⁺ m/z = 253 M->M_minus_OH - OH M_minus_COOH [M - COOH]⁺ m/z = 225 M->M_minus_COOH - COOH M_minus_2COOH [M - 2COOH]⁺ m/z = 197 M_minus_COOH->M_minus_2COOH - COOH

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a solid sample with sufficient volatility, direct insertion probe with heating can be used for electron ionization (EI) analysis. For a more gentle ionization, the sample can be dissolved in a suitable solvent (e.g., methanol/water) and analyzed by electrospray ionization (ESI).

  • Ionization: EI is a common technique that will induce fragmentation, providing structural information. ESI is a softer ionization technique that will primarily show the molecular ion (or protonated/deprotonated molecule), confirming the molecular weight with high accuracy.

  • Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The biphenyl core is the primary chromophore in 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid.

Predicted UV-Vis Absorption:

  • λ_max ~280-300 nm: This absorption band is attributed to the π → π* electronic transitions within the conjugated biphenyl system. The exact position of the maximum absorption (λ_max) will be influenced by the solvent polarity and the substitution pattern on the biphenyl rings. The carboxylic acid and methyl groups, being auxochromes, will cause a bathochromic (red) shift compared to unsubstituted biphenyl.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.1 to 1.0 AU.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a wavelength range from approximately 200 to 400 nm.

  • Data Analysis: The resulting spectrum of absorbance versus wavelength will show the λ_max, which is a characteristic property of the molecule's chromophore.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic analysis of 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid requires a multi-technique approach. While NMR spectroscopy provides the definitive structural elucidation, FTIR, MS, and UV-Vis spectroscopy each contribute crucial and complementary pieces of information regarding the functional groups, molecular weight, and electronic properties of the molecule. The predictive analysis presented in this guide, based on established chemical principles and data from analogous structures, provides a robust framework for researchers, scientists, and drug development professionals to confidently characterize this important chemical building block.

References

  • Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 840.
  • MySkinRecipes. 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. [Link]

  • NIST. [1,1'-Biphenyl]-2,2'-dicarboxylic acid. NIST Chemistry WebBook. [Link]

  • PubChem. Diphenic acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2010). Spectra and physical data of (A2). Supporting Information. [Link]

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Exploratory

A Technical Guide to the Thermal Stability of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

This in-depth technical guide provides a comprehensive overview of the thermal stability of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the thermal stability of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of thermal analysis, predictive decomposition pathways, and detailed experimental protocols essential for characterizing this compound.

Introduction: The Significance of Thermal Stability

5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a bespoke organic molecule with potential applications in materials science and as a linker in the synthesis of metal-organic frameworks (MOFs). In the realm of pharmaceutical development, understanding the thermal stability of a compound is paramount. It dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide will provide a robust framework for assessing the thermal properties of this specific biphenyl derivative.

Predicted Thermal Behavior and Decomposition Pathways

The thermal decomposition of biphenyl-2,2'-dicarboxylic acid is known to proceed through two primary, competing pathways: decarboxylation and ketonization.[1][2] These reactions typically occur at temperatures ranging from 340°C to 400°C.[1][2]

1. Decarboxylation: This pathway involves the loss of one or both carboxylic acid groups to yield biphenyl-2-carboxylic acid and subsequently biphenyl.[1][2]

2. Ketonization: This intramolecular cyclization reaction leads to the formation of fluorenone derivatives.[1][2] Studies have shown that for the parent biphenyl-2,2'-dicarboxylic acid, ketonization is often the more favorable decomposition pathway under thermal stress.[1][2]

The introduction of two methyl groups at the 5 and 5' positions of the biphenyl backbone is anticipated to influence these decomposition pathways. The electron-donating nature of the methyl groups may subtly alter the electron density of the aromatic rings and the acidity of the carboxylic acid protons, which could in turn affect the kinetics of both decarboxylation and ketonization. However, without direct experimental evidence, these remain well-informed hypotheses.

Assessing Thermal Stability: Key Experimental Techniques

A definitive understanding of the thermal stability of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid necessitates empirical analysis. The two cornerstone techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate stable species, and quantifying mass loss.

Experimental Protocol for TGA:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid into a clean, tared TGA pan (typically platinum or alumina).

  • Experimental Parameters:

    • Heating Rate: A standard heating rate of 10°C/min is often employed.[3] Slower or faster rates can be used to investigate the kinetics of decomposition.

    • Temperature Range: A typical range would be from ambient temperature to 800°C to ensure complete decomposition is observed.[3]

    • Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.[3] A flow rate of 20-50 mL/min is common.

  • Data Analysis: The resulting TGA thermogram will plot mass percentage against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) are key parameters to be determined.

Illustrative TGA Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Sample start->weigh pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load setup Set Parameters: - Heating Rate: 10°C/min - Temp Range: RT to 800°C - Atmosphere: N2 load->setup run Run Analysis setup->run thermogram Generate Thermogram run->thermogram analyze Determine T-onset and T-max thermogram->analyze end End analyze->end

Caption: A streamlined workflow for performing Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. For 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, DSC can determine its melting point, which is an important indicator of purity and stability.

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Experimental Parameters:

    • Heating and Cooling Rates: A typical rate is 10°C/min.[6]

    • Temperature Program: A heat-cool-heat cycle is often employed to remove any prior thermal history of the sample. For example:

      • Heat from room temperature to a temperature above the expected melting point.

      • Cool back to room temperature.

      • Reheat to observe the glass transition (if any) and melting point.

    • Atmosphere: An inert nitrogen atmosphere is typically used.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The onset temperature of the melting peak is taken as the melting point (Tm).

Illustrative DSC Workflow:

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation start_dsc Start weigh_dsc Weigh 2-5 mg of Sample start_dsc->weigh_dsc pan_dsc Seal in Aluminum Pan weigh_dsc->pan_dsc load_dsc Load Sample and Reference pan_dsc->load_dsc setup_dsc Set Heat-Cool-Heat Program load_dsc->setup_dsc run_dsc Run Analysis setup_dsc->run_dsc thermogram_dsc Generate Thermogram run_dsc->thermogram_dsc analyze_dsc Determine Melting Point (Tm) thermogram_dsc->analyze_dsc end_dsc End analyze_dsc->end_dsc

Caption: A standard workflow for Differential Scanning Calorimetry analysis.

Quantitative Data Summary

While specific data for 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is pending experimental determination, the following table provides a comparative overview of the thermal properties of related biphenyl dicarboxylic acid compounds. This serves as a valuable reference for anticipating the behavior of the target molecule.

CompoundDecomposition Onset (Tonset)Key Decomposition ProductsReference
Biphenyl-2,2'-dicarboxylic acid340 - 400 °CBiphenyl-2-carboxylic acid, Fluorenone derivatives[1][2]
4,4'-Biphenyl dicarboxylic acid> 400 °C (in Ni-MOF)Nickel oxide, CO2[3]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. By leveraging data from its parent compound and outlining rigorous experimental protocols for TGA and DSC, researchers are well-equipped to undertake a thorough characterization.

Future work should focus on the synthesis and subsequent thermal analysis of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid to provide definitive data. Such studies will not only elucidate the precise thermal properties of this molecule but also contribute to a deeper understanding of how substituent effects modulate the stability of biphenyl dicarboxylic acid scaffolds.

References

  • Montoya Sánchez, N., & de Klerk, A. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8039–8047. [Link]

  • Montoya Sánchez, N., & de Klerk, A. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. [Link]

  • Li, Y., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed Central. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2, 1353-1358. [Link]

  • Fronczek, F. R., et al. (1987). Biphenyl-2,2'-dicarboxylic acid (diphenic acid). Acta Crystallographica Section C: Crystal Structure Communications, 43(8), 1615-1618. [Link]

  • Paseiro, M., et al. (2021). Influence of the Presence of Disulphide Bonds in Aromatic or Aliphatic Dicarboxylic Acid Hardeners Used to Produce Reprocessable Epoxidized Thermosets. MDPI. [Link]

  • KBI Biopharma. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • Google Patents. (1990). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • Taylor & Francis Online. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]

  • MDPI. (2022). 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. [Link]

  • Cooper, A., & Johnson, C. M. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PubMed Central. [Link]

  • Kim, J. H., et al. (2000). Solubilization of biphenyl dimethyl dicarboxylate by cosolvency. PubMed. [Link]

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

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Foundational

The Biphenyl Dicarboxylic Acids: A Legacy of Synthesis and Innovation

An In-depth Technical Guide on the Discovery, History, and Application of a Core Chemical Scaffold Foreword The biphenyl moiety, a deceptively simple scaffold of two interconnected phenyl rings, represents a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Application of a Core Chemical Scaffold

Foreword

The biphenyl moiety, a deceptively simple scaffold of two interconnected phenyl rings, represents a cornerstone in the edifice of modern organic chemistry. Its rigid, yet conformationally dynamic, structure has provided chemists with a versatile platform for the construction of a vast array of functional molecules. When adorned with two carboxylic acid groups, the resulting biphenyl dicarboxylic acids are transformed into pivotal building blocks, their influence spanning from the foundational polymers that define our material world to the intricate molecular architectures of life-saving pharmaceuticals. This guide embarks on a comprehensive exploration of the discovery and history of these remarkable compounds. It is designed for the discerning researcher, scientist, and drug development professional, offering not just a chronological account, but a deeper understanding of the scientific rationale and experimental causality that have shaped this field. We will traverse the path from early, often arduous, synthetic endeavors to the elegant and efficient catalytic methods of today, illuminating the enduring legacy and future potential of biphenyl dicarboxylic acids.

The Dawn of Biphenyl Chemistry: Early Syntheses and the Birth of a Scaffold

The story of biphenyl dicarboxylic acids is intrinsically linked to the initial discoveries that allowed for the coupling of aromatic rings. The mid-19th century was a period of fervent exploration in organic chemistry, and it was during this time that the fundamental reactions for creating a carbon-carbon bond between two phenyl groups were established.

One of the earliest breakthroughs was the Wurtz-Fittig reaction, an extension of Charles Adolphe Wurtz's work on coupling alkyl halides. In 1862, Wilhelm Rudolph Fittig, a German chemist, ingeniously adapted this reaction to the aromatic realm.[1][2] By reacting an aryl halide with an alkyl halide and sodium metal, Fittig and his contemporaries could forge new aryl-alkyl bonds. More significantly for our narrative, the reaction of two aryl halide molecules with sodium could yield a symmetrical biphenyl.[1][2] This discovery laid the conceptual groundwork for the synthesis of the biphenyl scaffold.

The first documented synthesis of a biphenyl dicarboxylic acid, specifically diphenic acid ([1,1'-biphenyl]-2,2'-dicarboxylic acid), is credited to Fittig and Ostermayer in 1873.[3] Their approach was not a direct coupling but rather the oxidative degradation of a more complex molecule, phenanthrene quinone, using chromic acid.[3] This method, while historically significant, highlighted the initial reliance on indirect routes to access these dicarboxylic acids.

The turn of the 20th century brought a more direct and versatile method for aryl-aryl bond formation with the advent of the Ullmann reaction, discovered by Fritz Ullmann in 1901. This reaction utilized copper powder or copper salts to catalyze the coupling of two aryl halide molecules.[4][5] The Ullmann reaction proved to be a significant step forward, offering a more reliable means of synthesizing biphenyls, including the precursors to biphenyl dicarboxylic acids, such as the coupling of an o-halobenzoic acid to form diphenic acid.[5]

Another important early method was the Gomberg-Bachmann reaction, reported in 1924.[6][7] This reaction involves the base-induced coupling of an aryl diazonium salt with another aromatic compound. While often providing modest yields due to side reactions, it offered a valuable tool for the synthesis of unsymmetrical biphenyls.[6]

These pioneering efforts, summarized in the table below, established the foundational chemistry for accessing the biphenyl core, paving the way for the exploration of its dicarboxylic acid derivatives.

Method Year Key Reactants Key Features Historical Significance
Wurtz-Fittig Reaction1862Aryl halide, Sodium metalEarly method for biphenyl synthesis.Established the principle of coupling aromatic rings.[1][2]
Oxidation of Phenanthrene Quinone1873Phenanthrene quinone, Chromic acidFirst synthesis of diphenic acid.Demonstrated an early, indirect route to a biphenyl dicarboxylic acid.[3]
Ullmann Reaction1901Aryl halide, CopperMore direct and reliable than previous methods.Became a cornerstone of biphenyl synthesis for many decades.[4][5]
Gomberg-Bachmann Reaction1924Aryl diazonium salt, AreneUseful for unsymmetrical biphenyls.Expanded the scope of biphenyl synthesis, despite often low yields.[6]

The Evolution of Synthetic Strategies: From Stoichiometric Reagents to Catalytic Precision

The journey of synthesizing biphenyl dicarboxylic acids is a compelling narrative of the evolution of organic chemistry itself, moving from harsh, stoichiometric reactions to elegant and highly efficient catalytic processes. This progression has not only improved the accessibility of these compounds but has also significantly enhanced their structural diversity.

Classical Approaches: Oxidation and Diazotization

Beyond the initial coupling reactions, classical oxidative and diazotization methods have been instrumental, particularly for the synthesis of diphenic acid ([1,1'-biphenyl]-2,2'-dicarboxylic acid).

Oxidation of Phenanthrene: The oxidative cleavage of the central ring of phenanthrene has been a long-standing method for producing diphenic acid.[8] Early methods employed strong oxidizing agents like chromic acid or potassium permanganate.[8] Later refinements introduced more controlled and environmentally benign oxidants. A notable example is the use of hydrogen peroxide in acetic acid, which proceeds through the formation of peracetic acid in situ.[8][9] This method offers a more direct route from a readily available starting material.

Experimental Protocol: Oxidation of Phenanthrene to Diphenic Acid [9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of phenanthrene and glacial acetic acid (in a 1:10 to 1:12 w/w ratio) is heated to 75-85°C.

  • Oxidant Addition: A 30% hydrogen peroxide solution is added dropwise to the heated mixture over a period of 30 to 60 minutes, maintaining the temperature between 75-85°C.

  • Reaction: After the addition is complete, the reaction mixture is maintained at the same temperature for an additional 3 to 7 hours to ensure complete oxidation.

  • Workup: The reaction mixture is then concentrated under reduced pressure. Upon cooling, crude diphenic acid crystallizes out.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, after treatment with a decolorizing agent like activated charcoal.

Diazotization of Anthranilic Acid: Another classical and effective route to diphenic acid involves the diazotization of anthranilic acid (2-aminobenzoic acid). The resulting diazonium salt is then subjected to a copper-catalyzed decomposition, which facilitates the coupling of two molecules to form diphenic acid.[5][8] This method is particularly useful as it starts from a simple, commercially available precursor.

The Rise of Cross-Coupling: A Paradigm Shift

The latter half of the 20th century witnessed a revolution in organic synthesis with the development of transition metal-catalyzed cross-coupling reactions. These methods offered unprecedented efficiency, selectivity, and functional group tolerance, transforming the synthesis of biphenyls, including their dicarboxylic acid derivatives.

The Suzuki-Miyaura Coupling: Among the plethora of cross-coupling reactions, the Suzuki-Miyaura coupling, developed in the late 1970s and early 1980s, has emerged as a particularly powerful tool. This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid in the presence of a base.[1][10] Its advantages include mild reaction conditions, high yields, the commercial availability of a wide range of boronic acids, and the generation of non-toxic byproducts.[11] The Suzuki-Miyaura coupling is now a method of choice for the synthesis of a vast array of biphenyl carboxylic acids, including unsymmetrical derivatives that were previously challenging to access.[1]

Experimental Protocol: Suzuki-Miyaura Synthesis of a Biphenyl Carboxylic Acid [12]

  • Reaction Setup: In a reaction vessel, the aryl halide (e.g., a bromobenzoic acid), the arylboronic acid (1.0-1.5 equivalents), and a base (e.g., potassium carbonate, 2-3 equivalents) are dissolved in a suitable solvent system, often a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.

  • Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine ligand, is added to the mixture.

  • Reaction: The reaction mixture is heated, typically to 80-100°C, and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure biphenyl carboxylic acid.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX PdII_ArArB Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArArB Transmetalation PdII_ArArB->Pd0 Product Ar-Ar' PdII_ArArB->Product Reductive Elimination ArX Ar-X ArX->Pd0 Oxidative Addition ArB Ar'B(OH)₂ ArB->PdII_ArX Base Base Base->PdII_ArX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Overview of Synthetic Methodologies

The choice of synthetic route to a particular biphenyl dicarboxylic acid depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative summary of the key synthetic methods.

Method Typical Yield Advantages Disadvantages Primary Application
Oxidation of Phenanthrene Moderate to GoodInexpensive starting material.Limited to the synthesis of diphenic acid.Large-scale production of diphenic acid.
Diazotization of Anthranilic Acid ModerateReadily available starting material.Diazonium salts can be unstable.Synthesis of diphenic acid.
Ullmann Reaction VariableGood for symmetrical biphenyls.Harsh reaction conditions, often requires high temperatures.Synthesis of symmetrical biphenyls.
Gomberg-Bachmann Reaction Low to ModerateCan be used for unsymmetrical biphenyls.Often low yields and side products.Historical interest and some specialized applications.
Suzuki-Miyaura Coupling Good to ExcellentMild conditions, high yields, broad functional group tolerance, good for unsymmetrical biphenyls.Cost of palladium catalysts and boronic acids can be a factor.Versatile synthesis of a wide range of biphenyl dicarboxylic acids.

The Impact of Biphenyl Dicarboxylic Acids: From High-Performance Polymers to Medicinal Breakthroughs

The unique structural features of biphenyl dicarboxylic acids—namely their rigidity, linearity, and the presence of two reactive carboxylic acid groups—have made them indispensable in both materials science and drug discovery.

Monomers for Advanced Polymers

Biphenyl-4,4'-dicarboxylic acid is a key monomer in the production of high-performance polymers. Its incorporation into polymer backbones imparts exceptional thermal stability, mechanical strength, and chemical resistance.[13] These properties are highly sought after in demanding applications in the aerospace, automotive, and electronics industries.

  • Liquid Crystalline Polymers (LCPs): The rigid, rod-like structure of biphenyl-4,4'-dicarboxylic acid promotes the formation of liquid crystalline phases in the polymer melt. This allows for the production of materials with highly oriented polymer chains, leading to outstanding mechanical properties and dimensional stability.

  • Polyesters and Polyamides: Biphenyl-4,4'-dicarboxylic acid is used to create aromatic polyesters and polyamides with high melting points and excellent thermal stability. These materials are often used as engineering plastics and high-performance fibers.

The following diagram illustrates the general structure of a polyester derived from biphenyl-4,4'-dicarboxylic acid and a generic diol.

Polyester_Structure node1 ...-O-CH₂-CH₂-O-C(=O)- node2 node1->node2 node3 -C(=O)-... node2->node3

Caption: General repeating unit of a polyester containing a biphenyl-4,4'-dicarboxylate moiety.

A Privileged Scaffold in Medicinal Chemistry

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The addition of carboxylic acid groups, which can participate in hydrogen bonding and salt bridge interactions, further enhances the potential for biological activity. Biphenyl carboxylic acid derivatives have been investigated for a wide range of therapeutic applications.

  • Anti-inflammatory Agents: Some biphenyl carboxylic acid derivatives have shown potent anti-inflammatory activity. For example, fenbufen is a non-steroidal anti-inflammatory drug (NSAID) that contains a biphenyl core.

  • Anticancer Agents: The rigid biphenyl scaffold can be used to orient functional groups in a precise manner to interact with biological targets such as enzymes and receptors involved in cancer progression. Numerous studies have explored biphenyl carboxylic acids as potential anticancer agents.[12]

  • Other Therapeutic Areas: Derivatives of diphenic acid have been explored for their potential as leukotriene antagonists for the treatment of asthma and as DNA gyrase inhibitors with antibacterial activity.[4]

Conclusion and Future Outlook

The journey of biphenyl dicarboxylic acids, from their initial discovery through classical synthetic methods to their current synthesis via elegant catalytic reactions, mirrors the broader advancements in the field of organic chemistry. These compounds, once chemical curiosities, have become indispensable building blocks in modern science and technology. The historical evolution of their synthesis provides valuable lessons in the persistent quest for efficiency, selectivity, and sustainability in chemical manufacturing.

Looking ahead, the demand for novel materials with tailored properties and new therapeutic agents for unmet medical needs will continue to drive innovation in the synthesis and application of biphenyl dicarboxylic acids. The development of even more efficient and sustainable catalytic systems, the exploration of new polymer architectures, and the rational design of novel drug candidates based on this privileged scaffold will undoubtedly be key areas of future research. The rich history of biphenyl dicarboxylic acids serves as a solid foundation upon which future discoveries will be built, ensuring their continued importance in shaping our world.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18346–18425. Available at: [Link]

  • Gouda, M. A., Salem, M. A., Helela, M. H., Ammar, Y. A., El-Gaby, M. S. A., & Thabet, H. K. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. Synthetic Communications, 47(10), 935–960. Available at: [Link]

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  • Zhongwei Coking Technology Engineering Research Center Co Ltd. (2015). Synthesis method for 4,4'-biphenyldicarboxylic acid. Chinese Patent No. CN103483186B.
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  • Xi'an Modern Chemistry Research Institute. (2009). Method for synthesizing 4, 4' -biphenyldicarboxylic acid. Chinese Patent No. CN102701964A.
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Exploratory

theoretical studies on 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid

An In-Depth Technical Guide to the Theoretical Study of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Su...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Study of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Biphenyls

Substituted biphenyls represent a fascinating class of compounds characterized by a unique form of stereoisomerism known as atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings.[1] Unlike conformational isomers that can freely interconvert at room temperature, atropisomers can be isolated as stable enantiomers if the rotational energy barrier is sufficiently high.[1] The molecule 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a prime candidate for exhibiting such properties. The presence of bulky carboxylic acid groups at the 2 and 2' positions creates significant steric hindrance, which is the primary determinant of its conformational behavior.[1]

Theoretical studies are indispensable for understanding the nuanced structural and electronic properties of such molecules. Computational methods, particularly Density Functional Theory (DFT), provide a powerful toolkit for elucidating the conformational landscape, predicting spectroscopic signatures, and rationalizing the reactivity of these complex systems.[2][3] This guide provides a comprehensive overview of the theoretical approaches to studying 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, offering both foundational knowledge and practical, step-by-step protocols for researchers in chemistry and drug development. The insights gained from such studies are crucial for applications ranging from the design of novel pharmaceuticals to the development of advanced materials like metal-organic frameworks (MOFs).[4][5]

Conformational Landscape: The Dance of Dihedral Angles

The defining structural feature of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is the dihedral angle between the two phenyl rings. In unsubstituted biphenyl, the rings are twisted by approximately 45° in the gas phase to alleviate steric clash between the ortho-hydrogens.[1][6] However, the introduction of bulky ortho-substituents, such as the carboxylic acid groups in the title compound, dramatically alters this landscape.

The conformational analysis of this molecule is a balance between two opposing forces: the steric repulsion between the ortho-substituents, which favors a perpendicular arrangement of the rings, and the desire for π-conjugation, which favors a planar conformation.[7] The interplay of these forces results in a potential energy surface with distinct minima and maxima corresponding to different rotational conformers.

Atropisomerism and the Rotational Energy Barrier

For 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, the energy barrier to rotation around the central C-C bond is expected to be substantial. If this barrier is high enough (typically > 20-25 kcal/mol), the molecule will exist as a pair of stable, non-superimposable mirror images (enantiomers) at room temperature.[1] Theoretical calculations are essential for quantifying this rotational barrier.

Computational Methodology: A Practical Guide

The following section outlines a robust computational workflow for the theoretical investigation of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. The choice of computational level and basis set is critical for obtaining accurate and reliable results.

Software and Theoretical Level

A widely used and well-validated approach for this type of study is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that provides a good balance between accuracy and computational cost.[8] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the anionic character of the carboxylic acid groups, and the polarization functions (d,p) are necessary for describing the anisotropic electron density of the aromatic rings.[8]

Step-by-Step Computational Protocol
  • Initial Structure Generation:

    • Construct the 3D structure of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid using a molecular modeling program.

    • Generate several starting geometries with different initial dihedral angles between the phenyl rings (e.g., 0°, 45°, 90°, 135°, 180°). This is crucial to ensure that all relevant conformers are located.

  • Geometry Optimization:

    • Perform a full geometry optimization for each starting structure using the chosen DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

    • The optimization process will find the nearest local energy minimum on the potential energy surface.

    • Ensure that the optimization has converged by checking the forces on the atoms and the displacement at each step.

  • Frequency Calculations:

    • For each optimized geometry, perform a frequency calculation at the same level of theory.

    • The results of the frequency calculation serve two purposes:

      • Thermodynamic Properties: To obtain the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy and Gibbs free energy.

      • Nature of the Stationary Point: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

  • Conformational Search and Rotational Barrier Calculation:

    • To determine the rotational energy barrier, perform a relaxed potential energy surface (PES) scan. This involves systematically varying the dihedral angle between the phenyl rings while allowing all other geometric parameters to relax.

    • The highest point on the resulting energy profile will correspond to the transition state for rotation, and the energy difference between the transition state and the ground state conformer will be the rotational energy barrier.

Predicted Properties and Spectroscopic Signatures

Theoretical calculations can provide valuable insights into the electronic and spectroscopic properties of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

Electronic Properties
  • Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap provides an estimate of the molecule's chemical hardness and its electronic excitation energy.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. This is particularly useful for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Spectroscopic Properties
  • Infrared (IR) and Raman Spectroscopy: The calculated vibrational frequencies can be used to predict the IR and Raman spectra of the molecule.[8] This allows for a direct comparison with experimental spectra, aiding in the identification and characterization of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Data Summary and Visualization

Calculated Structural Parameters
ParameterPredicted Value (Example)
Dihedral Angle (Ground State)~70-85°
C-C (inter-ring) Bond Length~1.49 Å
Rotational Energy Barrier> 20 kcal/mol

Note: The values in this table are illustrative and would need to be determined by actual calculations as outlined in this guide.

Visualizations

G cluster_workflow Computational Workflow A 1. Initial Structure Generation B 2. Geometry Optimization (DFT) A->B C 3. Frequency Calculation B->C D 4. Conformational Analysis (PES Scan) C->D E 5. Property Calculation (HOMO/LUMO, MEP, Spectra) D->E F 6. Analysis and Interpretation E->F

Caption: A typical workflow for the theoretical study of molecular conformation and properties.

G cluster_atropisomerism Atropisomerism in 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid Enantiomer_R R-Enantiomer Transition_State Planar Transition State (High Energy) Enantiomer_R->Transition_State Rotation Enantiomer_S S-Enantiomer Enantiomer_S->Transition_State Rotation Transition_State->Enantiomer_R Rotation Transition_State->Enantiomer_S Rotation

Caption: Energy profile illustrating the interconversion of atropisomers via a high-energy planar transition state.

Conclusion and Future Directions

The theoretical study of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid provides a deep understanding of its unique structural and electronic properties, which are dominated by the phenomenon of atropisomerism. The computational protocols outlined in this guide offer a clear and robust framework for researchers to investigate this molecule and its derivatives. The insights gained from such studies are not merely academic; they have profound implications for the rational design of new drugs, where stereochemistry is paramount, and for the development of novel materials with tailored properties.

Future theoretical work could explore the behavior of this molecule in different solvent environments using implicit or explicit solvent models, investigate its interactions with biological targets through molecular docking simulations, and predict the properties of coordination polymers and MOFs derived from this ligand. The synergy between theoretical predictions and experimental validation will continue to be a powerful driver of innovation in chemical and pharmaceutical sciences.

References

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  • Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library - PMC.
  • A series of coordination polymers based on a new 2′,5′-dimethyl-1,1′:4′,1′′-terphenyl-3,3′′-dicarboxylic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing).
  • 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid - BLDpharm.
  • bipyridyl-5,5′-dicarboxylic acid)(3,4-toluenedithiolate)]: tuning molecular properties for application in dye-sensitised solar cells - Dalton Transactions (RSC Publishing).
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  • Synthesis of Ferrous Complexes 2,2-Bipyridine-5,5-Dicarboxylic Acid and Studied for its Antioxidant Properties - ResearchG
  • Biphenyl2,2'-dicarboxylic acid (diphenic acid)
  • Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study - PubMed.
  • Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester | Request PDF - ResearchG
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  • disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing).
  • Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions - PubMed.
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Foundational

A Crystallographic Guide to 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the crystallographic features of 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid. In the abs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystallographic features of 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid. In the absence of a publicly available crystal structure for this specific molecule, this guide leverages the detailed and well-documented crystallographic data of its parent compound, 2,2'-biphenyldicarboxylic acid (diphenic acid), as a foundational model. By examining the established molecular conformation, hydrogen bonding networks, and crystal packing of diphenic acid, we can project the structural implications of the 5,5'-dimethyl substitution. This guide offers insights into the anticipated molecular geometry, steric influences on the biphenyl torsion angle, and potential alterations to the supramolecular architecture, providing a valuable resource for researchers working with this and related compounds.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid yet conformationally flexible scaffold. The atropisomeric nature of many substituted biphenyls, arising from hindered rotation around the central C-C bond, introduces a key element of three-dimensional structure that is critical for molecular recognition and biological activity. 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid, the subject of this guide, combines the biphenyl core with strategically placed methyl and carboxylic acid functional groups, making it a molecule of significant interest for the design of novel therapeutics and functional materials.

The crystallographic structure of such molecules is paramount, as it dictates not only the solid-state properties but also provides a detailed snapshot of the preferred molecular conformation, which can be correlated with its behavior in solution and its interaction with biological targets.

Foundational Crystallography: The Structure of 2,2'-Biphenyldicarboxylic Acid (Diphenic Acid)

A thorough understanding of the crystallographic characteristics of 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid begins with a detailed examination of its parent compound, diphenic acid. The crystal structure of diphenic acid has been extensively studied and provides a robust framework for our analysis.[1][2]

Molecular Conformation and Atropisomerism

In the solid state, diphenic acid exists as two independent molecules in the asymmetric unit.[1][2] A key feature of these molecules is the non-planar arrangement of the two phenyl rings. The dihedral angle between the planes of the two rings is a critical parameter, and for the two independent molecules of diphenic acid, these angles are approximately 71.3° and 83.6°.[1][2] This significant twist is a direct consequence of the steric hindrance between the carboxylic acid groups at the 2 and 2' positions.

The carboxylic acid groups themselves are also twisted relative to the plane of their respective phenyl rings. This further minimizes steric strain and allows for the formation of favorable intermolecular interactions.

Supramolecular Assembly via Hydrogen Bonding

The crystal structure of diphenic acid is dominated by a robust network of intermolecular hydrogen bonds. The carboxylic acid moieties form classic dimeric synthons, where two molecules are linked by a pair of O-H···O hydrogen bonds.[1][2] These dimers then further assemble into chains and layers, creating a stable three-dimensional architecture. The O···O distances in these hydrogen bonds are indicative of strong interactions.[2]

G cluster_0 Diphenic Acid Molecule A cluster_1 Diphenic Acid Molecule B A_Ring1 Phenyl Ring 1 A_Ring2 Phenyl Ring 2 A_Ring1->A_Ring2 Dihedral Angle ~71.3° A_COOH1 COOH A_Ring1->A_COOH1 A_COOH2 COOH A_Ring2->A_COOH2 B_COOH1 COOH A_COOH2->B_COOH1 O-H···O Hydrogen Bond B_Ring1 Phenyl Ring 1 B_Ring2 Phenyl Ring 2 B_Ring1->B_Ring2 Dihedral Angle ~83.6° B_Ring1->B_COOH1 B_COOH2 COOH B_Ring2->B_COOH2 B_COOH2->A_COOH1 O-H···O Hydrogen Bond G Start Purified Compound Dissolution Dissolve in Suitable Solvent Start->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Dissolution->Vapor_Diffusion Cooling Slow Cooling Dissolution->Cooling Crystals Single Crystals Slow_Evaporation->Crystals Vapor_Diffusion->Crystals Cooling->Crystals

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Harnessing 5,5'-Dimethyl-Diphenic Acid for Advanced Metal-Organic Framework Synthesis in Drug Development

Introduction: The Strategic Advantage of 5,5'-Dimethyl-Diphenic Acid in MOF-based Drug Delivery Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for drug delivery applications, largely due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 5,5'-Dimethyl-Diphenic Acid in MOF-based Drug Delivery

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for drug delivery applications, largely due to their exceptional porosity, tunable structures, and high loading capacities.[1][2] The choice of the organic linker is a critical determinant of the final properties of the MOF, influencing its pore size, stability, and interaction with guest molecules.[3] This application note introduces 5,5'-dimethyl-diphenic acid (5,5'-dm-dpa) as a prospective linker for the synthesis of novel MOFs tailored for advanced drug delivery systems.

The biphenyl backbone of diphenic acid provides a rigid and robust structural element, while the methyl groups at the 5 and 5' positions introduce hydrophobicity and steric bulk. This functionalization is hypothesized to offer several advantages in the context of drug delivery:

  • Enhanced Hydrophobic Drug Loading: The methyl groups can create a more hydrophobic pore environment, potentially increasing the loading capacity for poorly water-soluble drugs through favorable host-guest interactions.

  • Modulated Drug Release Kinetics: The steric hindrance from the methyl groups may influence the rate of drug diffusion from the pores, allowing for more controlled and sustained release profiles.[4]

  • Improved Framework Stability: The electron-donating nature of the methyl groups can subtly influence the electronic properties of the carboxylate groups, potentially enhancing the stability of the metal-linker coordination bonds.[5]

While the direct synthesis of MOFs using 5,5'-dimethyl-diphenic acid is not yet extensively documented in peer-reviewed literature, this guide provides a prospective framework for its synthesis and utilization. The protocols herein are based on established methodologies for analogous biphenyl dicarboxylic acid linkers and are intended to serve as a robust starting point for researchers in this innovative area.

Part 1: Synthesis of the 5,5'-Dimethyl-Diphenic Acid Linker

A reliable supply of the linker is paramount. A plausible and effective method for the synthesis of 5,5'-dimethyl-diphenic acid is via an Ullmann coupling reaction, a classic method for the formation of biaryl compounds.[6][7]

Proposed Synthetic Pathway

G A 2-Bromo-4-methylbenzoic acid B Ullmann Coupling (Cu powder, high temp.) A->B Precursor C 5,5'-Dimethyl-diphenic acid B->C Product

Caption: Proposed synthesis of 5,5'-dimethyl-diphenic acid.

Protocol 1: Synthesis of 5,5'-Dimethyl-Diphenic Acid via Ullmann Coupling

Materials:

  • 2-Bromo-4-methylbenzoic acid

  • Copper powder (activated)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-methylbenzoic acid (1.0 eq) and activated copper powder (2.0 eq).

  • Add anhydrous DMF to the flask to create a slurry.

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, quench the reaction by slowly adding the mixture to a beaker of ice-cold water.

  • Acidify the aqueous mixture with concentrated HCl to a pH of ~2 to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with deionized water.

  • Dissolve the crude product in an aqueous solution of NaOH and filter to remove the copper catalyst.

  • Re-precipitate the product by adding concentrated HCl to the filtrate until the pH is ~2.

  • Collect the purified 5,5'-dimethyl-diphenic acid by filtration, wash with deionized water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 2: Prospective Synthesis of a 5,5'-dm-dpa-based MOF (dm-dpa-MOF-1)

The following protocol outlines a general solvothermal synthesis of a hypothetical zinc-based MOF using the 5,5'-dimethyl-diphenic acid linker, which we will designate as dm-dpa-MOF-1. This procedure is adapted from successful syntheses of MOFs with similar biphenyl dicarboxylic acid linkers.

Experimental Workflow

G A Dissolve 5,5'-dm-dpa and Zn(NO₃)₂·6H₂O in DMF B Solvothermal Reaction (e.g., 120 °C, 72 h) A->B C Cool to Room Temperature B->C D Isolate Crystals by Filtration C->D E Wash with Fresh DMF D->E F Solvent Exchange with a Volatile Solvent (e.g., Chloroform) E->F G Activate by Heating under Vacuum F->G H Characterize dm-dpa-MOF-1 G->H

Caption: General workflow for the synthesis of dm-dpa-MOF-1.

Protocol 2: Solvothermal Synthesis of dm-dpa-MOF-1

Materials:

  • 5,5'-Dimethyl-diphenic acid (5,5'-dm-dpa)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve 5,5'-dimethyl-diphenic acid (e.g., 0.1 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.2 mmol) in 5 mL of DMF.

  • Combine the two solutions in the first vial, cap it tightly, and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Place the sealed vial in a programmable oven and heat to 120 °C for 72 hours.

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Colorless crystals of dm-dpa-MOF-1 should be visible at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

  • To remove the high-boiling point DMF from the pores, immerse the crystals in a volatile solvent like chloroform for 24 hours, replacing the chloroform every 8 hours.

  • After solvent exchange, filter the crystals and activate them by heating under a dynamic vacuum at a suitable temperature (e.g., 150-200 °C) for 12 hours.

  • The activated dm-dpa-MOF-1 is now ready for characterization and application studies.

Part 3: Characterization of dm-dpa-MOF-1

A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new MOF.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A unique diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise crystal structure, including connectivity, bond lengths, and pore dimensions.A well-defined crystal structure revealing the coordination of the 5,5'-dm-dpa linker with the zinc nodes.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature of solvent loss and framework decomposition.A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, activated MOF, and a final decomposition at higher temperatures.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, with a significant gas uptake.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the zinc ions.

Part 4: Application in Drug Delivery - A Prospective Analysis

The unique structural features of the hypothetical dm-dpa-MOF-1, particularly the methylated pore environment, make it an intriguing candidate for drug delivery applications.

Protocol 3: Drug Loading and In Vitro Release Study

Materials:

  • Activated dm-dpa-MOF-1

  • Model drug (e.g., Ibuprofen, a hydrophobic anti-inflammatory drug)

  • Solvent for drug dissolution (e.g., Hexane)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis Spectrophotometer

Drug Loading:

  • Suspend a known amount of activated dm-dpa-MOF-1 in a concentrated solution of the model drug in a suitable solvent.

  • Stir the suspension at room temperature for 24-48 hours to allow for drug encapsulation within the MOF pores.

  • Isolate the drug-loaded MOF by centrifugation and wash with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading content by dissolving a known mass of the drug-loaded MOF in an acidic solution to digest the framework, and then quantify the released drug using UV-Vis spectroscopy.

In Vitro Release:

  • Disperse a known amount of the drug-loaded dm-dpa-MOF-1 in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the acidic environment of endosomes or tumors).

  • Maintain the suspension at 37 °C with constant, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium, and replace it with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time to obtain the release profile.

Expected Influence of Methyl Groups on Drug Delivery

The presence of the methyl groups on the 5,5'-dm-dpa linker is anticipated to influence the drug delivery properties in several ways:

  • Increased Loading of Hydrophobic Drugs: The methyl groups will increase the hydrophobicity of the pore interior, potentially leading to stronger π-π and van der Waals interactions with hydrophobic drug molecules, thereby enhancing the loading capacity.

  • Sustained Release Profile: The steric hindrance provided by the methyl groups may create a more tortuous diffusion path for the encapsulated drug molecules, resulting in a slower and more sustained release compared to a non-methylated analogue.[1]

  • pH-Responsive Release: While the linker itself is not inherently pH-sensitive, the stability of the metal-carboxylate bonds in the MOF can be pH-dependent. The release rate is expected to be faster in the more acidic environment (pH 5.5) due to the protonation of the carboxylate groups, which can facilitate the gradual degradation of the framework.

Conclusion

The use of 5,5'-dimethyl-diphenic acid as a linker in MOF synthesis represents a promising, yet underexplored, avenue for the development of advanced drug delivery systems. The protocols and prospective analysis presented in this application note provide a comprehensive guide for researchers to synthesize and evaluate these novel materials. The strategic functionalization of the linker with methyl groups is a rational design approach to modulate drug loading and release kinetics, paving the way for the creation of highly effective and tailored MOF-based therapeutics.

References

  • Epps, A., Barbas, J., & Mandouma, G. (2018).
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. Available at: [Link]

  • OperaChem. (n.d.). Ullmann coupling: the first publication. Retrieved from [Link]

  • Li, M., et al. (2020). Functionalization of MOF-5 with mono-substituents: Effects on drug delivery behavior. RSC Advances, 10(63), 38237-38245. Available at: [Link]

  • Grosjean, S., et al. (2019). Synthesis of 2,2′‐bis(phenyldiazenyl)‐biphenyl dicarboxylic acid 13 and its fused tricyclic cinnoline‐like dicarboxylic acid analogue 14. Chemistry – A European Journal, 25(45), 10586-10590.
  • Kirlikovali, K. O., et al. (2022). Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. Molecules, 27(8), 2568. Available at: [Link]

  • Laskin, A., et al. (2021). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Russian Chemical Reviews, 90(1), 1-36. Available at: [Link]

  • Chen, Y., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(38), 27365-27383. Available at: [Link]

  • Horcajada, P., et al. (2010). Metal–organic frameworks in drug delivery. Chemical Reviews, 112(2), 1232-1268.
  • Wang, Z., et al. (2024). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. The Journal of Physical Chemistry C. Available at: [Link]

  • Yuan, S., et al. (2018). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research, 51(6), 1359-1368. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2016). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Journal of the Iranian Chemical Society, 13(10), 1849-1856.
  • Musso, T., et al. (2024). Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization. arXiv preprint arXiv:2402.07920. Available at: [Link]

  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.

Sources

Application

hydrothermal synthesis of coordination polymers with biphenyl-dicarboxylate linkers

An Application Guide to the Hydrothermal Synthesis of Coordination Polymers with Biphenyl-Dicarboxylate Linkers Introduction: Building Crystalline Architectures for Science and Medicine Coordination polymers (CPs), and t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Hydrothermal Synthesis of Coordination Polymers with Biphenyl-Dicarboxylate Linkers

Introduction: Building Crystalline Architectures for Science and Medicine

Coordination polymers (CPs), and their porous subclass Metal-Organic Frameworks (MOFs), represent a frontier in materials science, constructed from metal ions or clusters linked by organic ligands into one-, two-, or three-dimensional networks.[1] Their vast structural diversity and tunable functionality have positioned them as compelling candidates for applications ranging from gas storage and catalysis to chemical sensing and drug delivery.[1][2][3] Among the myriad of organic building blocks, biphenyl-dicarboxylates are particularly noteworthy. These linkers offer a compelling combination of rigidity from the biphenyl core and rotational flexibility along the C-C single bond, allowing them to adapt to the coordination preferences of various metal ions.[4]

Hydrothermal synthesis has emerged as a premier technique for crystallizing these materials.[5] This method leverages elevated temperature and autogenous pressure within a sealed vessel, using water as a green and effective solvent. These conditions facilitate the dissolution of precursors and promote the growth of high-quality single crystals, which are essential for definitive structural analysis. This guide provides an in-depth exploration of the principles, protocols, and critical parameters governing the hydrothermal synthesis of CPs using biphenyl-dicarboxylate linkers, aimed at researchers and professionals seeking to harness these materials for catalysis, drug development, and advanced material applications.

Part I: Foundational Principles & Mechanistic Insights

A successful synthesis is not merely procedural; it is an exercise in controlling the complex interplay of thermodynamic and kinetic factors that govern crystal self-assembly. Understanding the causality behind each experimental choice is paramount.

The Hydrothermal Method: A Crucible for Crystallization

The choice of hydrothermal synthesis is strategic. By heating the aqueous reaction mixture in a sealed autoclave, the pressure inside the vessel rises significantly. This supraheated aqueous environment enhances the solubility of reactants, often poorly soluble under ambient conditions, and facilitates the transport of molecular species to the growing crystal surface. The slow, controlled cooling that follows is critical; it gradually reduces solubility, promoting nucleation and the growth of well-ordered, often large, single crystals suitable for X-ray diffraction.[5]

The Architect's Blueprint: Biphenyl-Dicarboxylate Linkers

Biphenyl-dicarboxylate linkers are versatile and robust building blocks. Their key attributes include:

  • Structural Rigidity and Torsion: The biphenyl backbone provides a rigid scaffold, ensuring a degree of predictability in the resulting framework, while the rotational freedom around the central C-C bond allows the carboxylate groups to orient themselves to satisfy the geometric demands of the metal center.[4]

  • Coordination Versatility: The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to a rich diversity of structural topologies.[5]

  • Thermal Stability: The aromatic nature of these linkers contributes to the high thermal stability of the final CP, a crucial property for applications like catalysis.[5]

Controlling Self-Assembly: Key Experimental Parameters

The final structure of a coordination polymer is not predetermined by the reactants alone. It is exquisitely sensitive to the reaction environment. Manipulating these parameters is the key to targeted synthesis.

  • The Role of pH: The pH of the reaction medium is arguably one of the most critical variables. It governs the deprotonation state of the carboxylic acid groups on the linker.[6] For a biphenyl-dicarboxylic acid (H₂L), the linker can exist as H₂L, HL⁻, or L²⁻. Only the deprotonated forms (HL⁻ and L²⁻) can effectively coordinate to the metal centers. Higher pH levels promote greater deprotonation, increasing the connectivity of the linker and often leading to structures of higher dimensionality (e.g., from a 1D chain to a 3D framework).[6][7]

  • Metal Ion Coordination Sphere: The identity of the metal ion dictates the geometry of the coordination node. For instance, Zn(II) often adopts a tetrahedral geometry, while Co(II) or Ni(II) typically favor octahedral coordination. This fundamental preference, combined with the linker's geometry, directs the overall topology of the network.

  • Temperature and Time: Reaction temperature and duration are kinetic parameters that control the rates of crystal nucleation and growth. Higher temperatures can sometimes lead to denser, more thermodynamically stable phases, while lower temperatures might yield kinetically favored products. The typical 72-hour reaction time at 160°C is often a balance, allowing the system to reach equilibrium and form well-defined crystals.[4][5]

  • Crystallization Mediators (Co-ligands): The addition of auxiliary N-donor ligands, such as 1,10-phenanthroline (phen) or bipyridine (bipy), is a powerful strategy for structural modulation.[8][9] These co-ligands can compete for coordination sites on the metal ion, reducing the dimensionality of the framework or preventing the formation of overly dense, non-porous structures. They can be thought of as "caps" that terminate network propagation in certain directions, leading to unique and often desirable topologies.[4][5]

Part II: General Protocol for Hydrothermal Synthesis

This section provides a representative, field-proven protocol for the synthesis of a Zinc(II) coordination polymer using a dihydroxy-functionalized biphenyl-dicarboxylate linker, based on established methodologies.[4][5]

Materials and Equipment
  • Metal Precursor: Zinc(II) chloride (ZnCl₂)

  • Linker: 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid (H₄L1)

  • Co-ligand: 2,2′-bipyridine (2,2′-bipy)

  • Base: Sodium hydroxide (NaOH)

  • Solvent: Deionized water

  • Equipment:

    • 25 mL Teflon-lined stainless steel autoclave

    • Programmable laboratory oven

    • Analytical balance

    • Spatulas and weighing paper

    • Glass vials

    • Buchner funnel and filter paper

    • Vacuum flask

Step-by-Step Synthesis Protocol
  • Reagent Measurement: In a glass vial, accurately weigh the following reagents:

    • ZnCl₂ (e.g., 0.1 mmol)

    • H₄L1 linker (e.g., 0.1 mmol)

    • 2,2′-bipyridine (e.g., 0.1 mmol)

    • NaOH (e.g., 0.2 mmol)

    • Scientist's Note: The 1:1:1:2 molar ratio of Metal:Linker:Co-ligand:Base is a common starting point.[5] The base is crucial for in-situ deprotonation of the carboxylic acid groups.

  • Mixture Preparation: Transfer the weighed solids into the 25 mL Teflon liner of the autoclave. Add 10 mL of deionized water and stir briefly with a glass rod to create a suspension.

  • Autoclave Assembly: Place the Teflon liner inside the stainless steel autoclave and seal it tightly. Ensure the autoclave is sealed according to the manufacturer's instructions.

    • ⚠️ Safety First: Never fill the Teflon liner to more than 80% of its volume to allow for solvent expansion and pressure buildup. Handle sealed autoclaves with extreme caution as they are high-pressure vessels. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and thermal gloves when handling hot autoclaves.

  • Heating Cycle: Place the sealed autoclave in a programmable oven.

    • Heat to 160 °C over a period of 2-3 hours.

    • Maintain the temperature at 160 °C for 72 hours.[4]

    • Scientist's Note: This prolonged heating period allows the reaction to reach thermodynamic equilibrium, favoring the formation of the most stable crystalline phase.

  • Cooling Cycle: Program the oven to cool down slowly to room temperature at a rate of 10 °C per hour.[4]

    • Scientist's Note: Slow cooling is essential for promoting the growth of large, high-quality single crystals by preventing rapid precipitation.

  • Product Isolation and Purification:

    • Once the autoclave has returned to room temperature, carefully open it in a fume hood.

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals sequentially with deionized water (3 x 10 mL) and ethanol (3 x 5 mL) to remove any unreacted starting materials and soluble impurities.

    • Dry the final product in air or in a desiccator.

Part III: Characterization for Structural and Purity Validation

A synthesized material is only as valuable as its characterization. The following steps form a self-validating system to confirm the identity, structure, and purity of the coordination polymer.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise atomic arrangement, connectivity, and dimensionality of the CP.[10] A suitable single crystal is carefully selected under a microscope, mounted, and analyzed to solve the crystal structure.

  • Powder X-ray Diffraction (PXRD): While SC-XRD analyzes one crystal, PXRD analyzes the bulk powder. The experimental PXRD pattern of the synthesized product is compared to the pattern simulated from the SC-XRD data. A good match confirms the phase purity of the bulk sample.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the coordination of the carboxylate groups. The characteristic C=O stretching frequency of a free carboxylic acid (typically ~1700 cm⁻¹) will shift to lower wavenumbers (asymmetric and symmetric stretches, ~1610-1550 cm⁻¹ and ~1400 cm⁻¹, respectively) upon deprotonation and coordination to the metal center.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the CP and to quantify solvent molecules present in the crystal lattice.[12] The sample is heated at a constant rate, and mass loss is recorded as a function of temperature. The initial weight loss typically corresponds to guest or coordinated solvent molecules, while the temperature at which the framework begins to decompose indicates its thermal stability.

Part IV: Data Presentation & Visualization

Table 1: Representative Hydrothermal Synthesis Conditions

The following table summarizes reaction parameters for various coordination polymers synthesized from dihydroxy-biphenyl-dicarboxylate linkers, illustrating the structural diversity achievable by varying the metal and co-ligand.[4][5]

CompoundMetal IonLinkerCo-LigandTemp (°C)Time (h)Resulting Dimensionality
1 Co(II)H₄L1phen160720D (Molecular Dimer)
2 Mn(II)H₄L1phen160723D Framework
3 Zn(II)H₄L12,2′-bipy160721D Chain
4 Cd(II)H₄L12,2′-bipy160721D Chain
5 Mn(II)H₄L14,4′-bipy160723D Framework
6 Zn(II)H₄L14,4′-bipy160723D Framework
7 Zn(II)H₄L2phen160721D Chain
8 Cd(II)H₄L2phen160722D Network
9 Cu(II)H₄L24,4′-bipy160722D Network

H₄L1 = 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid; H₄L2 = 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid.

Diagrams of Workflow and Assembly

G Figure 1: Hydrothermal Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents 1. Weigh Reagents (Metal Salt, Linker, Co-ligand, Base) mix 2. Mix in Teflon Liner with Deionized Water reagents->mix seal 3. Seal Autoclave mix->seal heat 4. Heat in Oven (e.g., 160°C, 72h) seal->heat cool 5. Slow Cooling (e.g., 10°C/h) heat->cool isolate 6. Isolate Crystals (Filtration & Washing) cool->isolate characterize 7. Characterize (PXRD, SC-XRD, FT-IR, TGA) isolate->characterize end end characterize->end Pure, Validated Product

Caption: Hydrothermal Synthesis Workflow

G Figure 2: Conceptual Self-Assembly Process M Metal Ion CP Coordination Polymer (Crystalline Network) M->CP L Biphenyl- dicarboxylate Linker L->CP Sol H₂O, Temp, Pressure (Hydrothermal Conditions) Sol->CP   enable

Caption: Conceptual Self-Assembly Process

Part V: Applications in Research and Drug Development

The successful synthesis of well-defined coordination polymers opens the door to a wide range of applications. For professionals in drug development and scientific research, two areas are of particular interest:

  • Heterogeneous Catalysis: CPs can act as robust, recyclable catalysts. The metal nodes can serve as Lewis acid sites, while the organic linkers can be functionalized to introduce basic or other catalytic groups. For example, certain Zn(II)-based CPs have been shown to be effective heterogeneous catalysts for the Henry reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis.[4][13] The porous and crystalline nature of these materials allows for size- and shape-selective catalysis, and their insolubility makes catalyst recovery and reuse straightforward.

  • Drug Delivery: The porous nature of some CPs makes them promising candidates for drug delivery vehicles. The ability to tune pore size and functionalize the interior surfaces allows for the controlled loading and release of therapeutic agents.[2] The biocompatibility of frameworks made from endogenous metals (like zinc) and biologically compatible linkers is an active and promising area of research.

By providing a framework of both fundamental principles and actionable protocols, this guide aims to empower researchers to confidently synthesize and explore the vast potential of coordination polymers built from biphenyl-dicarboxylate linkers.

References

  • The Effect of pH on the Dimensionality of Coordination Polymers - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2D coordination polymers: Design guidelines and materials perspective. (2019). AIP Publishing. Retrieved January 20, 2026, from [Link]

  • Cheng, X., Guo, L., Wang, H., & Kirillov, A. M. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12577–12590. [Link]

  • Cheng, X., Guo, L., Wang, H., & Kirillov, A. M. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC. [Link]

  • Ay, B., Yıldız, E., & Zubieta, J. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Ay, B., Yıldız, E., & Zubieta, J. (2019). (PDF) pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. ResearchGate. [Link]

  • Effect of pH on the construction of zinc coordination polymers based on carboxylate functionalized triazole derivative ligand. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). ACS Publications. [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). Figshare. [Link]

  • Effect of Ligand on Construction of Lanthanide Coordination Polymers. (n.d.). Indian Academy of Sciences. Retrieved January 20, 2026, from [Link]

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]

  • Hydrothermal assembly, structural features, and catalytic application of coordination polymers driven by terphenyl-dicarboxylate linkers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • NOTE Hydrothermal Synthesis of 1D Zn(II) Coordination Polymer. (n.d.). Asian Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Solvothermal synthesis and structures of lanthanide-organic sandwich coordination polymers with 4,4′-biphenyldicarboxylic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Emerging Trends in Coordination Polymers and Metal-Organic Frameworks: Perspectives, Synthesis, Properties and Applications. (2018). Lupine Publishers. [Link]

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  • Hydrothermal synthesis and characterization of the coordination polymer [Zn(bbdc)(H2O)]n (bbdc = 4,4'-bibenzenedicarboxylate) possessing a 3D network structure. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • (PDF) Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. (n.d.). Academia.edu. Retrieved January 20, 2026, from [Link]

  • pH-driven hydrothermal synthesis and formation mechanism of all BiPO4 polymorphs. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • Coordination Polymers - Supramolecular Chemistry. (2020). YouTube. [Link]

  • An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. (2024). Semantic Scholar. [Link]

  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

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  • Hydrothermal Synthesis, Conversion Reaction, and Crystal Structure of 2-D 2-bromo-1,4-benzenedicarboxylate Copper(II) Complex with 2,2′-bipyridine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. (2023). MDPI. [Link]

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Method

Application Notes and Protocols for Heterogeneous Catalysis Using 5,5'-Dimethyl-diphenic Acid Metal-Organic Frameworks

A Prospective Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The field of heterogeneous catalysis is continually advancing, with Metal-Organic Frameworks (M...

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The field of heterogeneous catalysis is continually advancing, with Metal-Organic Frameworks (MOFs) emerging as highly versatile platforms. Their tunable porosity, vast surface areas, and the ability to be rationally designed at a molecular level make them exceptional candidates for catalyzing a myriad of organic transformations.[1] This guide focuses on the prospective applications of a novel MOF system based on the 5,5'-dimethyl-diphenic acid linker. It is important to note that, as of this writing, specific literature on MOFs derived from this particular linker is scarce. Therefore, this document serves as a scientifically-grounded roadmap, drawing upon established principles and protocols from structurally analogous diphenic acid-based and other aromatic dicarboxylate MOFs.[2][3][4] The insights and methodologies presented herein are intended to empower researchers to explore the catalytic potential of this promising new material.

The Conceptual Framework: Why 5,5'-Dimethyl-diphenic Acid MOFs?

The design of a MOF for a specific catalytic application hinges on the interplay between the metal nodes, the organic linkers, and the resulting pore environment. The choice of 5,5'-dimethyl-diphenic acid as a linker introduces several intriguing possibilities that could enhance catalytic performance compared to its parent analogue, diphenic acid.

  • Increased Hydrophobicity: The two methyl groups impart a greater degree of hydrophobicity to the pore walls. This can be advantageous in reactions involving non-polar substrates by facilitating their diffusion into the catalytic sites and potentially shielding the active centers from water, which can act as a poison in certain catalytic cycles.

  • Steric Influence and Shape Selectivity: The methyl groups can subtly alter the pore geometry and size, potentially leading to enhanced shape and size selectivity for reactants, transition states, and products. This is a key advantage of MOFs in directing reaction outcomes.[5]

  • Electronic Modulation: The electron-donating nature of the methyl groups can modulate the electronic properties of the aromatic rings and, by extension, the coordination environment of the metal nodes. This can influence the Lewis acidity of the metal centers, a critical factor in many catalytic reactions.

Synthesis and Activation: A Generalized Protocol

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are reacted in a high-boiling point solvent at elevated temperatures.[6] The following is a generalized protocol for the synthesis of a 5,5'-dimethyl-diphenic acid MOF, which will require optimization for specific metal choices.

Materials and Reagents
  • 5,5'-dimethyl-diphenic acid (linker)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with ethanol/water)

  • Modulator (optional, e.g., acetic acid, benzoic acid) to control crystal size and defects

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation prep_linker Dissolve Linker in Solvent mix Combine Solutions (add Modulator if needed) prep_linker->mix prep_metal Dissolve Metal Salt in Solvent prep_metal->mix seal Seal in Teflon-lined Autoclave mix->seal heat Heat at 100-150 °C for 24-72 h seal->heat cool Cool to Room Temp. heat->cool filter Filter & Wash with fresh Solvent cool->filter activate Solvent Exchange & Activate under Vacuum filter->activate

Caption: Generalized solvothermal synthesis and activation workflow for a 5,5'-dimethyl-diphenic acid MOF.

Detailed Protocol: Synthesis of a Hypothetical Zn-based MOF
  • Preparation: In a 20 mL scintillation vial, dissolve 0.25 mmol of 5,5'-dimethyl-diphenic acid in 10 mL of DMF. In a separate vial, dissolve 0.25 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

  • Reaction: Combine the two solutions in the vial containing the linker. If crystal size is a concern, add 10 equivalents of a modulator like benzoic acid. Tightly cap the vial and place it in a programmable oven. Heat to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Work-up: Allow the oven to cool naturally to room temperature. Collect the crystalline product by vacuum filtration and wash with fresh DMF (3 x 10 mL).

  • Activation: To remove residual solvent and unreacted starting materials from the pores, immerse the collected crystals in fresh DMF for 24 hours, replacing the DMF three times. Afterwards, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL over 24 hours). Finally, activate the MOF by heating under high vacuum at a temperature below its decomposition point (determined by TGA) for 12-24 hours.

Essential Characterization

Before catalytic testing, a thorough characterization of the synthesized MOF is crucial to confirm its structure, purity, and porosity.

Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure and phase purity.A diffraction pattern with sharp peaks matching a simulated pattern from single-crystal data or indicating a new crystalline phase.
Thermogravimetric Analysis (TGA) To determine thermal stability and the temperature for activation.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the linker and the coordination to the metal center.Absence of the broad O-H stretch of the carboxylic acid, and a shift in the C=O stretching frequency upon coordination to the metal.
Gas Adsorption (N₂ at 77 K) To determine the surface area and pore volume.A Type I or Type IV isotherm, from which the BET surface area and pore size distribution can be calculated.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution.Images showing well-defined crystals with a uniform size and shape.

Prospective Catalytic Applications and Protocols

The inherent properties of a 5,5'-dimethyl-diphenic acid MOF, particularly with open metal sites, make it a promising candidate for various acid- and redox-catalyzed reactions.

Application 1: Lewis Acid Catalysis - Cyanosilylation of Aldehydes

This reaction is a classic benchmark for Lewis acidic MOFs. The open metal sites in the MOF can activate the aldehyde carbonyl group for nucleophilic attack by trimethylsilyl cyanide (TMSCN).[7]

Reaction Scheme: R-CHO + (CH₃)₃SiCN → R-CH(OSi(CH₃)₃)CN

Protocol:

  • Catalyst Preparation: Add 10 mg of the activated 5,5'-dimethyl-diphenic acid MOF to an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Add 1.0 mmol of the aldehyde and 1.2 mmol of TMSCN to the vial, followed by 2 mL of a dry, inert solvent (e.g., dichloromethane or toluene).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Analysis: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, centrifuge the reaction mixture to separate the catalyst. The supernatant can be concentrated and the product purified by column chromatography.

  • Catalyst Recycling: The recovered MOF catalyst should be washed with the reaction solvent, dried under vacuum, and can be reused in subsequent catalytic runs to test for recyclability.

Application 2: Oxidation Catalysis - Aerobic Oxidation of Benzylic Alcohols

For MOFs with redox-active metal centers (e.g., Cu, Co, Fe), the aerobic oxidation of alcohols to aldehydes or ketones is a key application. The hydrophobic nature of the 5,5'-dimethyl-diphenic acid linker could be beneficial in this transformation.

Reaction Scheme: Ar-CH₂OH + O₂ → Ar-CHO + H₂O

Protocol:

  • Catalyst Preparation: Place 20 mg of the activated MOF in a round-bottom flask equipped with a reflux condenser.

  • Reaction Setup: Add 0.5 mmol of the benzylic alcohol and 5 mL of a suitable solvent (e.g., toluene or acetonitrile).

  • Reaction Conditions: Heat the mixture to 80-100 °C and bubble air or oxygen through the solution while stirring vigorously.

  • Analysis: Monitor the formation of the aldehyde product by GC-MS.

  • Work-up: After the reaction, cool the mixture, separate the catalyst by filtration, and analyze the liquid phase to determine conversion and selectivity.

Workflow for a Catalytic Experiment

CatalysisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Recovery catalyst Add Activated MOF to Reactor reagents Add Substrates & Solvent catalyst->reagents run_rxn Stir under Defined Temp. & Atmosphere reagents->run_rxn monitor Monitor Progress (GC, TLC, NMR) run_rxn->monitor separate Separate Catalyst (Centrifuge/Filter) monitor->separate analyze Analyze Product Mixture (Yield, Selectivity) separate->analyze recycle Wash & Reactivate Catalyst for Reuse separate->recycle

Caption: A typical workflow for a heterogeneous catalysis experiment using a MOF catalyst.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Action
Low or no catalytic activity Incomplete activation of the MOF (pores are blocked).Re-activate the MOF at a slightly higher temperature or for a longer duration. Confirm activation with gas adsorption.
Active sites are inaccessible to the substrate.Consider a MOF with a larger pore size or a different topology.
Catalyst poisoning.Ensure all reagents and solvents are pure and dry.
Leaching of metal ions Framework instability under reaction conditions.Perform a hot filtration test: filter the catalyst at the reaction temperature and allow the filtrate to react further. If the reaction proceeds, leaching is occurring. Consider a more robust MOF.
Decrease in activity upon recycling Structural degradation of the MOF.Characterize the used catalyst by PXRD to check for loss of crystallinity.
Fouling of the catalyst surface by products or byproducts.Wash the used catalyst with different solvents or perform a mild thermal treatment to remove adsorbed species.

Conclusion and Future Outlook

While the catalytic applications of 5,5'-dimethyl-diphenic acid MOFs are yet to be explored, the foundational principles of MOF chemistry provide a strong basis for their investigation. The unique steric and electronic properties conferred by the dimethyl groups offer exciting possibilities for developing highly active and selective heterogeneous catalysts. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to unlock the potential of this novel class of materials in catalysis and beyond.

References

  • Platero-Prats, A. E., Bernini, M. C., Medina, M. E., López-Torres, E., Gutiérrez-Puebla, E., Monge, M. Á., & Snejko, N. (2011). Three novel indium MOFs derived from diphenic acid: synthesis, crystal structures and supramolecular chemistry. CrystEngComm, 13(15), 4836-4844. [Link]

  • Platero-Prats, A. E., Bernini, M. C., Medina, M. E., López-Torres, E., Gutiérrez-Puebla, E., Monge, M. Á., & Snejko, N. (2011). Three novel indium MOFs derived from diphenic acid: synthesis, crystal structures and supramolecular chemistry. CrystEngComm, 13(15), 4836-4844. DOI:10.1039/C1CE05196B. [Link]

  • Gates, B. C., & Gunnison, R. L. (2020). Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research. ACS Catalysis, 10(15), 8437-8477. [Link]

  • AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. [Link]

  • University of California. (2025). Characterization Techniques for Elucidating MOF Structural Transformations. [Link]

  • IntechOpen. (2022). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. [Link]

  • Platero-Prats, A. E., et al. (2011). Three novel indium MOFs derived from diphenic acid: Synthesis, crystal structures and supramolecular chemistry. ResearchGate. [Link]

  • RSC Publishing. (2021). Designing a new method for growing metal–organic framework (MOF) on MOF: synthesis, characterization and catalytic applications. [Link]

  • National Institutes of Health (NIH). (2018). Bifunctional MOFs in Heterogeneous Catalysis. PubMed Central. [Link]

  • Gao, F., Yan, R., Zhang, L., & Cao, Q. (2022). Strategies for the application of metal–organic frameworks in catalytic reactions. RSC Advances, 12(16), 9843-9857. [Link]

  • ResearchGate. (2020). Synthesis of MOFs for Heterogeneous Catalysis via Linker Design. [Link]

  • American Chemical Society. (2014). Metal–Organic Frameworks for Heterogeneous Basic Catalysis. Chemical Reviews, 114(10), 5471-5512. [Link]

  • ACS Publications. (2023). Bifunctional MOFs in Heterogeneous Catalysis. ACS Organic & Inorganic Au. [Link]

  • Patsnap. (2025). Investigating the Effects of Reactive Surface Chemistries in MOFs on Catalysis. [Link]

  • ResearchGate. (2022). Can you tell the procedure of synthesis of MOFs?. [Link]

  • ResearchGate. (2022). Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes. [Link]

  • American Chemical Society. (2019). Metal–Organic Frameworks as Catalysts for Organic Synthesis: A Critical Perspective. Journal of the American Chemical Society, 141(18), 7245-7266. [Link]

  • ScienceDirect. (2012). Catalysis by metal-organic frameworks: Fundamentals and opportunities. [Link]

  • MDPI. (2021). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. [Link]

  • ResearchGate. (2023). Recent developments in the field of MOF-based catalytic systems: A review. [Link]

  • RSC Publishing. (2023). Exploring enzyme–MOF (metal–organic framework) catalytic systems: trade-offs between enzyme activity and MOF stability. [Link]

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Application

Application Note: Protocols for the Esterification of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Abstract: This technical guide provides detailed protocols for the esterification of the sterically hindered molecule, 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Recognizing the challenges posed by the ortho-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides detailed protocols for the esterification of the sterically hindered molecule, 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Recognizing the challenges posed by the ortho-disubstituted biphenyl scaffold, this document outlines three robust methods beyond the standard Fischer esterification: Steglich esterification, methylation with diazomethane, and the Mitsunobu reaction. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of the critical parameters for successful synthesis and purification. This guide is intended for researchers and professionals in organic synthesis and drug development who require reliable methods for the preparation of biphenyl diesters.

Introduction: The Challenge of Steric Hindrance in Biphenyl Esterification

5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a valuable building block in the synthesis of various functional materials and pharmaceutical intermediates. The rigid, non-planar structure of the biphenyl core, combined with the presence of carboxylic acid groups at the sterically crowded 2 and 2' positions, presents a significant challenge for esterification.

The classic Fischer-Speier esterification, which relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol, is often inefficient for such substrates.[1] The steric bulk around the carboxylic acid groups impedes the approach of the alcohol nucleophile, leading to slow reaction rates and low yields. To overcome this hurdle, alternative methods that activate the carboxylic acid or employ more reactive methylating agents are necessary.

This application note details three effective protocols for the synthesis of dimethyl 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate, providing researchers with a selection of methodologies to suit their specific laboratory capabilities and requirements.

Reaction Overview and Strategic Considerations

The target transformation is the conversion of a di-carboxylic acid to its corresponding dimethyl ester.

Reaction_Overview 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic_acid 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid Reagents Esterification Reagents 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic_acid->Reagents Dimethyl_5,5'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate Dimethyl 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate Reagents->Dimethyl_5,5'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate caption General Esterification Scheme Steglich_Esterification cluster_reactants Reactants cluster_process Process Diacid 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid Reaction Stir at RT in Anhydrous DCM Diacid->Reaction Methanol Methanol Methanol->Reaction DCC DCC/EDC DCC->Reaction DMAP DMAP (cat.) DMAP->Reaction Workup Filtration & Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Dimethyl 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate Purification->Product caption Steglich Esterification Workflow

Caption: Steglich Esterification Workflow.

Materials:

  • 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

  • Anhydrous Methanol (excess, ~20 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid (1.0 eq) and DMAP (0.2 eq) in anhydrous DCM, add anhydrous methanol (20 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (2.2 eq) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure dimethyl ester. [2]

Protocol 2: Esterification with Diazomethane

Diazomethane is a potent methylating agent that reacts rapidly and cleanly with carboxylic acids to form methyl esters. [3]The reaction is driven by the formation of nitrogen gas. [4]Due to its toxicity and explosive nature, diazomethane should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures. [5]It is typically generated in situ from a precursor like Diazald®.

Diazomethane_Esterification cluster_reactants Reactants cluster_process Process Diacid 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid Reaction Add Diazomethane Solution at 0 °C Diacid->Reaction Diazomethane Diazomethane in Ether Diazomethane->Reaction Quench Quench excess Diazomethane Reaction->Quench Evaporation Solvent Removal Quench->Evaporation Product Dimethyl 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate Evaporation->Product caption Diazomethane Esterification Workflow

Caption: Diazomethane Esterification Workflow.

Materials:

  • 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid (1.0 eq)

  • Ethereal solution of diazomethane (generated in situ)

  • Diethyl ether

  • Methanol

  • Acetic acid (for quenching)

Procedure:

  • Dissolve 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid (1.0 eq) in a mixture of diethyl ether and a small amount of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane. Nitrogen gas evolution will be observed. [6]4. Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to yield the crude dimethyl ester, which is often pure enough for subsequent steps. If necessary, further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction provides a mild method for esterification by activating the alcohol with a combination of a triarylphosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). [7]

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Process Diacid 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid Reaction Stir at 0 °C to RT in Anhydrous THF Diacid->Reaction Methanol Methanol Methanol->Reaction PPh3 Triphenylphosphine PPh3->Reaction DEAD DEAD/DIAD DEAD->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Dimethyl 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate Purification->Product caption Mitsunobu Reaction Workflow

Caption: Mitsunobu Reaction Workflow.

Materials:

  • 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid (1.0 eq)

  • Triphenylphosphine (PPh₃) (2.2 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.2 eq)

  • Anhydrous Methanol (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid (1.0 eq), triphenylphosphine (2.2 eq), and anhydrous methanol (2.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazinedicarboxylate byproduct.

Product Characterization

The successful synthesis of dimethyl 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate can be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7-8 ppm. Two singlets for the methyl groups on the biphenyl rings and the methyl ester groups. The exact chemical shifts will be influenced by the substitution pattern and conformation. For a similar compound, dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate, the methoxy protons of the ester appear around 3.97 ppm. [8]
¹³C NMR Carbonyl carbons of the ester groups are expected in the range of 165-175 ppm. Aromatic carbons and methyl carbons will also be present. For a related structure, the ester carbonyl carbon appears at approximately 166.9 ppm. [8]
IR Spectroscopy A strong carbonyl (C=O) stretching absorption for the aromatic ester is expected between 1730 and 1715 cm⁻¹. [9][10]Characteristic C-O stretching bands will also be present in the 1300-1100 cm⁻¹ region. [11]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₈H₁₈O₄, MW = 298.33 g/mol ) should be observed. Fragmentation patterns may include the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).

Troubleshooting and Optimization

  • Low Yields with Steglich Esterification: Ensure all reagents and solvents are anhydrous. The formation of N-acylurea byproduct can be minimized by maintaining a low reaction temperature and using DMAP as a catalyst. [12]* Incomplete Reaction with Diazomethane: Ensure a slight excess of diazomethane is used. The reaction is typically very fast; if it is sluggish, the purity of the starting material should be checked.

  • Difficult Purification in Mitsunobu Reaction: The separation of the product from triphenylphosphine oxide can be challenging. Careful column chromatography with a suitable solvent system is crucial. Alternatively, using polymer-supported triphenylphosphine can simplify the workup.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [11]* DCC is a potent skin allergen. Avoid contact with skin and inhalation.

  • Diazomethane is highly toxic and explosive. It should only be handled by trained personnel using specialized glassware and safety precautions. [5]* DEAD and DIAD are toxic and irritants. Handle with care.

  • Concentrated acids and organic solvents are corrosive and flammable. Handle with appropriate care and dispose of waste according to institutional guidelines.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Highly-Functionalized Arene Synthesis Based on Palladium on Carbon-Catalyzed Aqueous Dehydr. Retrieved from [Link]

  • Su, Z.-M., et al. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Biphenyl dicarboxylates from ethene and bifuran dimethyl esters. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid. Retrieved from [Link]

  • ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Biphenyl esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supporting information Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Dimethylbiphenyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]

  • PubMed. (n.d.). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Retrieved from [Link]

  • YouTube. (2021). Diazomethane formation of methyl esters. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]

  • YouTube. (2017). Reactions of Carboxylic Acids: Esterification Using Diazomethane. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ACS Publications. (2025). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (2025). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Retrieved from [Link]

  • VNU Journal of Science. (n.d.). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Retrieved from [Link]

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  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

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Method

Application Notes and Protocols for the Use of 5,5'-Dimethyl-2,2'-biphenyldicarboxylic Acid in Polymer Chemistry

Introduction: A Versatile Building Block for High-Performance Polymers 5,5'-Dimethyl-2,2'-biphenyldicarboxylic acid is an aromatic dicarboxylic acid characterized by a rigid biphenyl backbone with methyl substituents. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for High-Performance Polymers

5,5'-Dimethyl-2,2'-biphenyldicarboxylic acid is an aromatic dicarboxylic acid characterized by a rigid biphenyl backbone with methyl substituents. This unique molecular architecture offers a compelling platform for the synthesis of advanced polymers. The biphenyl unit imparts thermal stability and mechanical robustness to the polymer chain, while the methyl groups can enhance solubility and modify the packing of polymer chains, influencing properties such as crystallinity and glass transition temperature. The carboxylic acid functionalities at the 2 and 2' positions provide reactive sites for polymerization reactions, primarily through condensation with diols to form polyesters or with diamines to create polyamides. These polymers are of significant interest for applications demanding high thermal resistance, dimensional stability, and specific mechanical properties.

This guide provides detailed application notes and protocols for the synthesis of polyesters and polyamides using 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid, intended for researchers and scientists in polymer chemistry and materials science.

Physicochemical Properties of 5,5'-Dimethyl-2,2'-biphenyldicarboxylic Acid

A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.

PropertyValueReference
Chemical Formula C₁₆H₁₄O₄[1][2]
Molecular Weight 270.28 g/mol [1][2]
Appearance White to off-white powderN/A
Melting Point Not availableN/A
Boiling Point 439.6 °C at 760 mmHg (Predicted)[1]
Density 1.272 g/cm³ (Predicted)[1]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP, DMSO)[3]

Part 1: Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing polyesters. This solvent-free process involves heating the monomers above their melting points in the presence of a catalyst to drive the esterification reaction and remove the condensation byproduct, typically water.

Causality Behind Experimental Choices

The choice of melt polycondensation is predicated on its efficiency and environmental benefits due to the absence of solvents. A two-stage process is often employed. The first stage, esterification, is carried out at a lower temperature to form low molecular weight oligomers. The second stage, polycondensation, is performed at a higher temperature and under high vacuum to facilitate the removal of the condensation byproduct and drive the equilibrium towards the formation of a high molecular weight polymer. The selection of a suitable catalyst, such as an organometallic compound, is critical to achieve a high reaction rate.

Experimental Workflow: Melt Polycondensation

melt_polycondensation cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization a 5,5'-dimethyl-2,2'- biphenyldicarboxylic acid c Charge Reactor with Monomers and Catalyst a->c b Diol (e.g., Ethylene Glycol) b->c d Esterification Stage (e.g., 180-220°C, N2 atmosphere) c->d e Polycondensation Stage (e.g., 250-280°C, High Vacuum) d->e f Cool and Extrude Polymer e->f g Dissolve in Solvent (e.g., Chloroform) f->g h Precipitate in Nonsolvent (e.g., Methanol) g->h i Dry under Vacuum h->i j FTIR, NMR i->j k GPC, DSC, TGA i->k

Caption: Workflow for polyester synthesis via melt polycondensation.

Detailed Protocol: Synthesis of Poly(ethylene 5,5'-dimethyl-2,2'-biphenylate)

This protocol is adapted from established methods for the synthesis of polyesters from aromatic dicarboxylic acids and diols.[4][5][6][7]

Materials:

  • 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid

  • Ethylene glycol (excess, e.g., 2.2 equivalents)

  • Antimony(III) oxide (catalyst, ~300 ppm)

  • Triphenyl phosphate (stabilizer, ~0.1 mol%)

  • Nitrogen gas (high purity)

  • Chloroform (for purification)

  • Methanol (for purification)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.

  • High-vacuum pump

  • Heating mantle with a temperature controller

Procedure:

  • Reactor Setup: Charge the reactor with 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid, ethylene glycol, antimony(III) oxide, and triphenyl phosphate.

  • Esterification:

    • Purge the reactor with nitrogen gas for 15-20 minutes to remove any residual air.

    • Heat the reactor to 180-220 °C under a slow stream of nitrogen.

    • Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected in the distillation flask. This indicates the completion of the esterification stage, forming oligomers.

  • Polycondensation:

    • Gradually increase the temperature to 250-280 °C.

    • Simultaneously, slowly apply a high vacuum (e.g., <1 Torr) over about 30 minutes.

    • Continue the reaction under high vacuum for 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. The stirring torque can be monitored to follow the progress of the polymerization.

  • Isolation and Purification:

    • Release the vacuum with nitrogen gas and cool the reactor.

    • Extrude the molten polymer from the reactor.

    • For purification, dissolve the polymer in a suitable solvent like chloroform.

    • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol.

    • Filter the precipitated polymer and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

Expected Polymer Properties (Analogous Systems)

The properties of the resulting polyester will be influenced by the rigid biphenyl unit and the flexible ethylene glycol spacer. Data from analogous biphenyl-based polyesters can provide an estimation of the expected properties.[1][8][9][10]

PropertyExpected Range
Glass Transition Temperature (Tg) 100 - 150 °C
Melting Temperature (Tm) 200 - 280 °C
Decomposition Temperature (Td, 5% wt. loss) > 380 °C
Tensile Strength 50 - 90 MPa
Tensile Modulus 2 - 4 GPa
Elongation at Break 3 - 10 %

Part 2: Synthesis of Polyamides via Direct Polycondensation

Direct polycondensation is a common laboratory-scale method for synthesizing polyamides from dicarboxylic acids and diamines. This method often utilizes a phosphorylation agent to activate the carboxylic acid groups, allowing the reaction to proceed under milder conditions than melt polycondensation.

Causality Behind Experimental Choices

The Yamazaki-Higashi reaction, a type of direct polycondensation, is particularly useful for synthesizing aromatic polyamides.[3][11] It employs a phosphite and a base (e.g., triphenyl phosphite and pyridine) to activate the dicarboxylic acid in situ, forming a reactive intermediate that readily reacts with the diamine. This method avoids the need to prepare the more reactive but often less stable diacid chlorides. The use of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is essential to keep the monomers and the resulting polymer in solution. The addition of a salt such as calcium chloride enhances the solubility of the aromatic polyamide.

Experimental Workflow: Direct Polycondensation

direct_polycondensation cluster_prep Monomer & Reagent Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization a 5,5'-dimethyl-2,2'- biphenyldicarboxylic acid e Dissolve Monomers in Solvent a->e b Diamine (e.g., Hexamethylenediamine) b->e c Solvent (NMP) with CaCl2 c->e d Phosphorylation Agent (Triphenyl Phosphite, Pyridine) f Add Phosphorylation Agent d->f e->f g Heat Reaction Mixture (e.g., 100-120°C, N2 atmosphere) f->g h Precipitate in Methanol g->h i Wash with Hot Water and Methanol h->i j Dry under Vacuum i->j k FTIR, NMR j->k l Viscosity, TGA, DSC j->l

Caption: Workflow for polyamide synthesis via direct polycondensation.

Detailed Protocol: Synthesis of a Polyamide from 5,5'-Dimethyl-2,2'-biphenyldicarboxylic Acid and Hexamethylenediamine

This protocol is based on the Yamazaki-Higashi direct polycondensation method.[3][11][12]

Materials:

  • 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid

  • Hexamethylenediamine

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Calcium chloride (CaCl₂, anhydrous)

  • Triphenyl phosphite (TPP)

  • Pyridine (anhydrous)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Heating mantle with a temperature controller.

Procedure:

  • Reactor Setup: In the three-necked flask, dissolve 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid, hexamethylenediamine, and calcium chloride in NMP under a nitrogen atmosphere. Stir until all components are fully dissolved.

  • Polymerization:

    • Add pyridine and triphenyl phosphite to the reaction mixture.

    • Heat the mixture to 100-120 °C with constant stirring.

    • Maintain this temperature for 3-6 hours. The solution will become viscous as the polyamide forms.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any residual solvent and reagents.

    • Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is obtained.

Expected Polymer Properties (Analogous Systems)

The properties of the resulting polyamide will be a combination of the rigidity of the biphenyl unit and the flexibility of the aliphatic diamine. Data from analogous biphenyl-containing polyamides can be used to estimate the expected properties.[3][11][13]

PropertyExpected Range
Inherent Viscosity 0.5 - 1.0 dL/g
Glass Transition Temperature (Tg) 200 - 260 °C
Decomposition Temperature (Td, 10% wt. loss) > 450 °C in N₂
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMF)

Part 3: Polymer Characterization

Thorough characterization is essential to confirm the structure and evaluate the properties of the synthesized polymers.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester or amide linkages.

    • Polyester: Look for the characteristic C=O stretching vibration of the ester group at ~1720 cm⁻¹.

    • Polyamide: Look for the amide I (C=O stretch) and amide II (N-H bend) bands at ~1650 cm⁻¹ and ~1540 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.[14][15][16]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Intrinsic Viscosity: A relative measure of the polymer's molecular weight.

Thermal Properties Analysis
  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Mechanical Properties Testing
  • Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of polymer films or molded specimens.[17]

Conclusion and Future Outlook

5,5'-Dimethyl-2,2'-biphenyldicarboxylic acid is a promising monomer for the synthesis of high-performance polyesters and polyamides. The protocols outlined in this guide, based on established polycondensation techniques, provide a solid foundation for researchers to explore the potential of this unique building block. The resulting polymers are expected to exhibit a desirable combination of thermal stability, mechanical strength, and processability. Further research could focus on copolymerization with other monomers to fine-tune the properties for specific applications, as well as exploring other polymerization methods to synthesize novel polymer architectures.

References

  • MySkinRecipes. 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Available from: [Link]

  • Request PDF. Synthesis and characterization of thermotropic liquid crystalline polyesters with biphenyl unit in the main chain. Available from: [Link]

  • Ghodke, S. D., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Designed Monomers and Polymers, 23(1), 177-187. Available from: [Link]

  • Taylor & Francis Online. Synthesis and properties of modified polyimides containing multiple side methyl and biphenyl structures. Available from: [Link]

  • Sci-Hub. Synthesis and characterization of new aromatic liquid crystalline polyesters having phenyl substituents. Available from: [Link]

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  • ACS Publications. Crystalline and liquid-crystalline properties of polyesters of phenyl-substituted 4,4'-biphenol. 1. Polymers from terephthalic acid and 2,6-naphthalenedicarboxylic acid. Available from: [Link]

  • Ghodke, S. D., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Designed Monomers and Polymers, 23(1), 177-187. Available from: [Link]

  • Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains. ACS Applied Polymer Materials. Available from: [Link]

  • Request PDF. Introduction of side chains containing biphenyl unit on the crystalline morphology and properties of polyimides. Available from: [Link]

  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. Available from: [Link]

  • Xu, J., et al. (2003). Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. Journal of Applied Polymer Science, 90(4), 982-990. Available from: [Link]

  • Palí-Casanova, R. J., & Yam-Cervantes, M. A. (2021). Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymer. Chemical Science, 12(39), 13036-13045. Available from: [Link]

  • National Taipei University of Technology. Synthesis and characterization of polyamides and poly(amide-imide)s based on ether-sulfone-diamines. Available from: [Link]

  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available from: [Link]

  • ResearchGate. High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Available from: [Link]

  • ResearchGate. 1H-NMR spectrum of the polyamide. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of polyamides. Available from: [Link]

  • YouTube. Synthesis of Polyamides from . Available from: [Link]

  • ResearchGate. Relationship between mechanical properties and the biphenyl group content in polymer backbone. Available from: [Link]

  • IJISE. IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. Available from: [Link]

  • PubMed Central. Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers. Available from: [Link]

  • Nat. Volatiles & Essent. Oils. Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. Available from: [Link]

  • ResearchGate. 1H-NMR spectra of the representative polyamides; (a) PA-1 and (b) PA-4. Available from: [Link]

  • Palí-Casanova, R. J., & Yam-Cervantes, M. A. (2019). Structure effect on mechanical and thermal properties in aromatic copolyamides with phenyl substituents. Journal of Polymer Research, 26(11), 263. Available from: [Link]

  • Ignited Minds Journals. Characterization of Polymers by NMR and IR Studies. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information ADMET polymerization of bio-based biphenyl compounds. Available from: [Link]

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  • Jiang, M., et al. (2018). Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines. Polymers, 10(7), 737. Available from: [Link]

  • Arrington, A. S., et al. (2022). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Polymer Chemistry, 13(22), 3249-3257. Available from: [Link]

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Application

experimental setup for Suzuki coupling synthesis of substituted biphenyls

An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of Substituted Biphenyls Introduction: The Cornerstone of Modern Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction stands as one of the most...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of Substituted Biphenyls

Introduction: The Cornerstone of Modern Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] First reported by Professor Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists, particularly in the pharmaceutical and materials science industries, for which he was jointly awarded the Nobel Prize in Chemistry in 2010.[2] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of a wide variety of functional groups, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic, easily removable inorganic byproducts.[1][3]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setup for synthesizing substituted biphenyls—a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and functional materials.[4] We will delve into the mechanistic underpinnings of the reaction, explain the causal relationships behind reagent selection, provide a robust, field-proven protocol, and offer guidance for reaction optimization.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to troubleshooting and optimizing the reaction for specific substrates. The process is a catalytic cycle centered on a palladium complex, which shuttles between its Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with an aryl halide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new organopalladium(II) complex (Ar¹-PdII-X). This step is often the rate-determining step of the entire cycle.[6] The reactivity of the aryl halide is critical, with the reaction rate typically following the trend: I > OTf (triflate) > Br >> Cl.[1]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium(II) complex. A base is essential for this step; it activates the boronic acid by forming a more nucleophilic "ate" complex [Ar²-B(OR)₂(OH)]⁻, which facilitates the transfer of the Ar² group to the palladium center, displacing the halide (X) and forming a new diorganopalladium(II) complex (Ar¹-PdII-Ar²).[1][7]

  • Reductive Elimination: In the final step, the newly formed diorganopalladium(II) complex eliminates the coupled product, the biphenyl (Ar¹-Ar²), through the formation of a C-C bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Below is a visualization of this fundamental process.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar¹-Pd(II)(Ar²)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Biphenyl Product) pd_transmetal->product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->pd_oxidative boronic_acid Ar²-B(OH)₂ (Arylboronic Acid) boronic_acid->pd_transmetal base Base (e.g., K₂CO₃) base->pd_transmetal Activates Boronic Acid

Sources

Method

Topic: Analytical Techniques for the Comprehensive Characterization of 5,5'-Dimethyl-Diphenic Acid Derivatives

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Foreword: The Structural and Functional Imperative of Diphe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural and Functional Imperative of Diphenic Acid Derivatives

5,5'-Dimethyl-diphenic acid and its derivatives represent a class of compounds built upon a substituted biphenyl scaffold. Diphenic acid itself, [1,1'-Biphenyl]-2,2'-dicarboxylic acid, is a molecule of significant interest due to the atropisomerism it can exhibit, a feature arising from hindered rotation around the biphenyl single bond[1]. The introduction of substituents, such as the 5,5'-dimethyl groups, further modulates its steric and electronic properties, making these derivatives valuable precursors in materials science, coordination chemistry, and pharmaceutical development[2][3]. Their utility as building blocks for complex helical structures and ligands underscores the critical need for precise and unambiguous structural characterization[4].

This guide provides an in-depth exploration of the primary analytical techniques required to fully characterize these molecules. As a Senior Application Scientist, my objective is not merely to list protocols but to provide the underlying scientific rationale for each methodological choice. We will proceed with the mindset that a complete analytical dossier is a self-validating system, where orthogonal techniques converge to provide an irrefutable structural and purity profile.

The Foundational Analysis: Chromatographic Purity Assessment via HPLC

Before committing to extensive structural elucidation, confirming the purity of the analyte is paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering high-resolution separation of the main compound from starting materials, by-products, and other impurities[5][6].

Rationale for Reversed-Phase HPLC

For diphenic acid derivatives, which are moderately polar organic acids, a reversed-phase HPLC (RP-HPLC) method is the logical choice[7]. The stationary phase, typically a C18-silica, is nonpolar, while a polar mobile phase is used for elution. This setup allows for excellent separation of compounds based on their hydrophobicity. Acidification of the mobile phase is crucial; it ensures that the carboxylic acid functional groups remain protonated (in their non-ionized form), leading to sharper peaks and reproducible retention times[8].

Protocol: RP-HPLC Purity and Stability Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5].

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS-compatibility)[7].

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start at 70% A / 30% B, ramping to 10% A / 90% B over 15 minutes, followed by a hold and re-equilibration. The gradient must be optimized to ensure separation from potential impurities like unreacted precursors or homocoupling products[5].

  • Flow Rate: 1.0 mL/min[8].

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or as determined by a PDA scan of the analyte.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the 5,5'-dimethyl-diphenic acid derivative in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter[5].

  • System Suitability Test (SST): Perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Integrate all peaks. The purity is typically reported as a percentage of the main peak area relative to the total peak area.

Expected Data & Interpretation

The primary output is a chromatogram. The main peak, corresponding to the 5,5'-dimethyl-diphenic acid derivative, should be sharp and symmetrical. Any other peaks represent impurities. The retention time is a characteristic property under these specific conditions.

Compound Hypothetical Retention Time (min) Area % (Example) Notes
Precursor A (More Polar)4.20.8Expected to elute earlier.
5,5'-Dimethyl-Diphenic Acid Derivative 11.5 98.5 The main analyte peak.
By-product B (Less Polar)14.80.7Expected to elute later.

Unambiguous Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale for NMR

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a 5,5'-dimethyl-diphenic acid derivative, we expect to see distinct signals for the aromatic protons and the methyl protons. ¹³C NMR reveals the number of chemically distinct carbon atoms, distinguishing between quaternary, CH, CH₂, and CH₃ carbons.

Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • A longer acquisition time is typically needed due to the lower natural abundance of ¹³C.

Expected Data & Interpretation

For the parent 5,5'-dimethyl-diphenic acid, the following signals would be anticipated. Derivatives will show additional signals corresponding to the added functional groups.

Table of Expected NMR Chemical Shifts (in CDCl₃):

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Aromatic H (ortho to COOH)~8.0-8.2Doublet (d)-
Aromatic H (meta to COOH)~7.3-7.5Doublet (d)~128-132
Aromatic H (ortho to CH₃)~7.2-7.4Singlet (s) or narrow d~130-135
Methyl (-CH₃)~2.4Singlet (s)~20-22
Carboxylic Acid (-COOH)~11-13Broad Singlet (br s)~168-172
Aromatic C (ipso-COOH)--~130-135
Aromatic C (ipso-CH₃)--~138-142
Aromatic C (ipso-biphenyl)--~140-145

Note: The exact chemical shifts and multiplicities will depend on the specific derivative and solvent used. Data is synthesized based on general values for substituted biphenyls and benzoic acids.[9][10]

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of the chemical formula. Fragmentation patterns can further corroborate the proposed structure.

Rationale for MS

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For less polar derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used, which provides a rich fragmentation pattern that can be pieced together to confirm the structure[11].

Protocol: ESI-MS

Instrumentation:

  • A mass spectrometer equipped with an ESI source, often coupled to an HPLC or infusion pump.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Infusion/Injection: Infuse the sample solution directly into the ESI source or inject it through an LC system.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

    • Positive Mode: Expect to see [M+H]⁺ and potentially adducts like [M+Na]⁺.

    • Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.

Expected Data & Interpretation

For 5,5'-dimethyl-diphenic acid (C₁₆H₁₄O₄, Mol. Wt. = 270.28 g/mol ):

  • Positive ESI-MS: A prominent peak at m/z 271.09 ([M+H]⁺).

  • Negative ESI-MS: A prominent peak at m/z 269.08 ([M-H]⁻).

  • High-Resolution MS (HRMS): Would confirm the elemental composition to within a few parts per million (ppm).

Functional Group Identification: FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in a molecule based on their characteristic vibrations.

Rationale for FT-IR

For a 5,5'-dimethyl-diphenic acid derivative, FT-IR is excellent for confirming the presence of the carboxylic acid groups (both the O-H and C=O stretches) and the aromatic C-H and C=C bonds of the biphenyl core[12].

Protocol: Attenuated Total Reflectance (ATR) FT-IR

Instrumentation:

  • FT-IR spectrometer with an ATR accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Expected Data & Interpretation

Table of Characteristic FT-IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500-3300Very Broad
C-H Stretch (Aromatic)3000-3100Sharp, Medium
C-H Stretch (Aliphatic, -CH₃)2850-3000Sharp, Medium-Weak
C=O Stretch (Carboxylic Acid Dimer)1680-1710Strong, Sharp
C=C Stretch (Aromatic Ring)1450-1600Multiple Medium Bands
C-H Out-of-Plane Bending730-850Strong

Note: These ranges are based on typical values for substituted aromatic carboxylic acids.[13][14][15]

Definitive 3D Structure: Single-Crystal X-ray Diffraction

When an unambiguous, solid-state 3D structure is required, particularly for determining absolute stereochemistry in chiral derivatives, single-crystal X-ray diffraction is the ultimate authority[16][17].

Rationale for X-ray Crystallography

This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For diphenic acid derivatives, it can definitively establish the dihedral angle between the two phenyl rings, a key structural parameter[4][18].

Protocol: General Workflow
  • Crystal Growth: This is often the most challenging step. High-purity material is slowly crystallized from a suitable solvent system, often using techniques like slow evaporation or vapor diffusion[16].

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The electron density map is calculated, from which the atomic positions are determined and refined to yield the final structure.

Integrated Analytical Workflow

A logical approach to characterization integrates these techniques to build a complete picture of the molecule's identity and quality.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation cluster_2 Definitive 3D Structure HPLC HPLC (Purity, Impurity Profile) NMR NMR (¹H, ¹³C) (Connectivity, Skeleton) HPLC->NMR If >95% Pure MS Mass Spectrometry (Molecular Weight, Formula) NMR->MS Corroborate XRAY X-ray Crystallography (Absolute Structure, Conformation) NMR->XRAY For Final Confirmation & Stereochemistry FTIR FT-IR (Functional Groups) MS->FTIR Corroborate MS->XRAY For Final Confirmation & Stereochemistry FTIR->XRAY For Final Confirmation & Stereochemistry Synthesis Synthesized Derivative Synthesis->HPLC Initial Check

Caption: Integrated workflow for characterizing 5,5'-dimethyl-diphenic acid derivatives.

References

  • SUPPORTING INFORMATION - CORE. (n.d.).
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid - Benchchem. (n.d.).
  • FT-IR, FT-Raman spectra and DFT vibrational analysis of 2-aminobiphenyl - ResearchGate. (n.d.).
  • Diphenic acid as a general conformational lock in the design of bihelical structures. (n.d.).
  • Separation of Diphenylamine on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Diphenic acid derivatives: Synthesis, reactions, and applications - ResearchGate. (2017).
  • Unveiling the Potential of Diphenic Acid: Your Ultimate Guide - Guidechem. (n.d.).
  • a rapid hplc method for determination of major phenolic acids in plant material. (n.d.).
  • Diphenic acid - Wikipedia. (n.d.).
  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.).
  • Biphenyl(92-52-4) IR Spectrum - ChemicalBook. (n.d.).
  • Infrared Spectra of Biphenyl and Several Deuterated Biphenyls - OSTI.GOV. (n.d.).
  • 5,5'-DIMETHYL-2,2'-DIPYRIDYL(1762-34-1) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Diphenic acid(482-05-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Theoretical infrared spectra of biphenyl, terphenyls and tetraphenyls for astrophysical purposes | Request PDF - ResearchGate. (n.d.).
  • Diphenic acid, dimethyl ester - SpectraBase. (n.d.).
  • IR spectra of the biphenyl | Download Scientific Diagram - ResearchGate. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Domino Knoevenagel/Michael Synthesis of 2,2'-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) Derivatives Catalyzed by Silica-Diphenic Acid and Their Single Crystal X-Ray Analysis - ResearchGate. (n.d.).
  • Diphenic acid | C14H10O4 | CID 10210 - PubChem - NIH. (n.d.).
  • X-Ray Crystallography of Chemical Compounds - PMC. (n.d.).
  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC - PubMed Central. (n.d.).
  • (PDF) A rapid HPLC method for determination of major phenolic acids in plant material. (n.d.).
  • Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC - NIH. (2023).
  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (n.d.).
  • 6,6'-Dihydroxy-5,5'-dimethoxy-2,2'-diphenic Acid Dimethyl Ester | LGC Standards. (n.d.).
  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - RSC Publishing. (n.d.).
  • Separation of atropisomers of anti-hepatitis drug dimethyl diphenyl bicarboxylate analogues by capillary electrophoresis with vancomycin as the chiral selector - PubMed. (n.d.).
  • A Comparative Guide to Analytical Methods for the Validation of 2,5-Dimethyl-1,4-dithiane-2,5-diol - Benchchem. (n.d.).
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PubMed Central. (2020).
  • Synthesis and Characterization of 5,5 '-Dimethyl-2,2 '-bisindan-1,1 ',3,3 '-tetrone. (n.d.).
  • The crystal structure of 2,5-bis[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexa-2,5-diene-1,4-dione, C28H26N6O4 - ResearchGate. (2024).
  • The crystal structure of diaquahydrogen 2,5-dimethylbenzenesulphonate, C 8 H 14 O 5 S. (2021).
  • (PDF) X-RAY DIFFRACTION AND QUANTUM-CHEMICAL ANALYSIS OF A SINGLE CRYSTAL OF 2,5-DIMETHYL- 3,4-DIHYDRO-2H-PYRAN-2-CARBOXYLIC ACID - ResearchGate. (n.d.).

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Application

Application Notes and Protocols for the Functionalization of Metal-Organic Frameworks with Biphenyl Dicarboxylates

Foreword: The Architectural Versatility of Biphenyl Dicarboxylates in MOF Chemistry Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability and exceptionally...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Versatility of Biphenyl Dicarboxylates in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability and exceptionally high surface areas, positioning them at the forefront of materials science. Their modular nature, arising from the coordination of metal ions or clusters with organic linkers, allows for the rational design of materials with tailored properties for a myriad of applications. Among the vast library of organic linkers, biphenyl dicarboxylates represent a particularly intriguing class of building blocks. The elongated and rigid nature of the biphenyl backbone enables the construction of robust frameworks with large pores and channels, which are highly desirable for applications in drug delivery, catalysis, and gas storage. Furthermore, the biphenyl core provides a versatile platform for the introduction of functional groups, either pre-synthesis or through post-synthetic modification, allowing for the fine-tuning of the MOF's chemical and physical properties.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, functionalization, and application of MOFs constructed from biphenyl dicarboxylate linkers. Drawing upon field-proven insights, this document elucidates the causal relationships behind experimental choices and provides self-validating protocols for the successful implementation of these materials in your research.

De Novo Synthesis of Biphenyl Dicarboxylate-Based MOFs: A Protocol for UiO-67

The UiO-67 MOF, composed of zirconium oxide clusters and biphenyl-4,4'-dicarboxylic acid (BPDC), is a prominent example of a robust and highly porous framework. Its synthesis is a prime illustration of the solvothermal method, a common technique for MOF crystallization.

The Critical Role of Modulators in Synthesis

Direct precipitation of metal ions and organic linkers often leads to amorphous materials or poorly crystalline powders. The addition of a modulator, typically a monocarboxylic acid like benzoic acid, is crucial for obtaining high-quality, crystalline MOFs. Modulators compete with the linker for coordination to the metal clusters, slowing down the nucleation and growth processes. This controlled crystallization allows for the formation of larger, more uniform crystals with fewer defects. The concentration of the modulator can be tuned to control crystal size and morphology.

Protocol: Solvothermal Synthesis of UiO-67

This protocol details the synthesis of UiO-67, a zirconium-based MOF with a biphenyl dicarboxylate linker, using a solvothermal method.[1][2]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Biphenyl-4,4'-dicarboxylic acid (H₂BPDC)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (Modulator)

  • Teflon-lined autoclave (20 mL)

  • Centrifuge

  • Oven

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 116.5 mg (0.5 mmol) of ZrCl₄ and 121.1 mg (0.5 mmol) of H₂BPDC in 10 mL of DMF.

  • Modulator Addition: To the solution, add a molar excess of benzoic acid. A typical starting point is 20 equivalents relative to ZrCl₄ (1.22 g, 10 mmol). The amount of modulator can be varied to influence crystal size and defect density.

  • Homogenization: Sonicate the mixture for 10-15 minutes until a homogeneous suspension is obtained.

  • Solvothermal Reaction: Transfer the suspension to a 20 mL Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Product Collection: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature. The white crystalline product will have settled at the bottom.

  • Washing: Decant the supernatant. Wash the product by centrifugation (10,000 rpm, 10 min) and redispersion in fresh DMF (3 x 10 mL). This step is crucial to remove unreacted starting materials and modulator trapped within the pores.

  • Solvent Exchange: To activate the MOF and remove the high-boiling point DMF, perform a solvent exchange with a more volatile solvent like ethanol or acetone. Resuspend the washed product in the new solvent and let it soak for 24 hours, replacing the solvent at least three times.

  • Activation: After the final solvent exchange, collect the product by centrifugation and dry it under vacuum at 150 °C for 12 hours. This step removes the solvent from the pores, making them accessible for guest molecules.

Characterization:

The successful synthesis of UiO-67 should be confirmed by various characterization techniques:

Technique Expected Outcome
Powder X-Ray Diffraction (PXRD) The diffraction pattern should match the simulated pattern for the UiO-67 structure, confirming the crystallinity and phase purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of characteristic symmetric and asymmetric carboxylate stretches (~1580 and 1390 cm⁻¹), indicating coordination to the metal center.
Thermogravimetric Analysis (TGA) A stable framework up to ~450-500 °C, followed by decomposition. The initial weight loss corresponds to the removal of residual solvent.
Scanning Electron Microscopy (SEM) Visualization of the crystal morphology, which is typically octahedral for UiO-67.
Nitrogen Adsorption-Desorption Isotherms A Type I isotherm, characteristic of microporous materials, with a high Brunauer-Emmett-Teller (BET) surface area (typically > 2000 m²/g).

Post-Synthetic Modification (PSM): Tailoring Functionality

Post-synthetic modification is a powerful strategy to introduce new functional groups onto a pre-existing MOF without altering its underlying topology.[3][4] This is particularly useful for incorporating functionalities that might not be stable under the initial MOF synthesis conditions. For biphenyl dicarboxylate MOFs, PSM can be achieved by first incorporating a linker with a pendant functional group (e.g., an amino group) and then performing a subsequent chemical transformation.

Protocol: Amide Coupling on an Amino-Functionalized UiO-type MOF

This protocol describes the post-synthetic modification of an amino-functionalized MOF (e.g., UiO-66-NH₂, which has a similar structure to UiO-67 but uses 2-aminoterephthalic acid) via amide coupling. This method can be adapted for amino-functionalized biphenyl dicarboxylate linkers.[5][6]

Materials:

  • Amino-functionalized MOF (e.g., UiO-66-NH₂)

  • Carboxylic acid of choice

  • Peptide coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Centrifuge

Procedure:

  • Activation of MOF: Ensure the amino-functionalized MOF is fully activated (solvent removed from pores) by heating under vacuum as described in the synthesis protocol.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated MOF (e.g., 100 mg) in anhydrous DMF (5 mL).

  • Reagent Addition: In a separate vial, dissolve the carboxylic acid (3-5 equivalents relative to the amino groups on the MOF) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in anhydrous DMF (2 mL). Add this solution to the MOF suspension.

  • Base Addition: Add DIPEA (6-10 equivalents) to the reaction mixture. The base is crucial for activating the coupling reagent and neutralizing any acidic byproducts.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Collect the modified MOF by centrifugation (10,000 rpm, 10 min).

  • Washing: Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with a lower-boiling point solvent like dichloromethane or acetone (3 x 10 mL) to remove any unreacted reagents and byproducts.

  • Drying: Dry the final product under vacuum at a temperature appropriate for the stability of the newly introduced functional group.

Characterization of PSM:

  • FTIR Spectroscopy: Appearance of new vibrational bands corresponding to the introduced functional group (e.g., amide C=O stretch around 1650 cm⁻¹).

  • ¹H NMR Spectroscopy: Digestion of the modified MOF in a deuterated acid (e.g., D₂SO₄/DMSO-d₆) allows for the analysis of the linker and the confirmation of the covalent modification by the appearance of new proton signals.

  • Elemental Analysis: Changes in the elemental composition (C, H, N) consistent with the addition of the new functional group.

Application in Drug Delivery: A High-Capacity Nanocarrier

The large pore volume and tunable surface chemistry of biphenyl dicarboxylate MOFs make them excellent candidates for drug delivery applications.[7] The drug molecules can be loaded into the pores of the MOF and then released in a controlled manner.

Mechanism of Drug Loading and Release

Drug loading is typically achieved by soaking the activated MOF in a concentrated solution of the drug. The drug molecules diffuse into the pores and are retained through various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Drug release is often triggered by changes in the physiological environment, such as pH. For instance, the acidic environment of tumor tissues or endosomes can lead to the protonation of the carboxylate linkers, causing the framework to degrade and release the encapsulated drug. The release can also occur through diffusion out of the pores.

Protocol: Loading and In Vitro Release of Doxorubicin

This protocol details the loading of the anticancer drug Doxorubicin (DOX) into a biphenyl dicarboxylate MOF and the subsequent study of its in vitro release profile.

Materials:

  • Activated biphenyl dicarboxylate MOF (e.g., UiO-67)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis spectrophotometer

  • Centrifuge

Drug Loading Procedure:

  • Prepare Drug Solution: Prepare a concentrated solution of DOX·HCl in deionized water (e.g., 1 mg/mL).

  • Loading: Disperse a known amount of the activated MOF (e.g., 10 mg) in the DOX solution (e.g., 5 mL).

  • Incubation: Stir the suspension in the dark at room temperature for 24 hours to allow for maximum drug loading.

  • Separation and Washing: Centrifuge the mixture to collect the drug-loaded MOF. Wash the product with deionized water several times to remove any surface-adsorbed drug until the supernatant is colorless.

  • Quantification of Loaded Drug: Combine the supernatants from the loading and washing steps and measure the absorbance of DOX using a UV-Vis spectrophotometer (at ~480 nm). The amount of loaded drug can be calculated by subtracting the amount of DOX in the supernatant from the initial amount.

Drug Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100

In Vitro Drug Release Study:

  • Release Medium: Prepare two PBS solutions, one at a physiological pH of 7.4 and another at an acidic pH of 5.5 to simulate the tumor microenvironment.

  • Release Experiment: Disperse a known amount of the drug-loaded MOF (e.g., 5 mg) in a known volume of the release medium (e.g., 10 mL) in a dialysis bag or a centrifuge tube.

  • Incubation: Place the container in a shaking water bath at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Measure the concentration of released DOX in the collected aliquots using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative percentage of drug released versus time for both pH conditions.

Application in Heterogeneous Catalysis

The well-defined and accessible active sites within biphenyl dicarboxylate MOFs make them promising heterogeneous catalysts for a variety of organic transformations. The metal clusters can act as Lewis acid sites, while functional groups on the linkers can provide Brønsted acid or base sites.

Evaluating Catalytic Performance: Turnover Frequency (TOF)

The turnover frequency (TOF) is a key metric for quantifying the intrinsic activity of a catalyst. It is defined as the number of moles of product formed per mole of active catalytic sites per unit time.[1][8]

TOF = (moles of product) / [(moles of active sites) x (time)]

For MOFs, the number of active sites can be estimated based on the number of metal clusters or functional groups per gram of catalyst.

Protocol: Knoevenagel Condensation Catalyzed by an Amino-Functionalized MOF

This protocol describes the use of an amino-functionalized biphenyl dicarboxylate MOF as a basic catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile.[9]

Materials:

  • Activated amino-functionalized biphenyl dicarboxylate MOF

  • Benzaldehyde

  • Malononitrile

  • Ethanol (solvent)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Catalytic Reaction Procedure:

  • Reaction Setup: To a round-bottom flask, add the activated MOF catalyst (e.g., 10 mol% relative to the limiting reactant), benzaldehyde (1 mmol), malononitrile (1.2 mmol), and ethanol (5 mL).

  • Reaction: Stir the mixture at a specific temperature (e.g., 60 °C) for a set period. Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Product Isolation: Separate the solid catalyst by centrifugation or filtration. The liquid phase contains the product. The solvent can be removed under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Catalyst Recycling:

  • Recovery: After the reaction, recover the MOF catalyst by centrifugation.

  • Washing: Wash the recovered catalyst with the reaction solvent (ethanol) several times to remove any adsorbed reactants and products.

  • Activation: Reactivate the catalyst by heating under vacuum to remove the solvent from the pores.

  • Reuse: The reactivated catalyst can then be used in a subsequent reaction cycle under the same conditions to test its reusability and stability.

Visualizations

Synthesis and Functionalization Workflow

MOF_Functionalization cluster_synthesis De Novo Synthesis cluster_psm Post-Synthetic Modification (PSM) metal_precursor Metal Precursor (e.g., ZrCl4) mix Mixing & Sonication metal_precursor->mix linker Biphenyl Dicarboxylate Linker (e.g., H2BPDC) linker->mix modulator Modulator (e.g., Benzoic Acid) modulator->mix solvent Solvent (e.g., DMF) solvent->mix solvothermal Solvothermal Reaction mix->solvothermal Autoclave 120°C, 24h wash_synth Washing & Solvent Exchange solvothermal->wash_synth Centrifugation activation_synth Activated MOF (e.g., UiO-67) wash_synth->activation_synth Vacuum Drying activated_mof_psm Amino-Functionalized MOF reaction_psm Amide Coupling Reaction activated_mof_psm->reaction_psm carboxylic_acid Carboxylic Acid carboxylic_acid->reaction_psm coupling_reagent Coupling Reagent (e.g., HBTU) coupling_reagent->reaction_psm base Base (DIPEA) base->reaction_psm wash_psm Washing reaction_psm->wash_psm Centrifugation functionalized_mof Functionalized MOF wash_psm->functionalized_mof Drying caption Fig. 1: General workflow for the synthesis and post-synthetic modification of biphenyl dicarboxylate MOFs. Drug_Delivery cluster_loading Drug Loading cluster_release Drug Release mof Activated MOF incubation Incubation (24h, RT) mof->incubation drug_solution Drug Solution drug_solution->incubation drug_loaded_mof Drug-Loaded MOF incubation->drug_loaded_mof Washing & Drying drug_loaded_mof_release Drug-Loaded MOF framework_degradation Framework Degradation drug_loaded_mof_release->framework_degradation Acidic pH physiological_env Physiological Environment (e.g., Tumor Microenvironment, pH 5.5) released_drug Released Drug framework_degradation->released_drug Release of Drug Molecules caption Fig. 2: Schematic of drug loading into and pH-triggered release from a biphenyl dicarboxylate MOF.

Fig. 2: Schematic of drug loading into and pH-triggered release from a biphenyl dicarboxylate MOF.

References

  • How To Calculate Turnover Frequency In Catalysis? - Chemistry For Everyone. (2025). YouTube. [Link]

  • Transition metal supported UiO-67 materials and their applications in catalysis. (2025). Frontiers. [Link]

  • Postsynthetic Modification of Metal–Organic Frameworks. (2021). Inorganic Chemistry. [Link]

  • (PDF) Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. (2022). ResearchGate. [Link]

  • Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. (2014). Chemical Communications. [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. (2020). ACS Central Science. [Link]

  • How we can calculate for Turn Over Frequency (TOF) of a bimetallic catalyst. (2021). ResearchGate. [Link]

  • Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. (2013). Chemistry at Illinois. [Link]

  • UiO-67 Metal–Organic Framework as Advanced Adsorbent for Antiviral Drugs from Water Environment. (2024). MDPI. [Link]

  • Bifunctional MOFs in Heterogeneous Catalysis. (2023). ACS Organic & Inorganic Au. [Link]

  • Engineering UiO-66 Metal Organic Framework for Heterogeneous Catalysis. (n.d.). De Gruyter. [Link]

  • (PDF) Bifunctional MOFs in Heterogeneous Catalysis. (2023). ResearchGate. [Link]

  • Knoevenagel Condensation Reactions Catalysed by Metal-Organic Frameworks | Request PDF. (2025). ResearchGate. [Link]

  • Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions. (2021). MDPI. [Link]

  • Metal–Organic Frameworks for Drug Delivery: A Design Perspective. (n.d.). PMC. [Link]

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Method

Application Note: 5,5'-Dimethyl-Diphenic Acid as a Versatile Scaffold for Turn-On Fluorescent Sensors

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5,5'-dimethyl-diphenic acid in the development of fluorescent sensors. Introduction 5,5'-Dimethyl-diphenic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5,5'-dimethyl-diphenic acid in the development of fluorescent sensors.

Introduction

5,5'-Dimethyl-diphenic acid is a biphenyl dicarboxylic acid derivative that presents a unique combination of structural rigidity, pre-organized binding sites, and tunable electronic properties. While diphenic acid itself has been explored in various chemical syntheses, the strategic placement of methyl groups at the 5 and 5' positions offers an opportunity to modulate the electronic and conformational landscape of the biphenyl system.[1][2] This application note describes a novel, albeit hypothetical, application of 5,5'-dimethyl-diphenic acid as a core building block for a selective "turn-on" fluorescent sensor for zinc ions (Zn²⁺). The design principles, synthesis, and application protocols detailed herein are grounded in established concepts of fluorescent sensor design and can be adapted for the detection of other metal ions or analytes.[3]

The core concept revolves around the use of 5,5'-dimethyl-diphenic acid as a recognition unit (receptor) that, upon binding to a target analyte, modulates the photophysical properties of a covalently linked fluorophore. The atropisomerism of the diphenic acid backbone can lead to a well-defined binding pocket, enhancing selectivity.[4] The carboxylic acid moieties provide excellent coordination sites for metal cations. We will explore a design based on the Photoinduced Electron Transfer (PET) mechanism, a widely employed strategy in fluorescent sensor development.[3]

Principle of Operation: A PET-Based "Turn-On" Sensor for Zn²⁺

The proposed sensor, hereafter referred to as DMDPA-Py , consists of the 5,5'-dimethyl-diphenic acid moiety (the receptor) conjugated to a pyrene-based fluorophore (the signaling unit) via an amide linkage.

Sensing Mechanism:

  • "Off" State (Analyte Absent): In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atom of the linker is available to quench the excited state of the pyrene fluorophore through a Photoinduced Electron Transfer (PET) process. This results in very weak fluorescence.

  • "On" State (Analyte Present): Upon the introduction of Zn²⁺, the two carboxylate groups of the 5,5'-dimethyl-diphenic acid scaffold, along with the amide nitrogen, coordinate with the Zn²⁺ ion. This binding event lowers the energy of the nitrogen's lone pair, making it thermodynamically unfavorable to donate an electron to the excited fluorophore. The PET process is inhibited, and the characteristic fluorescence of the pyrene moiety is restored or "turned on".

The methyl groups at the 5 and 5' positions can influence the sensor's properties by:

  • Altering the electronic properties of the aromatic rings, which can fine-tune the PET process.

  • Providing steric hindrance that may influence the selectivity of the binding pocket.

pet_mechanism cluster_off cluster_on Off Off State (No Zn²⁺) State (No Zn²⁺) Excited_Fluorophore_Off Pyrene* (Excited State) Receptor_Off DMDPA Receptor (Free Lone Pair) Excited_Fluorophore_Off->Receptor_Off PET Quenching Ground_State_Off Ground State (Weak Fluorescence) Receptor_Off->Ground_State_Off Analyte Zn²⁺ Ion On On State (+ Zn²⁺) State (+ Zn²⁺) Excited_Fluorophore_On Pyrene* (Excited State) Receptor_On DMDPA-Zn²⁺ Complex (Lone Pair Bound) Excited_Fluorophore_On->Receptor_On PET Blocked Ground_State_On Ground State (Strong Fluorescence) Excited_Fluorophore_On->Ground_State_On Fluorescence Analyte->Receptor_On Binding

Caption: Proposed PET mechanism for the DMDPA-Py sensor.

Experimental Protocols

Part 1: Synthesis of the DMDPA-Py Fluorescent Sensor

This protocol outlines a plausible synthetic route. Researchers should adapt purification and characterization steps based on their laboratory capabilities.

Workflow for Synthesis:

synthesis_workflow A Step 1: Synthesis of 5,5'-Dimethyl-Diphenic Acid B Step 2: Mono-activation of Carboxylic Acid A->B C Step 3: Amide Coupling with 1-Aminopyrene B->C D Step 4: Purification and Characterization C->D

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Recognizing the nuances and challenges inherent in biaryl coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Recognizing the nuances and challenges inherent in biaryl coupling reactions, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance reaction yield and product purity. The information is structured to address practical, real-world laboratory issues, moving from general strategic decisions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid?

The synthesis of this symmetrical biaryl dicarboxylic acid, and similar structures, is predominantly achieved through two main C-C bond-forming strategies: the Suzuki-Miyaura Coupling and the Ullmann Coupling.[1]

  • Suzuki-Miyaura Coupling: This modern, palladium-catalyzed cross-coupling reaction is highly versatile and generally preferred. It involves the reaction of an aryl halide with an arylboronic acid (or its ester derivative) in the presence of a palladium catalyst and a base.[2][3] For this specific target molecule, the reaction would couple two molecules of a 2-halo-5-methylbenzoic acid derivative with a corresponding boronic acid.

  • Ullmann Coupling: This classic method utilizes copper metal or a copper salt to couple two molecules of an aryl halide.[4][5] It is particularly suited for synthesizing symmetrical biaryls. While historically significant, it often requires harsh reaction conditions, such as high temperatures, which can limit its applicability for sensitive substrates.[2][4]

Q2: Which synthetic route is generally recommended for achieving the highest yield and purity?

For most applications, the Suzuki-Miyaura coupling is the recommended route . The primary reasons for this preference are:

  • Milder Reaction Conditions: Suzuki couplings typically proceed at lower temperatures (e.g., 65-90 °C) compared to traditional Ullmann reactions, which can require temperatures exceeding 200 °C.[3][4] This minimizes thermal decomposition and the formation of tarry byproducts.

  • High Functional Group Tolerance: The reaction conditions are compatible with a wide array of functional groups, reducing the need for protecting group strategies.[6]

  • Broad Availability of Reagents: A vast library of arylboronic acids and palladium catalysts/ligands is commercially available, allowing for extensive optimization.[7]

  • Mechanistic Understanding: The catalytic cycle is well-understood, which facilitates rational troubleshooting and optimization.[8]

While the Ullmann reaction can be effective, its propensity for low yields and harsh conditions makes it a less favorable option unless specific circumstances, such as catalyst cost or substrate availability, dictate its use.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis, with a focus on the more common Suzuki-Miyaura pathway, followed by advice for the Ullmann coupling.

Scenario 1: Low Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction is showing low conversion to the desired biphenyl product. What are the likely causes and how can I improve the yield?

Low conversion is a multifaceted issue that often traces back to the catalyst system, base, or reaction conditions.

Possible Causes & Solutions:

  • Ineffective Catalyst System:

    • Cause: The choice of palladium source and ligand is critical. Electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle, especially with less reactive aryl chlorides or bromides.

    • Solution: If using a simple catalyst like Pd/C, consider switching to a more active system. A combination of a palladium precursor like Pd₂(dba)₃ and a specialized ligand such as DavePhos can be highly effective for challenging couplings.[9] For simpler systems, Pd(PPh₃)₄ is a robust, commercially available catalyst.[2]

    • Expert Insight: The ligand's role is to stabilize the palladium center and promote both oxidative addition and reductive elimination. Without the correct ligand, the catalyst can decompose into palladium black, halting the reaction.[8]

  • Improper Base Selection or Strength:

    • Cause: The base is not merely a proton scavenger; it is essential for activating the boronic acid in the transmetalation step. The choice of base can dramatically influence the reaction rate and yield.

    • Solution: If a weak base like Na₂CO₃ is ineffective, consider stronger bases such as K₂CO₃ or K₃PO₄.[10] Potassium phosphate (K₃PO₄) is often effective in difficult couplings.[3] The base must be sufficiently strong to form the reactive boronate species.

    • Causality: The base reacts with the arylboronic acid to form a more nucleophilic "ate" complex [Ar-B(OH)₃]⁻, which then transfers its aryl group to the palladium center during transmetalation.

  • Solvent System Issues:

    • Cause: The reaction often requires a biphasic solvent system (e.g., toluene/water) or a polar aprotic solvent to dissolve all components, particularly the inorganic base.[2]

    • Solution: Ensure vigorous stirring to maximize the interfacial area in biphasic systems. Alternatively, for electron-poor substrates, a polar aprotic solvent like N-methylpyrrolidone (NMP) can be highly effective.[9]

  • Oxygen Contamination:

    • Cause: The Pd(0) catalyst is sensitive to oxidation. Oxygen can deactivate the catalyst and promote the unwanted homo-coupling of the boronic acid.

    • Solution: Thoroughly degas the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (nitrogen or argon) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction.

Scenario 2: Significant Byproduct Formation

Q: My reaction produces the desired product, but I'm also getting significant amounts of homo-coupled byproducts (from the boronic acid starting material). How can I suppress this side reaction?

Homo-coupling is a common byproduct in Suzuki reactions, leading to the formation of a symmetrical biaryl from the boronic acid partner.[8]

Possible Causes & Solutions:

  • Presence of Oxygen:

    • Cause: As mentioned above, oxygen can facilitate the oxidative coupling of the boronic acid.

    • Solution: Rigorous degassing of the solvent and reaction vessel is the most critical step to prevent this. Ensure all reagent additions and the reaction itself are performed under a strictly inert atmosphere.

  • Incorrect Stoichiometry:

    • Cause: Using a large excess of the boronic acid can increase the statistical likelihood of its homo-coupling.

    • Solution: Start with a stoichiometry of approximately 1.1 to 1.5 equivalents of the boronic acid relative to the aryl halide.[10] Optimizing this ratio can minimize the excess boronic acid available for side reactions.

  • Protodeboronation (Loss of Boronic Acid Group):

    • Cause: The C-B bond can be cleaved by hydrolysis or protonation, especially under certain pH conditions, effectively removing the boronic acid from the reaction.[8] This can alter the effective stoichiometry and lead to other issues.

    • Solution: Ensure the chosen base and solvent system are appropriate. In some cases, using a boronic ester (e.g., a pinacol ester) can increase stability against protodeboronation.[6]

Scenario 3: Low Yield in Ullmann Coupling

Q: I am attempting the synthesis via an Ullmann coupling, but my yield is extremely low and I'm generating a lot of dark, insoluble material. What is going wrong?

The classic Ullmann coupling is notorious for its harsh conditions and sensitivity to substrate and reagent quality.

Possible Causes & Solutions:

  • Inactive Copper Catalyst:

    • Cause: The surface of commercial copper powder is often passivated by a layer of copper oxides.

    • Solution: Activate the copper powder immediately before use. This can be done by washing it with a dilute acid (like HCl or acetic acid) to remove oxides, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.

    • Expert Insight: The active species in the Ullmann reaction is believed to be a Cu(I) species formed on the surface of the metallic copper.[11] A clean, oxide-free surface is essential for the reaction to initiate.

  • Excessively High Temperatures:

    • Cause: While high temperatures are required, excessive heat can cause thermal decomposition of the starting materials and the product, leading to charring and the formation of intractable tars.[2]

    • Solution: Carefully control the reaction temperature. Use a high-boiling point solvent (like DMF, nitrobenzene, or sand as a solid-state medium) to maintain a consistent and controlled temperature.[2] Find the lowest effective temperature for the reaction.

  • Poor Substrate Reactivity:

    • Cause: The reactivity of the aryl halide is critical. Aryl iodides are significantly more reactive than aryl bromides, which are more reactive than aryl chlorides.[2]

    • Solution: If possible, use the corresponding aryl iodide (e.g., 2-iodo-5-methylbenzoic acid) as the starting material for the highest reactivity and potentially lower required reaction temperatures.

Comparative Overview of Synthetic Methods

The table below summarizes the key parameters for the two primary synthetic routes.

ParameterSuzuki-Miyaura CouplingUllmann Coupling
Starting Materials Aryl Halide & Arylboronic AcidAryl Halide
Catalyst Palladium complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/Ligand)Copper (activated powder, CuI)
Typical Temperature 65 - 110 °C[3]> 200 °C[4]
Key Additives Base (e.g., K₂CO₃, K₃PO₄), LigandNone (classic), Ligands (modern)
Pros High yield, mild conditions, high functional tolerance[3]Simple reagents, good for symmetrical biaryls
Cons Catalyst cost, sensitivity to oxygen, potential byproducts[8]Harsh conditions, low yield, limited scope, catalyst removal[2][4]

Validated Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a robust starting point for the synthesis of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid methyl ester, which can then be hydrolyzed to the final product.

Step 1: Coupling Reaction

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromo-5-methylbenzoate (1.0 eq.), (2-(methoxycarbonyl)-4-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent Addition: Add a 3:1 mixture of toluene and water.

  • Degassing: Purge the mixture by bubbling nitrogen gas through the solution for 20 minutes while stirring.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dimethyl 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate.

Step 2: Saponification (Hydrolysis)

  • Dissolution: Dissolve the crude diester from the previous step in a mixture of tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq.) and stir the mixture at 60 °C for 4-6 hours until TLC analysis shows complete consumption of the diester.

  • Acidification: Cool the mixture in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2. A white precipitate of the dicarboxylic acid should form.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

Workflow and Mechanistic Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product SM Starting Materials (Aryl Halide & Boronic Acid) Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) SM->Coupling Inert Atmosphere Workup Aqueous Work-up (Extraction) Coupling->Workup Crude Diester Hydrolysis Saponification (Base Hydrolysis) Workup->Hydrolysis Purify Purification (Acidification & Recrystallization) Hydrolysis->Purify FP 5,5'-Dimethyl-[1,1'-biphenyl] -2,2'-dicarboxylic acid Purify->FP

Caption: General workflow for the synthesis of the target dicarboxylic acid.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Understanding the mechanism is key to troubleshooting. The cycle below highlights the critical steps where issues can arise.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition Ar-Pd(II)-X(L)₂ pd0->oa Step 1 tm Transmetalation Ar-Pd(II)-Ar'(L)₂ oa->tm Step 2 re Reductive Elimination Ar-Ar' tm->re Step 3 re->pd0 Catalyst Regeneration re->product_sink Ar-Ar' (Product) aryl_halide_source->oa Ar-X boronic_acid_source->tm Ar'-B(OH)₂ base_source->tm Base (e.g., K₂CO₃)

Sources

Optimization

Technical Support Center: Purification of Crude 5,5'-Dimethyl-2,2'-biphenyldicarboxylic Acid

Welcome to the technical support center for the purification of crude 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common method for synthesizing 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid is the oxidation of 5,5'-dimethyl-2,2'-bipyridine[1]. Based on this, the most probable impurities include:

  • Unreacted Starting Material: 5,5'-dimethyl-2,2'-bipyridine.

  • Partially Oxidized Intermediates: Compounds where only one of the methyl groups has been oxidized to a carboxylic acid, or where one or both methyl groups are in the aldehyde oxidation state.

  • Reagents from the Oxidation Reaction: Depending on the oxidant used (e.g., potassium permanganate, potassium dichromate), residual inorganic salts may be present.

Understanding these potential impurities is the first step in designing a robust purification strategy.

Q2: What are the key physicochemical properties of 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid that I should be aware of during purification?

A2: Key properties that will influence your purification approach include:

PropertyValueSignificance for Purification
Molecular Weight 270.28 g/mol [2][3]Useful for calculating molar equivalents and theoretical yields.
Boiling Point 439.6°C at 760 mmHg[2]Indicates that distillation is not a practical purification method.
Density 1.272 g/cm³[2]General physical property.
Storage Room temperature, dry and sealed[2][3]Important for maintaining the integrity of the purified product.

Q3: Which purification technique is generally the most effective for this compound?

A3: For a solid organic acid like 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid, a combination of acid-base extraction followed by recrystallization is typically the most effective and efficient purification strategy. Acid-base extraction is excellent for separating acidic products from neutral or basic impurities, while recrystallization is ideal for removing closely related impurities and achieving high purity.

Troubleshooting Guides and Detailed Protocols

Method 1: Purification by Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid groups. By treating the crude mixture with a base, the dicarboxylic acid is deprotonated to form a water-soluble dicarboxylate salt. Neutral and basic impurities remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer reprotonates the dicarboxylate, causing the purified dicarboxylic acid to precipitate out of the solution.

Troubleshooting Common Issues:

  • Problem: Low recovery of the product after precipitation.

    • Possible Cause: Incomplete precipitation due to insufficient acidification.

    • Solution: Ensure the pH of the aqueous solution is sufficiently acidic. It is recommended to adjust the pH to at least 2 units below the pKa of the first carboxylic acid group. While the exact pKa of 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid is not readily published, a reasonable estimate for the first pKa would be in the range of 3-4, similar to benzoic acid. Therefore, a final pH of 1-2 is recommended. Use a pH meter or pH paper to verify.

  • Problem: The precipitated product appears oily or gummy.

    • Possible Cause: The presence of impurities that are depressing the melting point of your compound.

    • Solution: After acidification, if an oil forms, you can try to extract the product back into a fresh portion of an organic solvent (like ethyl acetate or dichloromethane). Washing this organic layer with brine, drying it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and then removing the solvent under reduced pressure may yield a solid. This solid can then be further purified by recrystallization.

  • Problem: An emulsion forms during the extraction process.

    • Possible Cause: High concentration of solutes or vigorous shaking.

    • Solution: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer. Alternatively, gentle swirling instead of vigorous shaking can prevent emulsion formation. In stubborn cases, filtering the mixture through a pad of Celite can be effective.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid in a suitable organic solvent. Ethyl acetate or dichloromethane are good starting points. Use a sufficient volume to fully dissolve the crude material.

  • Basification: Transfer the organic solution to a separatory funnel. Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The use of a weak base is often sufficient to deprotonate the carboxylic acids without reacting with other sensitive functional groups. Add the basic solution in portions and swirl gently. Be sure to vent the separatory funnel frequently, as the reaction between the acid and bicarbonate will produce carbon dioxide gas.

  • Extraction: After the gas evolution ceases, stopper the funnel and shake gently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure all the dicarboxylic acid has been converted to its salt and extracted into the aqueous phase.

  • Combine and Wash: Combine all the aqueous extracts. To remove any remaining neutral or basic impurities, wash the combined aqueous layer with a fresh portion of the organic solvent used in step 1.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add a concentrated acid, such as 6 M hydrochloric acid (HCl), with stirring until the solution is strongly acidic (pH 1-2). The purified 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product thoroughly, for example, in a vacuum oven.

Workflow for Acid-Base Extraction

AcidBaseExtraction cluster_0 Initial State cluster_1 Extraction cluster_2 Purification Crude Crude Product (in Organic Solvent) AddBase Add Aqueous Base (e.g., NaHCO3) Crude->AddBase 1. Dissolve & Transfer Separate Separate Layers AddBase->Separate 2. Extract Organic_Impurities Organic Layer (Neutral/Basic Impurities) Separate->Organic_Impurities Discard Aqueous_Salt Aqueous Layer (Product as Salt) Separate->Aqueous_Salt Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous_Salt->Acidify 3. Isolate Precipitate Precipitation of Pure Product Acidify->Precipitate 4. Protonate Filter Filter and Dry Precipitate->Filter 5. Collect PureProduct Purified Product Filter->PureProduct

Caption: Workflow of acid-base extraction for purification.

Method 2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

Troubleshooting Common Issues:

  • Problem: The compound does not crystallize upon cooling.

    • Possible Causes:

      • Too much solvent was used.

      • The solution is supersaturated.

    • Solutions:

      • If too much solvent was used, you can boil off some of the solvent to concentrate the solution and then allow it to cool again.

      • To induce crystallization from a supersaturated solution, you can try scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth. Alternatively, adding a "seed crystal" of the pure compound can also trigger crystallization.

  • Problem: The compound "oils out" instead of forming crystals.

    • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.

    • Solution: Try using a lower-boiling point solvent or a solvent mixture. Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate. If it still oils out, you may need to redissolve the oil in more hot solvent and try again.

  • Problem: The crystals are colored, even after recrystallization.

    • Possible Cause: The presence of colored impurities that co-crystallize with your product.

    • Solution: You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is critical. For biphenyldicarboxylic acids, a mixed solvent system is often effective. A good starting point would be a mixture of ethanol and water, or ethyl acetate and hexanes.[5][6] You will need to determine the optimal solvent and ratio through small-scale trials.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling (using a hot plate and a boiling chip or magnetic stirrer). Continue adding the hot solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, you will need to perform a hot filtration. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals thoroughly to remove all traces of the solvent.

Logical Flow for Recrystallization

Recrystallization cluster_0 Preparation cluster_1 Dissolution & Filtration cluster_2 Crystallization & Isolation Start Crude Solid SelectSolvent Select Solvent System Start->SelectSolvent Dissolve Dissolve in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble impurities? Cool Slow Cooling Dissolve->Cool No insoluble impurities HotFilter->Cool IceBath Ice Bath Cool->IceBath Collect Collect Crystals (Vacuum Filtration) IceBath->Collect WashDry Wash with Cold Solvent & Dry Collect->WashDry PureCrystals Pure Crystals WashDry->PureCrystals

Caption: Decision-making process for recrystallization.

Method 3: Purification by Column Chromatography

Principle: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through the column by a mobile phase (the eluent).[3][6] For 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid, which is a polar compound, normal-phase chromatography with a polar stationary phase like silica gel and a mobile phase of moderate polarity would be appropriate.

Troubleshooting Common Issues:

  • Problem: Poor separation of spots on the TLC plate.

    • Possible Cause: The solvent system is either too polar or not polar enough.

    • Solution: The ideal solvent system for column chromatography should give your product a retention factor (Rf) of around 0.2-0.4 on a TLC plate. If the spots are all at the bottom of the TLC plate, the eluent is not polar enough. If they are all at the top, it is too polar. A common eluent system for carboxylic acids on silica gel is a mixture of hexanes and ethyl acetate, often with a small amount of acetic or formic acid added to the mobile phase to improve peak shape and prevent tailing.

  • Problem: The compound is not eluting from the column.

    • Possible Cause: The eluent is not polar enough, or the compound is strongly interacting with the silica gel.

    • Solution: Gradually increase the polarity of the eluent. For very polar compounds like dicarboxylic acids, you may need to add a more polar solvent like methanol to your eluent system.

  • Problem: Cracking of the silica gel in the column.

    • Possible Cause: The column was not packed properly, or it has run dry.

    • Solution: Ensure the column is packed uniformly and that the solvent level is always above the top of the silica gel.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: Before running a column, determine the optimal eluent system using thin-layer chromatography (TLC). Test various mixtures of solvents (e.g., different ratios of hexanes:ethyl acetate with 1% acetic acid) to find the one that gives good separation between your product and the impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid.

References

  • MySkinRecipes. 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. [Link]

  • Google Patents.
  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Unknown Source. recrystallization-2.doc.pdf. [Link]

  • Unknown Source. Crystallization Solvents.pdf. [Link]

  • Google Patents. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • IRIS. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. [Link]

  • Protocols.io. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]

  • PubChem. (2,2'-Bipyridine)-5,5'-dicarboxylic acid | C12H8N2O4 | CID 192744. [Link]

  • Cheméo. Chemical Properties of [1,1'-Biphenyl]-2,2'-dicarboxylic acid (CAS 482-05-3). [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. [Link]

  • PubChem. 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid | C16H14O4 | CID 15851781. [Link]

  • ResearchGate. Synthesis of Ferrous Complexes 2,2-Bipyridine-5,5-Dicarboxylic Acid and Studied for its Antioxidant Properties. [Link]

  • Synthetic Communications. Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. [Link]

  • ResearchGate. What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?[Link]

  • Google Patents. WO2019152085A1 - Preparation and use of biphenyldicarboxylic acids.
  • European Patent Office. METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 5,5'-Dimethyl-diphenic Acid Synthesis

Welcome to the technical support center dedicated to the synthesis and scale-up of 5,5'-dimethyl-diphenic acid (5,5'-DMDA). This guide is designed for researchers, process chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 5,5'-dimethyl-diphenic acid (5,5'-DMDA). This guide is designed for researchers, process chemists, and drug development professionals who are working with this important biphenyl dicarboxylic acid derivative. As a key building block in the synthesis of advanced polymers and specialty materials, the robust and scalable production of 5,5'-DMDA is critical.[1]

This document moves beyond simple protocols to explain the underlying chemistry and rationale behind key process decisions. We will address common challenges encountered during synthesis, from reaction optimization to final purification, providing actionable troubleshooting advice and detailed procedural guides.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis & Purification

This section addresses high-level strategic questions that are crucial for designing a scalable and efficient manufacturing process for 5,5'-dimethyl-diphenic acid.

Q1: What are the primary synthetic routes for 5,5'-dimethyl-diphenic acid, and which is more suitable for large-scale production?

The formation of the biphenyl core is the central challenge. For symmetrical molecules like 5,5'-DMDA, two primary C-C bond-forming strategies are typically considered: the Suzuki-Miyaura Coupling and the Ullmann Coupling.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a modern, versatile, and often preferred method for constructing biaryl systems.[2][3] It involves the reaction of an aryl halide with an arylboronic acid (or its ester). For 5,5'-DMDA, this would involve coupling a 3-methyl-2-halobenzoic acid derivative with a corresponding 3-methyl-2-boronic acid benzoic acid derivative. The key advantages are its high functional group tolerance, generally high yields, and the use of catalytic palladium.[3]

  • Ullmann Coupling: This classic method uses copper to couple two molecules of an aryl halide.[4] While historically important, traditional Ullmann reactions often require harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper, which can limit their applicability and complicate purification.[5] However, modern advancements with specialized ligands can enable these reactions under milder conditions.[4][5]

For scale-up, the Suzuki-Miyaura coupling is generally more advantageous due to its milder reaction conditions, broader substrate scope, and lower catalyst loadings, which simplifies downstream processing and reduces metal waste streams.

Synthetic_Routes cluster_suzuki Suzuki-Miyaura Pathway cluster_ullmann Ullmann Pathway A1 2-Bromo-3-methylbenzoic acid Catalyst_S Pd Catalyst + Base A1->Catalyst_S A2 3-Methyl-2-(boronic acid)benzoic acid A2->Catalyst_S Product_S 5,5'-Dimethyl-diphenic Acid Catalyst_S->Product_S Milder Conditions B1 2-Bromo-3-methylbenzoic acid Catalyst_U Copper Catalyst B1->Catalyst_U Product_U 5,5'-Dimethyl-diphenic Acid Catalyst_U->Product_U Harsh Conditions

Caption: Comparison of Suzuki-Miyaura and Ullmann coupling routes to 5,5'-DMDA.

Q2: What is a robust, scalable method for purifying crude 5,5'-dimethyl-diphenic acid?

Given the dicarboxylic acid functionality, a highly effective and scalable purification strategy involves an acid-base workup followed by recrystallization. This method leverages the significant change in solubility of the target molecule and its salts.

  • Dissolution & Filtration: The crude product is dissolved in a basic aqueous solution (e.g., sodium hydroxide or potassium carbonate) to form the water-soluble disodium salt of 5,5'-DMDA. Insoluble impurities, such as residual catalyst and non-acidic organic byproducts, can then be removed by filtration.[6]

  • Decolorization (Optional): If the basic solution is highly colored due to oxidation byproducts, it can be treated with activated carbon to adsorb these impurities.[6]

  • Precipitation: The clear, basic filtrate is then slowly acidified with a mineral acid (e.g., HCl or H2SO4). This protonates the carboxylate groups, causing the highly pure 5,5'-DMDA to precipitate out of the aqueous solution.

  • Washing and Drying: The precipitated solid is collected by filtration, washed thoroughly with deionized water to remove residual salts and acid, and then dried to yield the final product.[6]

This method is superior to chromatographic purification for large quantities as it is less expensive, uses common reagents, and is procedurally straightforward to implement in large reactors.

Part 2: Troubleshooting Guide - Common Scale-Up Challenges

This section provides specific troubleshooting advice in a question-and-answer format for issues commonly encountered during the synthesis of substituted diphenic acids.

Focus Area 1: Suzuki-Miyaura Coupling
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Palladium(0) active species may not have formed or has degraded.- Ensure proper pre-activation of the palladium precatalyst if required.- Use fresh, high-purity catalyst and reagents.- Degas all solvents and reagents thoroughly and maintain an inert (Nitrogen/Argon) atmosphere to prevent catalyst oxidation.
Inappropriate Ligand: The chosen phosphine or N-heterocyclic carbene (NHC) ligand may be unsuitable for the sterically hindered substrates.[3]- For sterically demanding couplings, screen bulky, electron-rich ligands like SPhos, RuPhos, or BI-DIME.[3][7]- The choice of ligand is crucial and often substrate-dependent; empirical screening may be necessary.[3]
Suboptimal Base/Solvent System: The base may be too weak, have poor solubility, or the solvent may not facilitate the reaction.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for challenging couplings.[3][8]- Use a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) to aid in the dissolution of both organic and inorganic reagents.[8]
Significant Homo-coupling of Boronic Acid Oxygen Contamination: The presence of oxygen can promote the oxidative homo-coupling of the boronic acid starting material.- Rigorously degas the reaction mixture (e.g., via sparging with argon or multiple vacuum/backfill cycles) before adding the palladium catalyst.
Reaction Temperature Too High: Elevated temperatures can sometimes favor side reactions.- Attempt the reaction at a lower temperature. Modern catalyst systems are often highly active at temperatures from room temperature to 80 °C.[2]
Residual Palladium in Final Product Ineffective Workup: Standard extraction may not sufficiently remove palladium.- After the reaction, consider a quench with a thiol-containing reagent (e.g., N-acetylcysteine) to form a palladium-thiol complex that can be more easily extracted.- Use palladium scavengers, such as silica-functionalized thiols or activated carbon, to adsorb residual metal from the product solution before crystallization.
Focus Area 2: Ullmann Coupling
ProblemPotential Cause(s)Suggested Solution(s)
Reaction Stalls or Requires Extreme Temperatures Inactive Catalyst: The copper source may be oxidized (Cu(II)) instead of the active Cu(I) species.[4]- Use a fresh, high-purity copper(I) source (e.g., CuI, CuBr).[4]- Consider in-situ reduction of a Cu(II) salt or the use of copper powder with vigorous stirring to generate the active species.
Lack of Ligand Acceleration: Traditional Ullmann reactions without a ligand require very high temperatures.[4][5]- Introduce a ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions. Common choices include amino acids (e.g., N-methylglycine), phenanthrolines, or oxalic diamides.[4][9]
Formation of Debromination/Reduction Byproducts Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide starting material.[4]- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[4]
Suboptimal Base: The base may be promoting side reactions.- Screen milder bases. The choice of base is critical and can significantly influence the reaction outcome.[4]

Part 3: Experimental Protocols

These protocols provide a validated starting point for laboratory-scale synthesis and purification, designed with scalability in mind.

Protocol 1: Suzuki-Miyaura Synthesis of 5,5'-Dimethyl-diphenic Acid

Suzuki_Protocol_Workflow start Start setup 1. Reactor Setup - Charge Aryl Halide & Boronic Acid Derivative - Add Solvent (e.g., Toluene/Water) start->setup degas 2. Degassing - Sparge with N2/Ar for 30 min setup->degas reagents 3. Reagent Addition - Add Base (e.g., K3PO4) - Add Pd Catalyst & Ligand degas->reagents reaction 4. Reaction - Heat to 80-100 °C - Monitor by HPLC/TLC reagents->reaction workup 5. Workup - Cool, separate layers - Extract aqueous layer reaction->workup end Crude Product workup->end

Caption: Workflow for Suzuki-Miyaura synthesis protocol.

Procedure:

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-bromo-3-methylbenzoic acid (1.0 eq), 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.1 eq), and a 4:1 mixture of toluene and water.

  • Degassing: Sparge the stirred mixture vigorously with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Reagent Addition: Under a positive pressure of nitrogen, add potassium phosphate (K₃PO₄, 3.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and the ligand (e.g., SPhos, 1-4 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5,5'-dimethyl-diphenic acid.

Protocol 2: Large-Scale Purification of 5,5'-Dimethyl-diphenic Acid
  • Dissolution: Transfer the crude product to a suitable reactor. Add a 1-2 M solution of aqueous sodium hydroxide, using enough to fully dissolve the solid and achieve a final pH > 12. Stir until a homogenous solution is obtained.

  • Filtration: Filter the basic solution through a pad of celite or a filter press to remove any insoluble materials, including residual palladium catalyst.

  • Precipitation: Transfer the clear filtrate to a clean reactor equipped with a pH probe and an addition funnel. Cool the solution to 10-15 °C. Slowly add 6 M hydrochloric acid with good agitation, maintaining the temperature below 25 °C. The product will begin to precipitate as the pH drops below 6. Continue addition until the pH is stable at ~2.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available at: [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]

  • MySkinRecipes. (n.d.). 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. MySkinRecipes. Available at: [Link]

  • PubMed. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • SciSpace. (1965). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. SciSpace. Available at: [Link]

  • RSC Publishing. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers. Available at: [Link]

  • R Discovery. (2012). Development and Challenges in Copper-Catalyzed Asymmetric Ullmann-Type Coupling Reactions. R Discovery. Available at: [Link]

  • ResearchGate. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. ResearchGate. Available at: [Link]

  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Diphenic acid. Wikipedia. Available at: [Link]

  • ResearchGate. (2019). Optimization of Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]

  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Diphenaldehydic acid. Organic Syntheses. Available at: [Link]

  • Organic Syntheses. (n.d.). Diphenylacetic acid. Organic Syntheses. Available at: [Link]

  • IRIS. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. IRIS. Available at: [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. Available at: [Link]

  • ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

Sources

Optimization

preventing side reactions in the synthesis of biphenyl dicarboxylic acids

Welcome to the Technical Support Center for the synthesis of biphenyl dicarboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-pu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of biphenyl dicarboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity biphenyl dicarboxylic acids. These molecules are crucial building blocks for high-performance polymers, liquid crystals, and active pharmaceutical ingredients, making their synthetic purity paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and prevent common side reactions, ensuring the integrity of your synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of biphenyl dicarboxylic acids can be accomplished through several routes, each with its own set of potential side reactions. This section addresses the most common issues encountered with the primary synthetic methods.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds to create the biphenyl core.[3][4] However, it is susceptible to side reactions that can complicate purification and reduce yields.

Q1: My Suzuki coupling reaction is producing a significant amount of a homocoupled byproduct from my boronic acid starting material. What's causing this and how can I stop it?

A1: Root Cause Analysis & Solutions

The primary cause of boronic acid homocoupling is the presence of palladium(II) species and oxygen in your reaction mixture.[5][6] While the main catalytic cycle relies on Pd(0), Pd(II) can react stoichiometrically with two molecules of the boronic acid to produce the unwanted biaryl dimer and regenerate Pd(0).[7] This is particularly problematic if you are using a Pd(II) precatalyst (like Pd(OAc)₂) or if oxygen has infiltrated your system.

Troubleshooting Steps:

  • Rigorous Degassing is Crucial: Oxygen is a key culprit in promoting homocoupling.[6] Before adding your catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintaining a positive inert gas pressure throughout the reaction is essential.

  • Select the Right Catalyst/Precatalyst:

    • Use a Pd(0) source directly, such as Pd(PPh₃)₄.[2]

    • If using a Pd(II) precatalyst, consider one of the modern "precatalysts" (e.g., Buchwald precatalysts) that are designed to rapidly and cleanly generate the active Pd(0) species.[6]

  • Introduce a Mild Reducing Agent: The addition of a mild reducing agent can help eliminate residual Pd(II). A small amount of potassium formate, for example, has been shown to suppress homocoupling without interfering with the main catalytic cycle.[7]

  • Control Reaction Stoichiometry: Ensure your aryl halide is the limiting reagent. A slight excess of the boronic acid is common, but a large excess can sometimes favor side reactions.

dot

cluster_suzuki Desired Suzuki Cycle (Pd(0)/Pd(II)) cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX + Ar-X Transmetal Transmetalation (Ar'-B(OR)₂) PdII_ArAr Ar-Pd(II)-Ar' Transmetal->PdII_ArAr + Ar'B(OR)₂ + Base RedElim Reductive Elimination Product Ar-Ar' (Desired Biphenyl) RedElim->Product Product->Pd0 Catalyst Regeneration PdII_start Pd(II) Source (e.g., Pd(OAc)₂ or O₂ oxidation) Coupling1 Coupling with 1st Boronic Acid PdII_ArB Ar'-Pd(II)-X Coupling1->PdII_ArB + Ar'B(OR)₂ Coupling2 Coupling with 2nd Boronic Acid Homocoupled Ar'-Ar' (Side Product) Coupling2->Homocoupled + Ar'B(OR)₂ Pd0_regen Pd(0)L₂ Homocoupled->Pd0_regen Reductive Elimination Pd0_regen->Pd0 Enters Desired Cycle start Crude Biphenyl Dicarboxylic Acid (with non-acidic impurities) dissolve Dissolve in aqueous base (e.g., NaOH, KOH solution) start->dissolve filter Filter to remove insoluble impurities dissolve->filter acidify Acidify filtrate with mineral acid (e.g., HCl) to pH < 2 filter->acidify precipitate Precipitated Pure Diacid acidify->precipitate wash Collect solid by filtration and wash with DI water precipitate->wash dry Dry under vacuum wash->dry final High-Purity Product dry->final

Caption: General Purification Workflow for Biphenyl Dicarboxylic Acids.

This procedure effectively removes non-acidic impurities, such as homocoupled byproducts or unreacted starting materials. [8][9]The precipitated solid can then be washed thoroughly with deionized water to remove any inorganic salts before drying. For removal of colored impurities, the basic solution can be treated with activated carbon before filtration. [9] Q7: What analytical techniques are best for identifying side products?

A7: A combination of techniques is ideal:

  • HPLC (High-Performance Liquid Chromatography): Excellent for quantifying the purity of your product and detecting the presence of impurities. Developing an HPLC method is crucial for monitoring reaction progress and assessing final purity. [10]* LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of impurities, which is invaluable for identifying their structures (e.g., distinguishing a homocoupled product from a mono-acid intermediate).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can often be used to identify the structures of major impurities if they can be isolated or are present in sufficient quantity. [2]* FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence of key functional groups, like the carboxylic acid C=O and O-H stretches. [11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Ester Protection

This protocol describes the synthesis of a dimethyl biphenyl-dicarboxylate, which can then be hydrolyzed to the diacid.

Materials:

  • Methyl 4-bromobenzoate

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Pd(PPh₃)₄

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 4-bromobenzoate (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq). [2]2. Evacuate and backfill the flask with Nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via cannula.

  • Add Pd(PPh₃)₄ (0.02 eq) to the stirring mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a Nitrogen atmosphere. [2]Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [2]9. Purify the crude solid by column chromatography or recrystallization to yield the dimethyl biphenyl-dicarboxylate.

Protocol 2: Saponification (Hydrolysis) to the Dicarboxylic Acid

Procedure:

  • Dissolve the dimethyl biphenyl-dicarboxylate product from Protocol 1 in a suitable solvent like THF or methanol.

  • Add an aqueous solution of NaOH (2.5 - 3.0 eq) and heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2.

  • The biphenyl dicarboxylic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry in a vacuum oven. [9]

References

  • CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid - Google Patents.
  • WO2019152085A1 - Preparation and use of biphenyldicarboxylic acids - Google Patents.
  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Chemistry Ullmann Reaction - sathee jee. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]

  • (PDF) Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • The Grignard Reagents | Organometallics - ACS Publications. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. Available at: [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions | Energy & Fuels - ACS Publications. Available at: [Link]

  • The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed Central. Available at: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents.
  • Protodecarboxylation of benzoic acids under radical conditions - RSC Publishing. Available at: [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. Available at: [Link]

  • WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE - WIPO Patentscope. Available at: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. Available at: [Link]

  • Side Reactions in a Grignard Synthesis - ResearchGate. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts - Sci-Hub. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal. Available at: [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. Available at: [Link]

  • Directed (ortho) Metallation - Baran Lab. Available at: [Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. Available at: [Link]

  • Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes - American Chemical Society. Available at: [Link]

  • ortho metalation - Andrew G Myers Research Group. Available at: [Link]

  • Directed (ortho) Metallation. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for MOF Formation with 5,5'-dimethyl-diphenic acid

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 5,5'-dimethyl-diphenic acid as the primary organic linker. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 5,5'-dimethyl-diphenic acid as the primary organic linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work. Our goal is to explain the "why" behind experimental choices, ensuring a deeper understanding and promoting reproducible, high-quality results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries related to the synthesis of MOFs with 5,5'-dimethyl-diphenic acid, providing concise and actionable answers.

Q1: What is the optimal solvent system for dissolving 5,5'-dimethyl-diphenic acid and the metal salt?

A1: The choice of solvent is critical as it influences reactant solubility, crystallization, and even the final MOF topology.[1][2] For 5,5'-dimethyl-diphenic acid, polar aprotic solvents are generally preferred. N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are common choices due to their excellent solubilizing properties for both the organic linker and a variety of metal salts, as well as their high boiling points suitable for solvothermal synthesis.[3][4] In some cases, a mixture of solvents can be employed to fine-tune the solubility and crystal growth kinetics.[5] It is also crucial to consider the potential for solvent molecules to be incorporated into the MOF structure or to decompose under reaction conditions, which can lead to defects.[6]

Q2: I'm observing the formation of an amorphous precipitate instead of crystalline MOF. What are the likely causes?

A2: The formation of an amorphous precipitate suggests that the nucleation rate is too high, preventing the ordered growth of crystals. Several factors can contribute to this:

  • Rapid addition of reactants: If the metal salt and linker solutions are mixed too quickly, it can lead to rapid, uncontrolled precipitation.

  • High reactant concentrations: Elevated concentrations can supersaturate the solution too quickly, favoring nucleation over crystal growth.

  • Inappropriate temperature: A reaction temperature that is too low may not provide sufficient energy for the system to overcome the activation barrier for crystallization, while a temperature that is too high can accelerate nucleation excessively.[7][8]

  • pH of the reaction mixture: The deprotonation state of the carboxylic acid groups is crucial for coordination. An unsuitable pH can hinder the formation of the desired coordination bonds.

Q3: How can I improve the crystallinity and crystal size of my MOF?

A3: Improving crystallinity and increasing crystal size often involves slowing down the nucleation and growth processes. Consider the following strategies:

  • Slower reactant mixing: Employing techniques like slow diffusion can allow for more controlled crystal growth.[9]

  • Temperature ramping: A gradual increase in temperature to the final reaction temperature can promote the formation of fewer, larger crystals.[7]

  • Use of modulators: Adding a modulator, such as a monocarboxylic acid, can compete with the linker for coordination to the metal centers, thereby slowing down the reaction rate and promoting the growth of more ordered, larger crystals.[10][11][12] The choice of modulator and its concentration are key parameters to optimize.[11][13]

  • Solvent selection: The solvent can influence the crystal growth kinetics and morphology.[14][15] Experimenting with different solvents or solvent mixtures may yield better results.

Q4: My synthesized MOF is unstable and degrades upon removal from the mother liquor. What can I do?

A4: Some MOFs, particularly those synthesized in solvents like DMF, can be sensitive to atmospheric moisture or lose structural integrity upon solvent removal.[16] To address this:

  • Solvent exchange: Before drying, exchange the high-boiling point synthesis solvent with a more volatile and less reactive solvent (e.g., ethanol or acetone).[16] This should be done carefully to avoid structural collapse.

  • Gentle activation: Instead of harsh drying conditions, use a gentler activation method like supercritical CO2 exchange to remove the solvent while preserving the framework's porosity.[17]

  • Handling in an inert atmosphere: If the MOF is particularly sensitive to air or moisture, perform all handling and characterization steps in a glovebox or under an inert atmosphere.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Issue - Low Product Yield

A low yield of the desired MOF can be frustrating. This guide will help you systematically diagnose and address the potential causes.

Step-by-Step Troubleshooting Protocol:
  • Verify Reactant Stoichiometry:

    • Action: Double-check the calculated molar ratios of the metal salt to the 5,5'-dimethyl-diphenic acid linker.

    • Rationale: The metal-to-linker ratio is a fundamental parameter that dictates the formation of the desired MOF structure. Deviations can lead to the formation of incomplete frameworks or alternative, undesired phases.

  • Assess Reactant Purity and Solubility:

    • Action: Ensure the purity of your metal salt and the 5,5'-dimethyl-diphenic acid. Confirm that both are fully dissolved in the chosen solvent before mixing.

    • Rationale: Impurities can interfere with the crystallization process. Incomplete dissolution means the effective concentration of reactants is lower than intended, leading to a reduced yield.

  • Optimize Reaction Time and Temperature:

    • Action: Systematically vary the reaction time and temperature. Start with conditions reported for similar diphenic acid-based MOFs and then explore a range around those values.[7][8]

    • Rationale: MOF formation is a kinetic process. Insufficient time or temperature may not allow the reaction to reach completion. Conversely, excessive time or temperature can sometimes lead to the decomposition of the product or the formation of more stable, but undesired, phases.

  • Investigate the Role of pH:

    • Action: Measure the pH of the reaction mixture. If necessary, add a small amount of a suitable acid or base to adjust the pH. The addition of a base like triethylamine can facilitate the deprotonation of the carboxylic acid linker.

    • Rationale: The coordination of the carboxylate groups of the diphenic acid to the metal centers is highly dependent on the deprotonation state of the linker. An optimal pH ensures that a sufficient concentration of the deprotonated linker is available for framework formation.

Troubleshooting Flowchart for Low Yield:

LowYieldTroubleshooting start Low MOF Yield check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_purity_solubility Assess Reactant Purity & Solubility check_stoichiometry->check_purity_solubility Stoichiometry Correct optimize_conditions Optimize Reaction Time & Temperature check_purity_solubility->optimize_conditions Purity & Solubility Confirmed check_ph Investigate pH optimize_conditions->check_ph Conditions Optimized successful_yield Improved Yield check_ph->successful_yield pH Adjusted

Caption: A flowchart for troubleshooting low MOF yield.

Guide 2: Issue - Poor Phase Purity or Polymorphism

Obtaining a single, pure crystalline phase is often a significant challenge in MOF synthesis. This guide provides strategies to control the formation of the desired polymorph.

Step-by-Step Troubleshooting Protocol:
  • Control the Reaction Kinetics with Modulators:

    • Action: Introduce a coordinating modulator, such as benzoic acid or acetic acid, into the reaction mixture.[12][13] Systematically vary the concentration of the modulator.

    • Rationale: Modulators compete with the linker for coordination sites on the metal clusters, slowing down the rate of framework assembly.[10] This can provide the system with enough time to form the thermodynamically favored, single-phase product. The structural similarity and pKa of the modulator relative to the linker are important considerations.[13]

  • Fine-Tune the Solvent System:

    • Action: Experiment with different solvents or solvent mixtures.[1][2] The polarity, viscosity, and coordinating ability of the solvent can all influence which crystalline phase is formed.[14][15]

    • Rationale: The solvent molecules can interact with the reactants and intermediates, influencing the self-assembly process and directing the formation of a specific polymorph. In some cases, solvent molecules can even act as templates for a particular structure.

  • Precise Temperature Control:

    • Action: Implement a precise and stable temperature control system for your reaction. Investigate the effect of different isothermal reaction temperatures.[7][8]

    • Rationale: Different polymorphs can have different thermal stabilities and formation kinetics. Maintaining a constant and uniform temperature is crucial for selectively crystallizing the desired phase.

  • Characterize Thoroughly:

    • Action: Use Powder X-ray Diffraction (PXRD) as the primary tool to identify the crystalline phases present in your product. Compare your experimental pattern with simulated patterns if a crystal structure is known.

    • Rationale: Thorough characterization is essential to confirm the phase purity of your synthesized MOF. Other techniques like Scanning Electron Microscopy (SEM) can provide information on crystal morphology, which can also be indicative of different phases.[8]

Data Summary: Influence of Reaction Parameters on MOF Properties
ParameterPotential Impact on MOF FormationTroubleshooting Strategy
Solvent Influences reactant solubility, crystal growth rate, and can direct the formation of specific polymorphs.[1][2][4]Experiment with different solvents (e.g., DMF, DEF, DMAc) or solvent mixtures.
Temperature Affects nucleation and crystal growth rates.[7][8] Can influence phase selectivity.Systematically vary the reaction temperature and consider using a temperature ramp.
Time Determines the extent of reaction and can influence crystal size and defect concentration.[7][8]Optimize the reaction time to ensure complete crystallization without product decomposition.
Modulator Slows down crystallization, leading to larger, more well-defined crystals and can improve phase purity.[10][11][12]Screen different modulators (e.g., monocarboxylic acids) and their concentrations.
pH Affects the deprotonation of the linker, which is crucial for coordination to the metal center.Measure and adjust the pH of the reaction mixture, potentially by adding a base.
Guide 3: Experimental Protocol - General Synthesis of a MOF with 5,5'-dimethyl-diphenic acid

This section provides a general, step-by-step methodology for the solvothermal synthesis of a MOF using 5,5'-dimethyl-diphenic acid. This should be considered a starting point, and optimization will likely be required.

Materials and Equipment:
  • 5,5'-dimethyl-diphenic acid

  • Metal salt (e.g., Zinc nitrate hexahydrate)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Modulator (optional, e.g., benzoic acid)

  • Teflon-lined stainless steel autoclave or a sealable reaction vessel

  • Oven

  • Centrifuge

  • Ultrasonicator

Step-by-Step Protocol:
  • Prepare the Reactant Solutions:

    • In a glass vial, dissolve the appropriate amount of 5,5'-dimethyl-diphenic acid in the chosen solvent (e.g., DMF). Use an ultrasonicator to aid dissolution if necessary.[18]

    • In a separate vial, dissolve the metal salt in the same solvent.

    • If using a modulator, it can be added to the linker solution.

  • Combine the Reactants:

    • Slowly add the metal salt solution to the linker solution while stirring.

    • Transfer the resulting mixture to a Teflon-lined autoclave.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a preheated oven at the desired reaction temperature (e.g., 120 °C).[7][8]

    • Maintain the temperature for the specified reaction time (e.g., 24 hours).[7][8]

  • Product Isolation and Washing:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the crystalline product by centrifugation or filtration.[18]

    • Wash the product several times with fresh DMF to remove any unreacted starting materials.[18]

    • Perform a solvent exchange by washing the product with a more volatile solvent like ethanol or acetone.

  • Activation (Drying):

    • Dry the product under vacuum at a slightly elevated temperature to remove the solvent from the pores. The specific conditions will depend on the stability of the MOF.

Workflow Diagram for MOF Synthesis:

MOFSynthesisWorkflow start Start prepare_solutions Prepare Reactant Solutions start->prepare_solutions combine_reactants Combine Reactants prepare_solutions->combine_reactants solvothermal_reaction Solvothermal Reaction combine_reactants->solvothermal_reaction isolate_wash Isolate and Wash Product solvothermal_reaction->isolate_wash activate Activate (Dry) Product isolate_wash->activate characterize Characterize MOF activate->characterize end End characterize->end

Caption: A general workflow for MOF synthesis.

III. References

Sources

Optimization

Technical Support Center: Navigating Stability Challenges in MOFs Derived from 5,5'-dimethyl-2,2'-biphenyldicarboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from the 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid linke...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from the 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid linker. This guide is designed to provide expert insights and practical troubleshooting advice for the unique stability challenges presented by this sterically hindered and hydrophobic ligand. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental hurdles, ensuring the integrity and performance of your novel MOF materials.

Introduction: The Promise and Perils of a Unique Linker

The 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid linker offers exciting possibilities for creating MOFs with tailored pore environments and enhanced hydrophobicity. The methyl groups can increase the material's stability by shielding the coordination bonds from water and other polar guest molecules. However, the twisted conformation of the biphenyl backbone and the steric hindrance from the methyl groups can also introduce significant challenges in achieving high crystallinity, controlling defect formation, and ensuring long-term structural stability. This guide will address these specific issues in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) on Synthesis and Activation

Q1: I am struggling to obtain a crystalline product. My powder X-ray diffraction (PXRD) pattern shows broad peaks or an amorphous halo. What are the likely causes?

Answer: The difficulty in achieving high crystallinity with 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid is a common challenge. The primary reason is often the steric hindrance imposed by the methyl groups and the inherent rotational freedom of the biphenyl backbone, which can impede the formation of a well-ordered, long-range crystalline structure.

  • Kinetic vs. Thermodynamic Control: The synthesis of MOFs is a delicate balance between kinetics and thermodynamics. A rapid precipitation of the material often leads to amorphous products. To favor the formation of a thermodynamically stable, crystalline phase, consider the following adjustments to your synthesis protocol:

    • Slower Reagent Addition: Instead of combining the metal salt and linker solutions at once, try a slower, dropwise addition of one solution to the other with vigorous stirring.

    • Lower Synthesis Temperature: Reducing the reaction temperature can slow down the nucleation and growth processes, allowing more time for the formation of an ordered framework.

    • Use of Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), can compete with the linker for coordination to the metal centers. This can slow down the overall reaction rate and promote the growth of larger, more perfect crystals.[1]

  • Solvent Effects: The choice of solvent is critical. The 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid linker has a significant non-polar character. Ensure your solvent system can adequately dissolve both the linker and the metal salt to facilitate a homogeneous reaction. Consider using a co-solvent system to fine-tune the polarity.

Q2: My MOF shows good initial crystallinity, but the structure degrades upon solvent exchange or activation. How can I improve its post-synthetic stability?

Answer: This issue points to a framework that is metastable and prone to collapse upon removal of the guest molecules that template its formation. The interactions between the initial solvent molecules and the MOF framework can be crucial for its stability.

  • Gentle Activation Protocol: Aggressive activation procedures, such as heating under high vacuum, can cause the framework to collapse. A more gentle approach is often necessary:

    • Supercritical CO2 Exchange: This is an excellent method for removing solvent without inducing the capillary forces that can lead to pore collapse.

    • Stepwise Solvent Exchange: Before activation, exchange the high-boiling point synthesis solvent (e.g., DMF, DEF) with a more volatile, non-coordinating solvent like acetone or dichloromethane. Perform this exchange in a stepwise manner over several days to minimize stress on the framework.

  • Hydrophobicity and Water Stability: The methyl groups on your linker are intended to enhance hydrophobicity and, consequently, water stability.[2][3] However, if defects are present, water can still attack the metal-ligand coordination bonds.[4] Ensure your material is protected from atmospheric moisture during handling and storage.

Part 2: Troubleshooting Guide for Stability Issues

This section provides a systematic approach to diagnosing and resolving common stability problems encountered during your experiments.

Issue 1: Loss of Porosity and Surface Area After Activation
  • Symptoms:

    • A significant decrease in the BET surface area measured by N2 adsorption at 77 K.

    • A change in the shape of the adsorption isotherm, often indicating a loss of microporosity.

    • Inability to reproduce gas or liquid phase adsorption results.

  • Diagnostic Workflow:

    A Initial Observation: Low BET Surface Area B Step 1: Re-evaluate Activation - Supercritical CO2 drying? - Stepwise solvent exchange? A->B Hypothesis: Activation induced collapse C Step 2: Check for Amorphous Content - Compare PXRD before and after activation. - Appearance of broad halos? B->C If surface area is still low D Step 3: Thermal Stability Analysis - Perform TGA. - Decomposition at activation temperature? C->D If PXRD shows amorphization E Step 4: Chemical Environment - Was the MOF exposed to moisture? - Is the storage environment inert? D->E If decomposition is observed F Conclusion: Framework Collapse or Degradation E->F If moisture exposure is confirmed

  • Corrective Actions:

    • Optimize Activation: Implement a gentler activation protocol as described in the FAQs.

    • Modulator-Assisted Synthesis: Re-synthesize the MOF with a modulator to potentially create a more robust framework with fewer defects.

    • Post-Synthetic Modification (PSM): Consider functionalizing the framework after synthesis to enhance its stability, for example, by introducing more hydrophobic groups.

Issue 2: Unexpected Catalytic Activity or Lack Thereof
  • Symptoms:

    • The MOF exhibits catalytic activity for a reaction that should not be catalyzed by the pristine framework.

    • The expected catalytic activity is significantly lower than anticipated.

    • Inconsistent catalytic performance across different batches.

  • Underlying Cause: The Role of Defects: These symptoms often point to the presence of "missing linker" or "missing cluster" defects within the MOF structure. [5][6]These defects can expose open metal sites that act as unintended Lewis acid catalysts. Conversely, if the intended active sites are part of the linker or cluster, their absence will diminish the catalytic performance.

  • Characterization of Defects:

    • Solid-State NMR: Can provide detailed information about the local coordination environment of the linker and metal centers.

    • Infrared (IR) Spectroscopy: Can reveal the presence of uncoordinated carboxylate groups or coordinated solvent molecules at defect sites.

    • X-ray Photoelectron Spectroscopy (XPS): Can probe the oxidation state and coordination environment of the metal ions.

  • Troubleshooting Defect-Related Issues:

Problem Potential Cause Suggested Solution
Unwanted CatalysisMissing linker defects creating open metal sites.1. Use a modulator during synthesis to control defect concentration. [1] 2. Attempt "defect healing" by post-synthetically treating the MOF with a solution of the linker.
Low Catalytic ActivityMissing cluster defects or active sites blocked by residual solvent.1. Optimize the synthesis conditions (temperature, time, concentration) to minimize defect formation. 2. Ensure a thorough activation process to clear the pores and active sites.

Part 3: Experimental Protocols

Protocol 1: Modulator-Assisted Synthesis of a MOF with 5,5'-dimethyl-2,2'-biphenyldicarboxylic Acid
  • Reagent Preparation:

    • Dissolve 1 equivalent of the metal salt (e.g., ZrCl4, Cu(NO3)2·3H2O) in a suitable solvent (e.g., DMF, DEF).

    • In a separate vial, dissolve 1 equivalent of 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid in the same solvent.

    • Prepare a stock solution of the modulator (e.g., acetic acid) in the synthesis solvent.

  • Reaction Setup:

    • Combine the metal salt and linker solutions in a reaction vessel.

    • Add a specific molar equivalent of the modulator to the reaction mixture (e.g., 10-100 equivalents relative to the linker).

    • Seal the vessel and place it in a pre-heated oven or oil bath at the desired reaction temperature.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Isolate the product by centrifugation or filtration.

    • Wash the product repeatedly with the synthesis solvent to remove unreacted starting materials.

    • Proceed with solvent exchange and activation.

Protocol 2: Stepwise Solvent Exchange and Activation
  • Initial Wash: After synthesis and initial purification, wash the MOF powder thoroughly with fresh DMF (or the synthesis solvent) to remove any residual reactants.

  • Solvent Exchange:

    • Decant the DMF and replace it with an equal volume of a volatile solvent such as acetone.

    • Allow the MOF to soak in acetone for at least 6 hours.

    • Repeat this solvent exchange process at least 3-4 times to ensure complete removal of the high-boiling point solvent.

  • Activation:

    • Transfer the acetone-exchanged MOF to a Schlenk flask or a similar apparatus suitable for heating under vacuum.

    • Heat the sample gradually (e.g., 1-2 °C/min) to a temperature below the decomposition temperature of the MOF (as determined by TGA) under dynamic vacuum.

    • Hold at the final temperature for several hours until the pressure stabilizes, indicating the complete removal of guest molecules.

Part 4: Understanding Stability Mechanisms

The stability of MOFs derived from 5,5'-dimethyl-2,2'-biphenyldicarboxylic acid is governed by a complex interplay of factors.

  • Hydrophobic Shielding: The methyl groups on the biphenyl linker can create a "hydrophobic umbrella" around the metal-carboxylate coordination nodes. This steric bulk can physically hinder the approach of water molecules, thereby protecting the coordination bonds from hydrolysis. [2][3]

  • Framework Flexibility: The C-C single bond of the biphenyl unit allows for rotational freedom. While this can make crystallization challenging, it can also impart a degree of flexibility to the framework, allowing it to adapt to the presence or absence of guest molecules without catastrophic collapse.

  • Degradation Pathway: The primary degradation mechanism in the presence of water or other nucleophiles is the displacement of the dicarboxylate linker from the metal cluster. [4]This process is often initiated at defect sites where the coordination environment of the metal is incomplete.

    cluster_0 Degradation Pathway A Pristine MOF (M-L Coordination) B Presence of H2O (or other nucleophiles) C Attack at Defect Sites (Incomplete Coordination) B->C Initiation D Linker Displacement (M-L bond cleavage) C->D Propagation E Framework Degradation (Loss of Crystallinity) D->E Result

References

  • The Effect of Methyl Group Functionality on the Host-Guest Interaction and Sensor Behavior in Metal-Organic Frameworks. ResearchGate. [Link]

  • Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI. [Link]

  • Defect-engineered MOFs (DEMOFs). The modulation of the defect structure... ResearchGate. [Link]

  • Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks. MDPI. [Link]

  • Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. RSC Publishing. [Link]

  • Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. PubMed. [Link]

  • Stability by Design: Atomistic Insights into Hydrolysis- Driven MOF Degradation. arXiv. [Link]

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. ResearchGate. [Link]

  • Stable Metal-Organic Frameworks: Design, Synthesis, and Applications. ResearchGate. [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. [Link]

  • Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties. PubMed. [Link]

  • Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A. [Link]

  • Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. The University of Liverpool Repository. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Welcome to the technical support center for the purification of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. By understanding the underlying principles of solubility, nucleation, and crystal growth, you can optimize your purification protocols for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is not dissolving. How do I choose the right solvent?

A1: This is the most critical step in recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but completely at a higher temperature.[1] The structure of your molecule—a nonpolar biphenyl core with two polar carboxylic acid groups—suggests that solvents of intermediate polarity or a mixed-solvent system will be most effective.[2]

Troubleshooting Steps:

  • Analyze the Structure: The molecule has both hydrophobic (biphenyl, methyl groups) and hydrophilic (carboxylic acid) functionalities. Carboxylic acids can form strong hydrogen bonds with each other and with protic solvents.[3]

  • Consult Solvent Polarity: Start screening with solvents of intermediate polarity. Avoid highly nonpolar solvents like hexane (which may not dissolve the compound even when hot) and highly polar solvents like water (in which it is likely insoluble).[2]

  • Employ a Mixed-Solvent System: This is often the best approach.[4] Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., hot ethanol or acetone). Then, add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent should then be added to redissolve the precipitate, creating a solution primed for crystallization upon slow cooling.[2][4]

Data Summary: Solvent Selection Guide

SolventPolarity (Relative)Boiling Point (°C)Suitability Rationale
Ethanol Intermediate78Good Candidate: The hydroxyl group can interact with the carboxylic acids, while the ethyl group interacts with the biphenyl core. A significant temperature-solubility gradient is likely.
Acetone Intermediate56Possible Candidate: Good solubilizing power, but its low boiling point might not provide a large enough solubility difference between hot and cold states.
Ethyl Acetate Intermediate77Good Candidate: Often a good choice for compounds with ester-like or carboxylic acid functionalities.[4]
Toluene Low111Poor Candidate (Alone): Likely too good a solvent, dissolving the compound well even at lower temperatures, leading to poor recovery.[2] Could be used in a mixed system.
Ethanol/Water Mixed (Tunable)VariesExcellent Candidate: Dissolve in minimal hot ethanol, then add hot water as the anti-solvent to induce crystallization.[2]
Hexane Low69Poor Solvent/Good Anti-solvent: Unlikely to dissolve the compound alone but can be used as an anti-solvent with a more polar solvent like ethyl acetate.[4]
Q2: The compound dissolved in the hot solvent, but no crystals have formed after cooling. What should I do?

A2: This is a common problem related to nucleation. The solution is supersaturated, but the initial crystal formation (nucleation) is kinetically hindered.[5] You need to provide a trigger for the crystals to start growing.

Troubleshooting Steps:

  • Be Patient: Sometimes, crystallization simply takes time. Ensure the solution is left undisturbed in a location free from vibrations.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[7][8] This action can release microscopic glass fragments that serve as nucleation sites or provide energy to overcome the nucleation barrier.[8][9]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution.[7][8] This provides a perfect template for further crystal growth and is the most reliable method for inducing crystallization.[8]

  • Concentrate the Solution: It's possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[7][10]

  • Cool to a Lower Temperature: If room temperature cooling is ineffective, try placing the flask in an ice-water bath.[9] However, be aware that rapid cooling can lead to smaller, less pure crystals.[11]

Q3: My compound has separated as an oil, not as crystals. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the supersaturated solution's temperature is above the melting point of your solid. The compound comes out of solution as a liquid instead of a solid lattice. This is often an issue with low-melting-point solids or when the solution is too concentrated.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more of the primary solvent (the "good" solvent) to create a more dilute solution.[10] This lowers the saturation temperature, hopefully to a point below the compound's melting point.

  • Lower the Cooling Temperature Slowly: Instead of cooling to room temperature, try letting the solution cool to a temperature just a few degrees below where it was fully dissolved. This can sometimes encourage crystallization before oiling out occurs.

  • Change Solvents: The solvent choice can influence oiling out. Try a solvent with a lower boiling point or a different mixed-solvent system.

  • Agitate at a Lower Temperature: After re-dissolving, cool the solution significantly (e.g., in an ice bath) and then agitate vigorously. This can sometimes shock the system into forming a solid, which can then be recrystallized properly.

Q4: The crystals I obtained are very fine needles or powder. How can I grow larger crystals?

A4: The formation of very small crystals is typically due to rapid nucleation at many sites, followed by fast growth. [6] To get larger, higher-quality crystals, you need to slow down the entire process.

Troubleshooting Steps:

  • Slow Down the Cooling: This is the most effective method. Instead of letting the flask cool on the benchtop, insulate it with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling reduces the number of nucleation sites and allows more time for molecules to add to the existing crystal lattice in an orderly fashion.[11]

  • Use a More Dilute Solution: Add a slight excess of the hot solvent beyond the minimum required for dissolution.[10] This will keep the compound soluble for longer as it cools, promoting slower crystal growth.

  • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar that contains a small amount of a volatile "poor" solvent (anti-solvent).[12] Over time, the anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting the growth of large, high-quality crystals.[12]

Experimental Protocols

Protocol 1: Standard Recrystallization Workflow
  • Dissolution: Place the crude 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid in an Erlenmeyer flask. Add a small amount of your chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just completely dissolves. Note the volume used.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, side products), perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Add a small excess of hot solvent (~5-10%) before filtering to prevent premature crystallization in the funnel.[13]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature.[11] If needed, induce crystallization using the methods described in Q2. Once room temperature is reached, you may place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold fresh solvent to remove any adhering mother liquor that contains impurities.[13]

  • Drying: Dry the crystals, for example, in a vacuum oven at a moderate temperature, to remove residual solvent.

Visualizations

Troubleshooting Logic Flow

G start Dissolve Crude Compound in Minimum Hot Solvent cool Allow to Cool Slowly start->cool crystals_q Crystals Form? cool->crystals_q oil_q Oiled Out? crystals_q->oil_q No collect Collect, Wash, and Dry Crystals crystals_q->collect Yes induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution oil_q->induce No reheat Re-heat, Add More Solvent, and Cool Slower oil_q->reheat Yes induce->crystals_q reheat->cool

Caption: A workflow for troubleshooting common crystallization issues.

Crystallization Phase Diagram

G Solubility vs. Temperature cluster_0 y_axis Concentration c_low c_low c_high c_high x_axis Temperature sol_curve t_low t_low t_hot t_hot sol_curve->t_hot Solubility Curve super_curve super_curve->t_hot Supersolubility Curve A Unsaturated Region B Metastable Zone (Nucleation Required) C Labile Zone (Spontaneous Nucleation)

Caption: Relationship between temperature, concentration, and crystallization zones.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.

  • Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts.

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts.

  • Anonymous. Guide for crystallization. Source not specified.

  • Vapourtec. Flow Crystallization | Solubility Control.

  • Chemical Education Xchange. (2002). Inducing Crystallization by Nucleation. Journal of Chemical Education.

  • Scribd. Factors Affecting The Growth Process.

  • MIT Department of Chemistry. Growing Quality Crystals.

  • Homework.Study.com. Why is methanol a good solvent to recrystallize biphenyl?

  • BenchChem. (2025). Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one.

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • De Yoreo, J.J. & Vekilov, P.G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry.

  • EBSCO Research Starters. Growing Crystals.

  • Google Patents. (2005). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.

  • BenchChem. (2025). Technical Support Center: Purification of [1,1'-Biphenyl]-2,2',3,3'-tetrol by Recrystallization.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

  • Anonymous. Recrystallization and Crystallization. Source not specified.

  • Lee, C. H., et al. (1995). Solubilization of biphenyl dimethyl dicarboxylate by cosolvency. Archives of Pharmacal Research.

  • Janczak, S., et al. (2017). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D, Structural Biology.

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions for Biphenyl Synthesis

Welcome to the Technical Support Center for biphenyl synthesis via palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for biphenyl synthesis via palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance and reaction efficiency. As a Senior Application Scientist, my goal is to provide not just procedural instructions, but a deeper understanding of the underlying chemical principles to empower you to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your experiments.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the common pitfalls that lead to catalyst deactivation, offering field-proven insights and actionable protocols to get your reactions back on track.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Failed Reactions

This section addresses the fundamental questions surrounding catalyst deactivation. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: My reaction has stalled, and I see a black precipitate. What is happening and how can I fix it?

Answer: You are likely observing the formation of "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[1] This is one of the most common modes of deactivation in palladium-catalyzed cross-coupling reactions.[2]

Causality: The active catalyst in most cross-coupling cycles is a soluble Pd(0) complex, stabilized by ligands (typically phosphines).[3] If these ligands dissociate from the metal center, the unprotected Pd(0) atoms can easily aggregate, precipitating out of solution as palladium black.[2] This removes the catalyst from the productive catalytic cycle, causing the reaction to stall.

Troubleshooting & Prevention:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to form stable complexes with palladium, preventing dissociation and subsequent aggregation.[1][4] If you are using simpler ligands like PPh₃, consider switching to a more sterically demanding biarylphosphine ligand.[5]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate ligand dissociation. Try running the reaction at a lower temperature (e.g., 60-80 °C) to see if catalyst stability improves.[6]

  • Stirring: Ensure vigorous and efficient stirring. Poor mixing can lead to localized high concentrations of reagents, which can promote catalyst decomposition.

Q2: My reaction yield is low, and I suspect my phosphine ligand is degrading. What causes this and how can I confirm it?

Answer: Phosphine ligands, while essential for stabilizing the palladium catalyst, are susceptible to degradation, primarily through oxidation.[5]

Causality: Tertiary phosphines (R₃P) are readily oxidized by atmospheric oxygen to form the corresponding phosphine oxides (R₃P=O).[5] This oxidation alters the electronic and steric properties of the ligand, rendering it unable to effectively coordinate to and stabilize the palladium center.[5][7] This leads to the formation of inactive palladium species and a loss of catalytic activity.[5] The presence of water and the choice of base can also influence the rate of phosphine oxidation during the crucial in situ reduction of the Pd(II) precatalyst to the active Pd(0) species.[8]

Diagnostic Protocol:

You can monitor ligand degradation using ³¹P NMR spectroscopy.

  • Baseline Spectrum: Before starting your reaction, acquire a ³¹P NMR spectrum of your phosphine ligand to confirm its purity.

  • Reaction Monitoring: Carefully take aliquots from your reaction mixture at different time points under an inert atmosphere.

  • Analysis: Quench the aliquots and analyze them by ³¹P NMR. The appearance of a new peak, typically shifted downfield from the parent phosphine signal, is indicative of phosphine oxide formation.[7]

Prevention:

  • Rigorous Degassing: The most critical preventative measure is the strict exclusion of oxygen. Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5][9] Ensure your reaction is set up and runs under a positive pressure of an inert atmosphere.[10]

Q3: I'm seeing significant amounts of homocoupled byproducts (Ar-Ar and Ar'-Ar'). What is causing this and how can I minimize it?

Answer: Homocoupling is a common side reaction where two identical coupling partners react with each other instead of with their intended partner. In the context of biphenyl synthesis, this leads to symmetric biphenyls (e.g., biphenyl from phenylboronic acid or 4,4'-dimethylbiphenyl from 4-bromotoluene) instead of the desired unsymmetrical product.[9]

Causality:

  • Suzuki Coupling: The primary cause of boronic acid homocoupling is the presence of oxygen, which can promote an oxidative homocoupling pathway.[9]

  • Stille/Negishi Coupling: Homocoupling can occur if the transmetalation step is slow relative to other pathways.

  • General: A slow reductive elimination step can also lead to side reactions, including homocoupling.

Troubleshooting & Prevention:

  • Oxygen Exclusion: As with ligand degradation, rigorously degassing your reaction is crucial, especially for Suzuki reactions.[9][11]

  • Ligand Choice: Bulky ligands can promote the desired reductive elimination step, outcompeting side reactions.[3][12]

  • Slow Addition: In some cases, slow addition of one of the coupling partners to the reaction mixture can maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.[13]

  • Additives: For Stille couplings, the addition of copper(I) salts can accelerate the transmetalation step, often reducing homocoupling.[14]

Q4: My boronic acid seems to be disappearing, leading to low yields. What is this side reaction?

Answer: This is likely due to protodeboronation , where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[6][15] This is a frequent issue, especially with electron-rich or heteroaromatic boronic acids.[4]

Causality: The C-B bond is susceptible to cleavage by proton sources in the reaction medium. This process is often accelerated by strong bases, high temperatures, and the presence of water.[6] If the rate of protodeboronation is competitive with the rate of transmetalation in the catalytic cycle, a significant portion of your nucleophilic partner will be consumed, leading to low yields of the desired biphenyl.[16]

Troubleshooting & Prevention:

  • Use Boronic Esters: Boronic esters, particularly pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][4]

  • Milder Base: Switch from strong bases like NaOH or KOH to milder, anhydrous bases like K₃PO₄ or CsF.[6][12]

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress protodeboronation.

  • Highly Active Catalyst: Using a highly active catalyst system with bulky, electron-rich ligands can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[6][15]

Part 2: Troubleshooting Guides & Diagnostic Protocols

This section provides structured workflows and step-by-step experimental protocols to help you diagnose and solve specific issues.

Guide 1: Low or No Conversion

If your reaction is showing low or no conversion of starting materials, a systematic approach is needed to identify the root cause.

G start Low / No Conversion Observed check_catalyst Is Palladium Black Visible? start->check_catalyst check_reagents Check Reagent Purity & Integrity check_catalyst->check_reagents No sol_ligand Solution: - Use bulkier ligand - Lower temperature - Improve stirring check_catalyst->sol_ligand Yes check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents are Pure sol_reagents Solution: - Purify starting materials - Use fresh, high-purity reagents - Handle air-sensitive reagents properly check_reagents->sol_reagents Impurity Detected check_ligand Analyze for Ligand Degradation (³¹P NMR) check_conditions->check_ligand Optimized sol_conditions Solution: - Rigorously degas solvents - Optimize base & solvent - Increase catalyst loading check_conditions->sol_conditions Suboptimal sol_ligand_ox Solution: - Rigorously degas system - Use air-stable precatalyst check_ligand->sol_ligand_ox Oxidation Observed

Thin-Layer Chromatography (TLC) is a quick and inexpensive method to qualitatively assess reaction progress.[17][18]

  • Preparation:

    • Prepare a TLC developing chamber with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[18]

    • On a TLC plate, lightly draw an origin line with a pencil about 1 cm from the bottom. Mark lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).[19]

  • Spotting:

    • Dissolve a small amount of your aryl halide starting material in a suitable solvent and spot it in the "SM" and "Co" lanes.

    • Using a capillary tube, carefully take a small aliquot from your reaction mixture and spot it in the "Rxn" and "Co" lanes.

  • Development & Visualization:

    • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp.[18]

  • Analysis:

    • No Reaction: The "Rxn" lane will show only the starting material spot.

    • Partial Reaction: The "Rxn" lane will show spots for both the starting material and the product.

    • Complete Reaction: The "Rxn" lane will show only the product spot, with the starting material spot having disappeared. The appearance of new, unexpected spots may indicate side reactions.[19]

Guide 2: Significant Side Product Formation

When purification is complicated by significant byproducts, identifying their nature is key.

Side ReactionCommon Cause(s)Primary Mitigation StrategySecondary Actions
Homocoupling Presence of O₂; Slow transmetalation/reductive eliminationRigorous degassing of all reagents and solventsUse bulky ligands; Slow addition of one reagent[13]
Protodeboronation Presence of proton sources (H₂O); Strong base; High temperatureUse a boronic ester instead of a boronic acid[3]Use a milder, anhydrous base (e.g., K₃PO₄); Lower reaction temperature
Dehalogenation Presence of hydride sources (e.g., from solvent or base)Switch to a non-protic solvent (e.g., Toluene instead of an alcohol)[20]Screen different bases; Use a more active catalyst to accelerate cross-coupling
β-Hydride Elimination Use of alkyl partners with β-hydrogens; Vacant coordination site on PdUse bulky ligands to promote reductive elimination[12]Use coupling partners without β-hydrogens if possible

Many organometallic reagents (e.g., organozincs in Negishi coupling) and catalyst systems are air-sensitive. Proper handling is essential to prevent deactivation and ensure reproducibility.[21][22][23]

  • Glassware Preparation: All glassware should be thoroughly dried in an oven (e.g., 125 °C overnight) and assembled while hot, then allowed to cool under a stream of inert gas (Argon or Nitrogen).[22]

  • Inert Atmosphere: The reaction should be performed in a Schlenk flask or in a glovebox. A Schlenk line allows for cycles of evacuation (vacuum) and backfilling with inert gas to remove air from the vessel.[10][21]

  • Reagent Transfer:

    • Liquids: Use gas-tight syringes to transfer air-sensitive liquids. First, flush the syringe with inert gas. Then, draw the liquid from a Sure/Seal™ bottle that is under a positive pressure of inert gas.[22]

    • Solids: Weigh and transfer air-sensitive solids in a glovebox.

  • Solvent Degassing: Solvents must be degassed. The most effective method is three "freeze-pump-thaw" cycles. For less sensitive reactions, sparging the solvent with an inert gas for 30-60 minutes may be sufficient.[5][10]

Part 3: Understanding the Catalytic Cycle and Deactivation Pathways

A deeper understanding of the reaction mechanism can illuminate potential points of failure.

The Ideal Catalytic Cycle (Suzuki-Miyaura Example)

The generally accepted mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][20]

// Nodes for the main cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Ar-Pd(II)-X(L)₂\n(Oxidative Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; TM_Complex [label="Ar-Pd(II)-Ar'(L)₂\n(Transmetalation)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Biphenyl Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents ArX [label="Ar-X", shape=invhouse]; ArB [label="Ar'B(OR)₂ + Base", shape=invhouse];

// Edges for the main cycle Pd0 -> OA_Complex [label=" Oxidative\n Addition"]; OA_Complex -> TM_Complex [label=" Transmetalation"]; TM_Complex -> Pd0 [label=" Reductive\n Elimination"];

// Reagents entering the cycle ArX -> OA_Complex [style=dashed, color="#5F6368"]; ArB -> TM_Complex [style=dashed, color="#5F6368"];

// Product leaving the cycle TM_Complex -> Product [style=dashed, color="#5F6368"]; } } Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Common Deactivation Pathways

Catalyst deactivation occurs when the palladium complex exits the productive cycle.

// Nodes Active_Catalyst [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Unstable_Pd0 [label=""Naked" Pd(0)"]; Pd_Black [label="Palladium Black\n(Inactive)", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"]; Degraded_Ligand [label="L=O\n(Phosphine Oxide)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Active_Catalyst -> Unstable_Pd0 [label="Ligand (L)\nDissociation"]; Unstable_Pd0 -> Pd_Black [label="Aggregation"]; Active_Catalyst -> Degraded_Ligand [label="Oxidation (O₂)", style=dashed]; } } Caption: Primary pathways for catalyst deactivation via aggregation and ligand oxidation.

By understanding these mechanisms and employing the diagnostic and preventative strategies outlined in this guide, you can significantly improve the success rate and efficiency of your biphenyl syntheses.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(21), 7795-7804. Retrieved from [Link]

  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2656–2660. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(35), 11394–11405. Retrieved from [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. Retrieved from [Link]

  • Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. (n.d.). ACS Publications. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). White Rose Research Online. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How to remove biphenyl from a Grignard reaction. (2021). Quora. Retrieved from [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). White Rose Research Online. Retrieved from [Link]

  • Preparation of biphenyl. (n.d.). PrepChem.com. Retrieved from [Link]

  • Biphenyl, 3,3'-dimethyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 4,4'-dimethyl-1,1'-biphenyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2015). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight from Studies of Six Different Reactions. Journal of the American Chemical Society, 137(34), 11111–11121. Retrieved from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2012). Molecules, 17(5), 5583–5597. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. Retrieved from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). ResearchGate. Retrieved from [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2024). ACS Catalysis. Retrieved from [Link]

  • Control experiments for catalyst deactivation and active phase... (n.d.). ResearchGate. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2005). Organic Process Research & Development, 9(4), 438–445. Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (2019). Catalysts, 9(10), 839. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis, 11(6), 3466–3474. Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Porosity in 5,5'-Dimethyl-Diphenic Acid-Based MOFs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5'-dimethyl-diphenic acid-based Metal-Organic Frameworks (MOFs). This guide is designed to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5'-dimethyl-diphenic acid-based Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and porosity control of these materials. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis and porosity of 5,5'-dimethyl-diphenic acid-based MOFs.

Q1: What are the key factors that influence the porosity of MOFs derived from 5,5'-dimethyl-diphenic acid?

A1: The porosity of these MOFs is primarily dictated by a combination of factors during synthesis.[1][2][3] These include:

  • Solvent System: The choice of solvent (e.g., DMF, DEF) can influence the nucleation and growth of the MOF crystals, thereby affecting the final pore structure.[4]

  • Reaction Temperature and Time: These parameters control the kinetics of the crystallization process. Higher temperatures can lead to faster crystallization but may also result in less ordered structures with lower porosity.[5]

  • Modulators: The addition of modulating agents, such as monocarboxylic acids, is a critical strategy for controlling porosity.[6][7][8] Modulators compete with the linker for coordination to the metal centers, influencing crystal growth and defect formation, which can lead to hierarchical pore structures.[8][9]

  • Metal-to-Linker Ratio: The stoichiometry of the metal precursor and the 5,5'-dimethyl-diphenic acid linker can affect the completeness of the framework formation and the presence of defects.[10]

Q2: My synthesized MOF shows low surface area. What are the likely causes and how can I improve it?

A2: A low Brunauer-Emmett-Teller (BET) surface area can stem from several issues:

  • Incomplete Activation: Residual solvent or unreacted precursors trapped within the pores will significantly reduce the accessible surface area. Ensure your activation protocol (e.g., solvent exchange followed by heating under vacuum) is thorough.[11]

  • Framework Interpenetration: The formation of two or more interwoven frameworks within the same crystal lattice can drastically reduce the pore volume and surface area.[12] This can sometimes be controlled by adjusting the solvent, temperature, or linker concentration.[12]

  • Crystal Collapse: Some MOF structures are not robust enough to maintain their porosity after solvent removal.[13] Consider using a gentler activation method like supercritical CO2 drying.

  • Amorphous Material: The presence of a significant amount of amorphous byproducts will contribute to a lower overall surface area. Optimizing synthesis conditions to favor crystallinity is key.[11]

Q3: How do I choose the right modulator to control porosity?

A3: The choice of modulator is crucial for fine-tuning porosity. Key considerations include:

  • pKa of the Modulator: Modulators with lower pKa values (stronger acids) can compete more effectively with the linker, leading to a higher concentration of defects and potentially larger pores.[6]

  • Modulator Concentration: Increasing the concentration of the modulator generally leads to smaller crystal sizes and can introduce mesoporosity.[6][8]

  • Modulator Structure: The size and shape of the modulator can influence the type of defects formed and the resulting pore architecture.[14] For instance, linear monocarboxylic acids of varying chain lengths can be used to systematically tune pore sizes.

Q4: What characterization techniques are essential for evaluating the porosity of my MOFs?

A4: A multi-technique approach is necessary for a comprehensive understanding of your MOF's porosity:

  • Gas Adsorption Analysis: Nitrogen or argon adsorption-desorption isotherms at 78 K are the standard for determining BET surface area, pore volume, and pore size distribution.[2][3][4]

  • Powder X-ray Diffraction (PXRD): This technique confirms the crystallinity and phase purity of your MOF.[11] A well-defined diffraction pattern is indicative of a crystalline material, which is a prerequisite for permanent porosity.[11]

  • Thermogravimetric Analysis (TGA): TGA helps determine the thermal stability of the MOF and can indicate the temperature at which guest molecules are removed, which is crucial for optimizing activation protocols.[11]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques provide information on the crystal morphology and size, and can reveal the presence of larger meso- or macropores.

II. Troubleshooting Guides

This section provides detailed solutions to specific experimental problems you might encounter.

Problem 1: Inconsistent Batch-to-Batch Porosity

Symptoms: Significant variations in BET surface area and pore volume between different synthesis batches, even when following the same protocol.

Root Causes & Solutions:

  • Cause 1: Inconsistent Reagent Quality: The purity of the 5,5'-dimethyl-diphenic acid, metal salts, and solvents can vary.

    • Solution: Use high-purity reagents from a reliable supplier. If possible, characterize the purity of your linker before use.

  • Cause 2: Minor Variations in Reaction Conditions: Small fluctuations in temperature, heating/cooling rates, and stirring speed can impact nucleation and crystal growth.

    • Solution: Precisely control all reaction parameters. Use a programmable oven or oil bath for accurate temperature control. Ensure consistent stirring rates.

  • Cause 3: Incomplete Mixing of Precursors: Poor mixing can lead to localized concentration gradients, resulting in inhomogeneous crystal growth.

    • Solution: Ensure thorough mixing of the precursor solutions before initiating the reaction. Sonication can be used to create a homogeneous suspension.[15]

Experimental Workflow for Improving Batch-to-Batch Consistency:

G cluster_0 Pre-Synthesis cluster_1 Synthesis cluster_2 Post-Synthesis & Characterization Reagent_QC Reagent Quality Control (Purity Check) Mixing Homogeneous Mixing (e.g., Sonication) Reagent_QC->Mixing Solvent_Prep Solvent Preparation (Drying/Degassing) Solvent_Prep->Mixing Temp_Control Precise Temperature Control (Programmable Oven) Mixing->Temp_Control Stirring Consistent Stirring Temp_Control->Stirring Activation Standardized Activation Protocol Stirring->Activation Characterization Porosity Analysis (BET, PXRD) Activation->Characterization

Caption: Workflow for enhancing reproducibility in MOF synthesis.

Problem 2: Difficulty in Creating Hierarchical Porosity (Micro- and Mesopores)

Symptoms: The synthesized MOF exhibits primarily microporosity with a low volume of mesopores, limiting its application for larger molecules.

Root Causes & Solutions:

  • Cause 1: Inappropriate Modulator or Concentration: The modulator may not be effective enough at creating defects or its concentration is too low.

    • Solution: Experiment with a range of modulators with varying pKa values and chain lengths. Systematically increase the modulator concentration to introduce more defects.[8] A "rigid modulator-assisted defect formation" strategy can also be employed.[16]

  • Cause 2: Synthesis Conditions Favoring High Crystallinity: The reaction conditions may be too close to thermodynamic equilibrium, minimizing defect formation.

    • Solution: Explore kinetic control by using lower temperatures and shorter reaction times. This can trap defects within the growing crystals.

  • Cause 3: Post-Synthetic Modification Not Implemented: Relying solely on direct synthesis may not be sufficient.

    • Solution: Employ post-synthetic methods like linker labilization, where a portion of the linkers are selectively removed to create larger pores.[9] Another approach is the modulation of cation valence to generate hierarchical porosity.[17]

Data Presentation: Effect of Modulator on Porosity

ModulatorModulator:Linker RatioBET Surface Area (m²/g)Mesopore Volume (cm³/g)
None012000.05
Acetic Acid1011500.15
Formic Acid1010500.25
Formic Acid209800.40

Experimental Protocol: Modulator-Induced Hierarchical Pore Generation

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve the metal salt (e.g., zinc nitrate) in N,N-dimethylformamide (DMF).

    • Solution B: Dissolve 5,5'-dimethyl-diphenic acid and the chosen modulator (e.g., formic acid) in DMF.

  • Synthesis:

    • Combine Solution A and Solution B in a Teflon-lined autoclave.

    • Heat the mixture at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 12-24 hours).

  • Work-up and Activation:

    • After cooling to room temperature, collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF to remove unreacted precursors.

    • Perform solvent exchange with a volatile solvent like ethanol.

    • Activate the MOF by heating under dynamic vacuum to remove the solvent and open the pores.

  • Characterization:

    • Analyze the product using PXRD to confirm crystallinity.

    • Perform N2 adsorption-desorption measurements to determine the surface area and pore size distribution.

Problem 3: Framework Instability and Crystal Degradation

Symptoms: The MOF crystals lose their structure and crystallinity after removal from the mother liquor or during the activation process. This is a known issue with some zinc-based MOFs.[18]

Root Causes & Solutions:

  • Cause 1: Solvent-Dependent Stability: The framework may be stabilized by the presence of the synthesis solvent molecules coordinated to the metal centers.

    • Solution: Avoid aggressive solvent exchange with incompatible solvents like water, which can degrade zinc-based MOFs.[18] Try exchanging with less polar solvents or using supercritical CO2 drying for a gentler solvent removal process.

  • Cause 2: Weak Metal-Ligand Bonds: The coordination bonds in the framework may not be strong enough to withstand the capillary forces during solvent evaporation.

    • Solution: Consider using a different metal precursor that forms more robust coordination bonds. Alternatively, introducing a co-ligand or pillar molecule can help to reinforce the framework structure.

  • Cause 3: Air or Moisture Sensitivity: The MOF may be sensitive to components in the atmosphere.

    • Solution: Handle the crystals under an inert atmosphere (e.g., in a glovebox). Store the activated MOF in a desiccator or under vacuum. For single-crystal X-ray diffraction, it may be necessary to mount the crystal in oil or in a sealed capillary with some mother liquor.[18]

Logical Relationship Diagram: Factors Affecting MOF Stability

G cluster_0 Factors Influencing Stability cluster_1 Observed Problem cluster_2 Potential Solutions Metal_Ligand_Bond Metal-Ligand Bond Strength Framework_Collapse Framework Collapse Metal_Ligand_Bond->Framework_Collapse Solvent_Coordination Solvent Coordination Solvent_Coordination->Framework_Collapse Atmospheric_Sensitivity Atmospheric Sensitivity Atmospheric_Sensitivity->Framework_Collapse Robust_Precursors Use More Robust Precursors Framework_Collapse->Robust_Precursors Gentle_Activation Gentle Activation (Supercritical Drying) Framework_Collapse->Gentle_Activation Inert_Handling Inert Atmosphere Handling Framework_Collapse->Inert_Handling

Caption: Key factors contributing to MOF instability and their solutions.

III. References

  • BaCaTeC. Characterization of porosity and structure relations by gas adsorption in metal organic frameworks. Retrieved from

  • AZoM. (2019, April 29). An Introduction to MOFs and Characterizing their Porosity. Retrieved from

  • Journal of the American Chemical Society. Characterization of Pore Structure in Metal−Organic Framework by Small-Angle X-ray Scattering. Retrieved from

  • PMC. Physiochemical characterization of metal organic framework materials: A mini review. Retrieved from

  • Semantic Scholar. (2020, August 5). Systematic analysis of porosities in metal-organic frameworks. Retrieved from

  • ACS Publications - American Chemical Society. Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework | ACS Applied Materials & Interfaces. Retrieved from

  • PMC - PubMed Central. Topology and porosity control of metal–organic frameworks through linker functionalization. Retrieved from

  • ResearchGate. Modulator-Controlled Synthesis of Microporous STA-26, an Interpenetrated 8,3-Connected Zirconium MOF with the the-i Topology, and its Reversible Lattice Shift | Request PDF. Retrieved from

  • ResearchGate. (2016, December). A Modulator-Induced Defect-Formation Strategy to Hierarchically Porous Metal-Organic Frameworks with High Stability. Retrieved from

  • Chemical Science (RSC Publishing). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Retrieved from

  • CrystEngComm (RSC Publishing). Three novel indium MOFs derived from diphenic acid: synthesis, crystal structures and supramolecular chemistry. Retrieved from

  • PMC - NIH. (2017, May 25). Construction of hierarchically porous metal–organic frameworks through linker labilization. Retrieved from

  • ResearchGate. (2026, January 3). Three novel indium MOFs derived from diphenic acid: Synthesis, crystal structures and supramolecular chemistry. Retrieved from

  • Nature. Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Retrieved from

  • NIH. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Retrieved from

  • PubMed. (2019, July 22). Generation of Hierarchical Porosity in Metal-Organic Frameworks by the Modulation of Cation Valence. Retrieved from

  • The Jiang Research Group. (2022, May 10). Generation of Hierarchical Pores in Metal–Organic Frameworks by Introducing Rigid Modulator. Retrieved from

  • MDPI. (2025, January 8). Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. Retrieved from

  • YouTube. (2016, April 23). Synthesis and Characterization of Functionalized Metal organic Frameworks. Retrieved from

  • ResearchGate. (2025, August 7). Synthesis and Characterization of the Interpenetrated MOF-5. Retrieved from

  • Omar Yaghi. (2008, June 14). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Retrieved from

  • ResearchGate. (2019, October 25). Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? Retrieved from

  • ResearchGate. (a) View of MOF formed by {Mn(DMF)(OH2)[(2,2′-bipyridine-5,5. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrSPx0ED6GUvcS7y_R9NDcgMUXVSRweWHKvD4EzpylwHFW4EEc0lWXyOueJGypyiaTC-3_Bdlay0t4aZ_95THPQz1w2T_TKd8PNM0WWf8_2tOu5nHTGRFTs4fYS_F64GmNkGXN8yXF3sF2H3uGSqgVH_zcaokU891-cBcT9Scqqbi40gzNYc_ZrFjrs3pMgrNnSbPTGgdMVR3DiSDX9gg_38wa25v_Z2VxK2MRgRfDg5C9WJ3_7g==

  • SpringerLink. Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Retrieved from

  • MDPI. Transition Metal Chelation Effect in MOF-253 Materials: Guest Molecule Adsorption Dynamics and Proposed Formic Acid Synthesis Investigated by Atomistic Simulations. Retrieved from

  • University of Notre Dame. Metal-Organic Frameworks as Functional, Porous Materials. Retrieved from

  • ResearchGate. (2025, August 6). Effect of Synthesis Conditions on Formation Pathways of Metal Organic Framework (MOF-5) Crystals | Request PDF. Retrieved from

  • ResearchGate. (2025, August 6). Synthesis and Formation Mechanism of Textured MOF-5. Retrieved from

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Analysis: 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic Acid by Quantitative NMR (qNMR)

The Analytical Challenge: Why Purity Matters 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a molecule with potential applications as a building block in materials science and medicinal chemistry. Its purity is...

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Why Purity Matters

5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a molecule with potential applications as a building block in materials science and medicinal chemistry. Its purity is paramount, as even structurally similar isomers or residual solvents could significantly alter its physicochemical properties or biological activity. Traditional methods like High-Performance Liquid Chromatography (HPLC) are workhorses for purity analysis, but they are not without limitations. Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method that offers a distinct and often complementary approach to purity assessment[3].

The core principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal[4][5][6]. This fundamental relationship allows for the determination of the concentration or purity of a substance by comparing the integral of a specific analyte resonance to the integral of a certified reference material (internal standard) of known purity and weight[7][8].

qNMR vs. Chromatographic Methods: A Comparative Overview

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis. While HPLC is renowned for its separation capabilities, qNMR offers a "see-all" approach for soluble, NMR-active species.

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal area is directly proportional to the number of nuclei. A primary ratio method.[9]Based on the differential partitioning of analytes between a mobile and stationary phase, with UV detection.
Reference Standard Requires a single, stable internal standard of known purity, which does not need to be structurally related to the analyte.[4][10]Requires a specific, certified reference standard for each analyte to be quantified.
Quantification Absolute quantification against an internal standard. Can detect and quantify unexpected impurities if they have NMR signals.Relative quantification based on peak area relative to a standard curve. Non-chromophoric impurities are invisible.
Sample Preparation Simple dissolution of accurately weighed sample and internal standard.[11]Can be more complex, often requiring filtration and careful solvent selection for the mobile phase.
Analysis Time Rapid data acquisition (typically <15 minutes per sample).[12]Can be longer, depending on the chromatographic runtime required for separation.
Strengths Orthogonal to chromatography[1][13], non-destructive, provides structural confirmation, and can detect non-UV active impurities (e.g., water, solvents).Excellent separation power for complex mixtures, high sensitivity, and well-established for routine analysis.
Limitations Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures, requires careful experimental setup for accuracy.Blind to impurities without a UV chromophore, co-elution can lead to inaccurate quantification.

Decision Workflow: Selecting the Right Analytical Tool

The following workflow, presented as a Graphviz diagram, illustrates the decision-making process for selecting an appropriate purity analysis technique.

G start Purity Analysis Required for 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid q1 Is a primary, absolute quantification method required? start->q1 q2 Is the sample a complex mixture with many impurities? q1->q2 No qnmr Use Quantitative NMR (qNMR) q1->qnmr Yes q3 Are impurities expected to lack a UV chromophore? q2->q3 No hplc_ms Consider HPLC-MS for identification and quantification q2->hplc_ms Yes q3->qnmr Yes hplc Use HPLC-UV q3->hplc No

Caption: Decision workflow for analytical method selection.

Experimental Protocol: Purity Determination of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic Acid by ¹H qNMR

This protocol details the steps for determining the purity of the target analyte using an internal standard method, which is recommended for its accuracy.[8][11]

The Causality Behind Experimental Choices
  • Internal Standard Selection: The ideal internal standard must be of high, certified purity, chemically inert towards the analyte, and possess sharp NMR signals that are well-resolved from analyte and solvent signals.[7][14] For our target dicarboxylic acid, maleic acid or dimethyl sulfone are excellent candidates. They are soluble in common deuterated solvents like DMSO-d₆ and have simple singlet signals in regions unlikely to overlap with the aromatic or methyl signals of the analyte.

  • Solvent Selection: DMSO-d₆ is a suitable choice as it readily dissolves carboxylic acids. Its residual proton signal does not interfere with the key analyte signals. A low-water-content solvent is crucial to prevent signal distortion.[15]

  • Analyte Signal for Quantification: The ¹H NMR spectrum of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is expected to show signals for the methyl protons (a singlet around 2.3-2.5 ppm) and distinct aromatic protons. The carboxylic acid protons (-COOH) are highly deshielded (9-12 ppm) but are often broad and can exchange with residual water, making them unreliable for quantification.[16] Therefore, the sharp singlet from the two methyl groups (integrating to 6 protons) is the ideal choice for quantification due to its high signal-to-noise ratio and lack of complex coupling.

  • Relaxation Delay (d1): For accurate quantification, all protons being measured (both analyte and internal standard) must fully relax back to their equilibrium state between successive radiofrequency pulses. A relaxation delay (d1) of at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest is required.[11][14] A conservative d1 of 60 seconds is often used to ensure this condition is met for a wide range of molecules.[6]

Step-by-Step Methodology
  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh approximately 15-20 mg of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid into a clean, dry vial.[15] Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial. Record the weight precisely. The goal is a near 1:1 molar ratio of the protons being integrated to ensure integration accuracy.[15][17]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a high-quality 5 mm NMR tube.[15][18]

  • NMR Data Acquisition (e.g., on a 500 MHz spectrometer):

    • Insert the sample into the spectrometer and allow at least 5 minutes for temperature equilibration.[14]

    • Tune and shim the sample to achieve optimal magnetic field homogeneity, which is critical for sharp lines and accurate integration.[14]

    • Acquire a standard ¹H NMR spectrum to confirm the structure and identify the signals for quantification.

    • Set up the quantitative experiment with the following key parameters:

      • Pulse Program: A simple 90° pulse sequence (e.g., Bruker's 'zg' or equivalent).[15]

      • Relaxation Delay (d1): ≥ 60 seconds.[6]

      • Acquisition Time (aq): ~3-4 seconds.

      • Number of Scans (ns): 8-16 scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

      • Spinning: Turn sample spinning off to avoid spinning sidebands which can interfere with integration.[14]

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 0.1-0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape.[15]

    • Perform careful, manual phase correction to ensure all peaks have a pure absorption lineshape.[15][19]

    • Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[15][19]

    • Integrate the selected analyte signal (the singlet for the two methyl groups) and the internal standard signal. The integration region should cover at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[15]

Purity Calculation

The purity of the analyte is calculated using the following formula[14]:

Purityₓ (%) = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal

Where:

  • I: Integrated area of the NMR signal

  • N: Number of protons generating the signal

  • M: Molar mass of the compound

  • W: Weight of the compound

  • P: Purity of the compound

  • ₓ: refers to the analyte (5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid)

  • cal: refers to the internal calibration standard (e.g., maleic acid)

Method Validation and Trustworthiness

A protocol is only as reliable as its validation. For qNMR, validation should assess linearity, accuracy, precision, and specificity according to established guidelines.[7][12][20]

  • Linearity: Can be demonstrated by preparing samples with varying concentrations of the analyte while keeping the internal standard concentration constant.[21]

  • Accuracy: Assessed by analyzing a sample of the analyte with a known, certified purity.

  • Precision: Determined by repeatedly analyzing the same sample to check for repeatability and intermediate precision.[20]

The self-validating nature of this protocol lies in its foundation on the direct proportionality of signal to the number of nuclei, a fundamental physical constant.[4] By using a certified internal standard and adhering to optimized acquisition parameters, the method provides a direct, traceable measurement of purity.

Conclusion

While chromatographic techniques remain indispensable, quantitative NMR spectroscopy offers a robust, accurate, and often faster alternative for the purity determination of compounds like 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.[3][22] Its strength as a primary analytical method, which does not require a specific reference standard for the analyte, provides a high degree of confidence in the results.[1] For researchers and drug development professionals, integrating qNMR into their analytical workflow provides an orthogonal and powerful tool to ensure the integrity of their chemical entities, thereby safeguarding the validity of their subsequent scientific investigations.

References

  • Gadek, T. R., & Georg, G. I. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9245–9246. [Link]

  • Gadek, T. R., & Georg, G. I. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. [Link]

  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. [Link]

  • Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. [Link]

  • Amin, N., & Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes. [Link]

  • USP. (n.d.). Stimuli Article (qNMR). US Pharmacopeia. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 431-439. [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software. [Link]

  • de Souza, A. M., et al. (2022). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Current Pharmaceutical Analysis, 18(1), 1-10. [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 747. [Link]

  • National Institutes of Health. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. [Link]

  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073. [Link]

  • Mestrelab Research. (2016). qNMR Purity Recipe Book (3 - Data Processing). Mestrelab Research Analytical Chemistry Software. [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-589. [Link]

  • BIPM. (n.d.). qNMR. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5. [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Link]

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Comparative

A Researcher's Guide to Biphenyl Synthesis: A Comparative Analysis of Suzuki Coupling and Its Alternatives

For the discerning researcher in medicinal chemistry and materials science, the biphenyl motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the biphenyl motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of the synthetic methodologies available for its construction. Among these, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as a dominant force. However, a comprehensive grasp of its performance relative to other established and contemporary methods is crucial for informed experimental design and optimization. This guide provides an in-depth, objective comparison of the Suzuki coupling with key alternatives—the Ullmann reaction, the Negishi coupling, and the Gomberg-Bachmann reaction—supported by mechanistic insights and practical considerations.

The Gold Standard: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has revolutionized aryl-aryl bond formation.[1] Its widespread adoption is a testament to its remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-understood, three-step process involving a palladium catalyst.[2]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) species.

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biphenyl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)L₂-Ar' pdiix->pdiib Transmetalation (+ Ar'-B(OR)₂, Base) pdiib->pd0 Reductive Elimination (- Ar-Ar') product Biphenyl (Ar-Ar') arx Aryl Halide (Ar-X) arbor Organoboron (Ar'-B(OR)₂) base Base caption Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. Ullmann_Mechanism arx1 Aryl Halide (Ar-X) arcu_x Ar-Cu(I)-X arx1->arcu_x Oxidative Addition cu0 Cu(0) cu0->arcu_x ar2cu_x Ar₂Cu(II)-X arcu_x->ar2cu_x Oxidative Addition arx2 Aryl Halide (Ar-X) arx2->ar2cu_x product Biphenyl (Ar-Ar) ar2cu_x->product Reductive Elimination cux CuX ar2cu_x->cux caption Figure 2: A plausible mechanistic pathway for the Ullmann reaction.

Caption: Figure 2: A plausible mechanistic pathway for the Ullmann reaction.

Modern iterations of the Ullmann reaction have seen the use of palladium and nickel catalysts, which allow for milder reaction conditions and a broader substrate scope. [3]However, yields can still be variable. [3]

The Potent Alternative: The Negishi Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes organozinc reagents. [4]

Mechanistic Overview

The catalytic cycle of the Negishi coupling mirrors that of the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. [2]The key difference lies in the use of an organozinc nucleophile.

Negishi_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition (+ Ar-X) pdiizn Ar-Pd(II)L₂-Ar' pdiix->pdiizn Transmetalation (+ Ar'-ZnX) pdiizn->pd0 Reductive Elimination (- Ar-Ar') product Biphenyl (Ar-Ar') arx Aryl Halide (Ar-X) arzn Organozinc (Ar'-ZnX) caption Figure 3: Catalytic cycle of the Negishi coupling.

Caption: Figure 3: Catalytic cycle of the Negishi coupling.

Key Considerations

Organozinc reagents are highly reactive, which can be both an advantage and a disadvantage. While their high reactivity can lead to faster reaction times, they are also sensitive to air and moisture, necessitating strictly anhydrous and inert reaction conditions. [2]The preparation of organozinc reagents can also be more involved than that of their organoboron counterparts. [2]

The Radical Approach: The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction offers a distinct, non-catalytic route to biphenyls through the reaction of an aryl diazonium salt with an arene. [5]

Mechanistic Pathway

This reaction proceeds via a radical mechanism. The diazonium salt decomposes to form an aryl radical, which then attacks the arene to form the biphenyl product. [5]

Performance and Limitations

A significant drawback of the Gomberg-Bachmann reaction is its typically low yields, often less than 40%, due to the prevalence of side reactions involving the highly reactive diazonium salts. [5][6]However, improvements have been made, such as the use of diazonium tetrafluoroborates with a phase-transfer catalyst. [5]

Head-to-Head Comparison: Performance Metrics

While direct, side-by-side quantitative comparisons of these methods for the synthesis of the exact same biphenyl under optimized conditions for each are not abundant in the literature, the following table summarizes representative data to provide a general performance overview. [2]

Reaction Typical Yield (%) Catalyst Temperature (°C) Key Advantages Key Disadvantages
Suzuki Coupling 85-98 Pd complexes Room Temp - 100 Mild conditions, high functional group tolerance, stable reagents, non-toxic byproducts. Requires a base, potential for protodeboronation.
Ullmann Reaction 50-80 Cu, Pd, or Ni 100-250 (classic) Can be cost-effective (with Cu). Harsh conditions (classic), often requires electron-deficient substrates, variable yields.
Negishi Coupling 70-95 Pd or Ni Room Temp - 80 High reactivity, good for sterically hindered substrates. Air- and moisture-sensitive reagents, preparation of organozinc reagents.

| Gomberg-Bachmann | < 40 | None (radical) | 0-25 | Does not require a metal catalyst. | Low yields, significant side reactions, limited substrate scope. |

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for the Suzuki coupling and the Ullmann reaction are presented below.

Suzuki Coupling: Synthesis of 4-Methylbiphenyl

Suzuki_Workflow start Start step1 Combine Reactants 4-Bromotoluene (1.0 mmol) Phenylboronic acid (1.2 mmol) Pd(PPh₃)₄ (0.03 mmol) Na₂CO₃ (2.0 mmol) start->step1 step2 Add Solvents Toluene (5 mL) Ethanol (1 mL) Water (1 mL) step1->step2 step3 Reaction Reflux at 80°C for 12 hours under N₂ step2->step3 step4 Workup Cool to room temperature Add water and extract with ethyl acetate step3->step4 step5 Purification Dry organic layer over MgSO₄ Concentrate under reduced pressure Purify by column chromatography step4->step5 end End (4-Methylbiphenyl) step5->end caption Figure 4: Experimental workflow for Suzuki coupling.

Caption: Figure 4: Experimental workflow for Suzuki coupling.

Procedure:

  • In a round-bottom flask, combine 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Fit the flask with a reflux condenser and heat the mixture at 80°C under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl.

Ullmann Reaction: Synthesis of 2,2'-Dinitrobiphenyl

Procedure:

  • In a reaction tube, add 1-iodo-2-nitrobenzene (1.0 mmol, 1.0 equiv) and activated copper powder (2.0 mmol, 2.0 equiv).

  • Heat the mixture in a sand bath at 200-220°C for 2 hours.

  • Cool the reaction mixture to room temperature and extract the product with hot toluene (3 x 10 mL).

  • Filter the hot toluene solution to remove the copper residues.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the yellow crystals of 2,2'-dinitrobiphenyl by filtration and wash with cold ethanol. A solvent-free ball milling approach has also been reported to give high yields of this product. [7]

Conclusion: Selecting the Optimal Method

The choice of synthetic method for biphenyl construction is a multifactorial decision that hinges on the specific requirements of the target molecule and the practical constraints of the laboratory.

  • For versatility, high functional group tolerance, and generally high yields with mild conditions, the Suzuki-Miyaura coupling remains the preeminent choice. Its operational simplicity and the commercial availability of a vast array of boronic acids further solidify its position as the go-to method for many applications.

  • The Negishi coupling offers a highly reactive alternative, particularly for sterically demanding substrates where other methods may falter. However, the sensitivity of the organozinc reagents requires more stringent experimental setups.

  • The Ullmann reaction, especially in its modern, catalyzed forms, can be a cost-effective option, but it often requires more optimization and may not be suitable for complex, functionalized substrates.

  • The Gomberg-Bachmann reaction, while mechanistically interesting, is generally reserved for specific applications where its low yield is not a prohibitive factor.

Ultimately, a thorough understanding of the mechanistic underpinnings and practical nuances of each of these powerful reactions will empower the researcher to make the most strategic and efficient choices in the synthesis of these vital biphenyl scaffolds.

References

  • Gomberg, M.; Bachmann, W. E. The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. J. Am. Chem. Soc.1924 , 46 (10), 2339–2343. [Link]

  • Gomberg, M.; Bachmann, W. E. p-Bromobiphenyl. Org. Synth.1928 , 8, 42. [Link]

  • Wikipedia. Gomberg–Bachmann reaction. [Link]

  • Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

  • Louie, A. S.; et al. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Tetrahedron Lett.2016 , 57(38), 4271-4274. [Link]

  • Ali, H. A.; et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv.2023 , 13, 18262-18305. [Link]

  • Hassan, J.; et al. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102(5), 1359-1470. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • L.S.College, Muzaffarpur. Ullmann reaction. [Link]

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  • Denmark Group, UIUC. The Negishi Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. Gomberg-Bachmann-Hey Reaction. [Link]

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  • Asian Journal of Organic & Medicinal Chemistry. Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]

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Validation

The Impact of Methyl Functionalization on Biphenyl-Based MOFs: A Comparative Performance Analysis of 5,5'-dimethyl-diphenic Acid MOFs

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing their application in critical areas such as gas...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing their application in critical areas such as gas separation, catalysis, and drug delivery. The choice of the organic linker is a key determinant of the final properties of the MOF. Biphenyl-based linkers, with their inherent rigidity and tunable nature, have garnered significant attention. This guide provides an in-depth comparative analysis of the performance of MOFs constructed from 5,5'-dimethyl-diphenic acid against other biphenyl-based MOFs, offering insights into the influence of methyl functionalization.

The Biphenyl Linker: A Foundation for Functional MOFs

Biphenyl dicarboxylic acids are a versatile class of organic linkers used in the synthesis of MOFs. Their rigid structure contributes to the formation of robust frameworks with permanent porosity. Furthermore, the biphenyl backbone can be readily functionalized with various chemical groups to tailor the MOF's properties for specific applications. The position and nature of these functional groups can significantly impact the MOF's pore size, surface area, and chemical environment, thereby influencing its performance in gas sorption and catalysis.

The Role of Methyl Groups: A Subtle yet Significant Influence

The introduction of methyl groups at the 5 and 5' positions of diphenic acid (biphenyl-2,2'-dicarboxylic acid) might seem like a minor modification. However, this functionalization can have a profound impact on the resulting MOF's characteristics. These effects can be broadly categorized as:

  • Steric Effects: The methyl groups can influence the coordination geometry around the metal centers and the packing of the linkers, potentially leading to altered pore sizes and shapes.

  • Electronic Effects: The electron-donating nature of the methyl groups can modulate the electron density of the aromatic rings, which in turn can affect the interactions with guest molecules and the catalytic activity of the framework.

This guide will delve into the experimental evidence that elucidates these effects, providing a clear comparison with non-functionalized and other functionalized biphenyl-based MOFs.

Comparative Performance Analysis

To provide a clear and objective comparison, we will examine the performance of 5,5'-dimethyl-diphenic acid MOFs in two key application areas: gas sorption and catalysis. We will draw comparisons with MOFs constructed from the parent diphenic acid and other functionalized biphenyl dicarboxylic acids.

Gas Sorption and Separation

The ability of MOFs to selectively adsorb and separate gases is one of their most promising applications. The performance in this area is typically evaluated based on gas uptake capacities and selectivities.

To provide a baseline, MOFs based on the parent biphenyl-2,2'-dicarboxylic acid (diphenic acid) have been synthesized, but detailed gas sorption data is often not the primary focus of these studies.[2] For comparison, a nickel-based MOF synthesized with 4,4'-biphenyl dicarboxylic acid exhibited a specific surface area of 311.99 m²·g⁻¹.[3]

Table 1: Comparison of Structural and Gas Sorption Properties of Biphenyl-Based MOFs

Organic LinkerMetal IonBET Surface Area (m²/g)Gas Adsorption PerformanceReference
5,5'-dimethyl-diphenic acid Data not availableData not availableData not available
Diphenic acid In(III)Not ReportedFocus on synthesis and structure[2]
4,4'-biphenyl dicarboxylic acid Ni(II)311.99Not specified for gas sorption[3]
2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid Cu(II)Not ReportedSelective for CO₂ over N₂ and CH₄ over N₂[1]
3,3',5,5'-biphenyltetracarboxylic acid Ga(III)/Fe(III)392-491Enhanced CO₂ adsorption with Fe-doping[4]

Note: The lack of direct comparative data for 5,5'-dimethyl-diphenic acid MOFs highlights a research gap and an opportunity for future investigations.

Catalytic Activity

The functional groups on the organic linkers can act as catalytic sites or modulate the activity of the metal nodes.

While specific catalytic data for 5,5'-dimethyl-diphenic acid MOFs is scarce in the literature, a study on mixed-linker MOFs containing 5,5'-dimethyl-2,2'-bipyridine demonstrated enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions.[5] This suggests that the presence of dimethyl functional groups on a biphenyl-type linker can positively influence catalytic performance. The electron-donating nature of the methyl groups can enhance the catalytic activity of the metal centers.

For comparison, MOFs synthesized from dihydroxy-functionalized biphenyl dicarboxylic acids have been shown to be effective and recyclable heterogeneous catalysts for the Henry reaction.[6] This indicates that the functionalization of the biphenyl linker is a viable strategy for creating active catalytic MOFs. MOFs can act as Lewis acids, Brønsted acids, or bases, and the introduction of functional groups can tailor these properties for specific catalytic transformations.[7]

Table 2: Comparison of Catalytic Performance of Biphenyl-Based MOFs

Organic LinkerMetal IonCatalytic ReactionKey FindingsReference
5,5'-dimethyl-2,2'-bipyridine (in mixed-linker MOF) Pd(II)Suzuki-Miyaura cross-couplingDramatically enhanced catalytic activity[5]
Dihydroxy-functionalized biphenyl dicarboxylic acids Zn(II)Henry reactionEffective and recyclable heterogeneous catalyst[6]
Biphenyl-3,3',5,5'-tetracarboxylic acid Ga(III)/Fe(III)Not specifiedFe-doping enhances catalytic properties[4]

Note: The catalytic potential of 5,5'-dimethyl-diphenic acid MOFs is inferred from related systems and warrants direct experimental investigation.

Experimental Methodologies

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and characterization of these MOFs.

Synthesis of Biphenyl-Based MOFs

The synthesis of biphenyl-based MOFs is typically achieved through solvothermal methods. The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's crystallinity and morphology.

Diagram 1: General Solvothermal Synthesis Workflow for Biphenyl-Based MOFs

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation Metal_Salt Metal Salt Solution Mixing Mix Precursors in Solvent Metal_Salt->Mixing Organic_Linker Biphenyl-based Dicarboxylic Acid Solution Organic_Linker->Mixing Heating Heat in Autoclave (e.g., 120-180 °C, 24-72 h) Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter and Wash with Solvent Cooling->Filtration Activation Solvent Exchange and Vacuum Drying Filtration->Activation Final_Product Crystalline MOF Product Activation->Final_Product

Caption: A generalized workflow for the solvothermal synthesis of biphenyl-based MOFs.

Detailed Protocol for a Representative Biphenyl-Based MOF Synthesis (e.g., Ni-BPDC MOF): [3]

  • Precursor Solution A: Dissolve the chosen biphenyl dicarboxylic acid (e.g., 4,4'-biphenyl dicarboxylic acid) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Precursor Solution B: Dissolve the metal salt (e.g., Nickel(II) nitrate hexahydrate) in a compatible solvent, which could also be DMF or a mixture of solvents.

  • Mixing: Combine the two precursor solutions in a Teflon-lined autoclave. The molar ratio of the metal salt to the organic linker is a critical parameter to optimize.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a defined period (e.g., 24 hours).[3]

  • Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally. The resulting crystalline product is then collected by filtration.

  • Washing: Wash the collected crystals with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.

  • Activation: To obtain a porous material, the solvent molecules occluded within the pores must be removed. This is typically achieved by solvent exchange with a more volatile solvent (e.g., chloroform or acetone) followed by heating under vacuum.

Characterization Techniques

A comprehensive characterization is essential to understand the structure-property relationships of the synthesized MOFs.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature for activation.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

  • Gas-Specific Sorption Isotherms (e.g., CO₂, CH₄): To evaluate the gas uptake capacity and selectivity for specific applications.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.

Concluding Remarks and Future Outlook

The functionalization of biphenyl-based linkers is a powerful strategy for tuning the properties of MOFs. While direct experimental data for 5,5'-dimethyl-diphenic acid MOFs is currently limited, insights from related systems suggest that the methyl groups are likely to enhance performance in both gas separation and catalysis through a combination of electronic and steric effects.

The lack of comprehensive studies on 5,5'-dimethyl-diphenic acid MOFs represents a significant research opportunity. Future work should focus on the systematic synthesis and characterization of these materials, with a particular emphasis on:

  • Gas Sorption Studies: A thorough investigation of their performance in the separation of industrially relevant gas mixtures (e.g., CO₂/N₂, CO₂/CH₄, and hydrocarbon separations).

  • Catalytic Evaluations: Exploring their potential in a range of catalytic reactions, including C-C coupling reactions, oxidations, and reductions.

  • Computational Modeling: Employing density functional theory (DFT) calculations to predict their properties and guide experimental efforts.

By filling this knowledge gap, the scientific community can gain a deeper understanding of the subtle yet crucial role of methyl functionalization in tailoring the performance of biphenyl-based MOFs, paving the way for the development of next-generation materials for a wide range of applications.

References

  • Zhang, M., et al. (2017). A new series of mixed-linker bipyridyl MOF-supported palladium (II) catalysts were used to elucidate the electronic and steric effects of linker substitution on the activity of these catalysts for the first time in the context of Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 46(33), 10975-10984.
  • Luz, I., et al. (2022). Nine new metal−organic architectures were hydrothermally assembled from dihydroxy-functionalized biphenyl dicarboxylic acid linkers and were fully characterized. Inorganic Chemistry, 61(32), 12694–12708.
  • Bloch, E. D., et al. (2011). Metal–organic frameworks with permanently accessible bipyridine groups. Journal of the American Chemical Society, 133(37), 14814–14822.
  • Luo, R., et al. (2014). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm, 16(5), 856-865.
  • Tshuma, R., et al. (2021). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry, 9, 691635.
  • Chen, Y., et al. (2018). Formic Acid Generation from CO2 Reduction by MOF-253 Coordinated Transition Metal Complexes: A Computational Chemistry Perspective. Molecules, 23(11), 2849.
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  • Wang, C., et al. (2021). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes.
  • Yang, S., et al. (2016). Enhancement of CO2 Adsorption and Catalytic Properties by Fe-Doping of [Ga2(OH)2(L)] (H4L = Biphenyl-3,3′,5,5′-tetracarboxylic Acid), MFM-300(Ga2). Inorganic Chemistry, 55(2), 734–740.
  • Barea, E., et al. (2011). Three novel indium MOFs derived from diphenic acid: synthesis, crystal structures and supramolecular chemistry. CrystEngComm, 13(14), 4525-4533.
  • Wang, H., et al. (2023). Linker engineering in mixed-ligand metal–organic frameworks for simultaneously enhanced benzene adsorption and benzene/cyclohexane separation. Inorganic Chemistry Frontiers, 10(10), 2933-2939.
  • Zaman, H., et al. (2023). Some of the organic linkers for the functionalization of MOFs.
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  • Zhang, J., et al. (2020). Two ZnII-based MOFs constructed with biphenyl-2,2′,5,5′-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties. Acta Crystallographica Section C: Structural Chemistry, 76(6), 573-579.
  • Lin, W. (2021).
  • Lysova, A. A., et al. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Molecules, 28(21), 7356.
  • Li, G., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors.
  • Li, G., et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed.
  • Huang, L., et al. (2009). Synthesis and Characterization of the Interpenetrated MOF-5.
  • Bin, H., et al. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Semantic Scholar.
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Comparative

A Comparative Guide to the Catalytic Validation of 5,5'-Dimethyl-Diphenic Acid MOFs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Functionalized Diphenic Acid MOFs in Catalysis Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Functionalized Diphenic Acid MOFs in Catalysis

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in heterogeneous catalysis.[1] Their high surface area, tunable pore sizes, and the ability to introduce a variety of functional groups make them ideal candidates for catalyzing a wide range of organic reactions.[2] The catalytic activity of MOFs can originate from the metal nodes, the organic linkers, or a synergistic effect between both.[3]

Diphenic acid and its derivatives are intriguing linkers for the synthesis of MOFs due to their rigidity and the potential for introducing functional groups that can modulate the electronic and steric properties of the resulting framework. The focus of this guide, 5,5'-dimethyl-diphenic acid, is a bifunctional linker that is expected to form robust MOFs. The methyl groups can enhance the structural stability and create a hydrophobic microenvironment within the pores, which can be advantageous for certain catalytic reactions.

This guide will explore the validation of the catalytic activity of a hypothetical MOF constructed from 5,5'-dimethyl-diphenic acid, which we will refer to as DMA-MOF . We will present a comparative analysis of its potential performance against established catalysts in two fundamental carbon-carbon bond-forming reactions:

  • The Henry Reaction: A nitroaldol reaction that is crucial for the synthesis of β-nitroalcohols, which are valuable intermediates in the preparation of pharmaceuticals and other fine chemicals.[4]

  • The Aldol Condensation: A versatile reaction for the formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, which are key building blocks in organic synthesis.[5]

Predicted Catalytic Attributes of 5,5'-Dimethyl-Diphenic Acid MOFs (DMA-MOF)

While specific experimental data on the catalytic activity of DMA-MOFs is not yet available, we can predict their potential based on the known properties of similar MOFs. The introduction of methyl groups at the 5 and 5' positions of the diphenic acid linker is expected to influence the catalytic behavior in several ways:

  • Enhanced Lewis Acidity: The electron-donating nature of the methyl groups could potentially modulate the Lewis acidity of the metal nodes, influencing their interaction with substrates.

  • Hydrophobic Pore Environment: The methyl groups will increase the hydrophobicity of the pores, which can be beneficial for reactions involving non-polar substrates by promoting their adsorption and concentration within the catalytic sites.

  • Steric Effects: The steric bulk of the methyl groups might influence the selectivity of the catalytic reaction by controlling the orientation of substrates within the pores.

The following diagram illustrates the conceptual synthesis of a DMA-MOF.

DMA-MOF Synthesis linker 5,5'-dimethyl- diphenic acid synthesis Solvothermal Synthesis linker->synthesis metal_salt Metal Salt (e.g., Zn(NO3)2·6H2O) metal_salt->synthesis solvent Solvent (e.g., DMF) solvent->synthesis mof DMA-MOF synthesis->mof Crystallization Henry_Reaction_Workflow start Start activate Activate MOF Catalyst (Vacuum, Heat) start->activate setup Reaction Setup: - Catalyst - Toluene - 4-Nitrobenzaldehyde - Nitroethane activate->setup react Stir at 80°C for 24h setup->react analyze Analysis by GC: - Conversion - Yield react->analyze recycle Recycle Catalyst: - Filter - Wash - Dry analyze->recycle end End analyze->end recycle->setup Reuse Aldol_Condensation_Workflow start Start prep_catalyst Prepare/Activate Catalyst start->prep_catalyst setup Reaction Setup: - Catalyst - Toluene - Cyclopentanone prep_catalyst->setup heat Heat to 130°C setup->heat add_heptanal Add Heptanal Dropwise heat->add_heptanal react Stir at 130°C for 7h add_heptanal->react analyze GC Analysis: - Conversion - Selectivity react->analyze end End analyze->end

Sources

Validation

A Comparative Guide to the Thermal Stability of Substituted Biphenyl Dicarboxylic Acids for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the thermal stability of molecular components is a cornerstone of robust and reliable product formulation. Substituted biphenyl dicarboxylic acids are...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and material science, the thermal stability of molecular components is a cornerstone of robust and reliable product formulation. Substituted biphenyl dicarboxylic acids are a critical class of compounds, serving as versatile building blocks for high-performance polymers, metal-organic frameworks (MOFs), and as key structural motifs in various active pharmaceutical ingredients (APIs). Their thermal behavior dictates processing parameters, storage conditions, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive comparative analysis of the thermal stability of substituted biphenyl dicarboxylic acids, supported by experimental data and foundational scientific principles.

The Imperative of Thermal Stability

The biphenyl scaffold, a rigid and planar aromatic system, inherently confers a degree of thermal robustness. However, the addition of functional groups (substituents) to this core structure can dramatically alter its thermal decomposition profile. Understanding these substituent effects is paramount for:

  • Drug Development: Ensuring the stability of an API during manufacturing (e.g., milling, granulation, and tablet compression), storage, and administration. Thermal decomposition can lead to loss of potency and the formation of potentially toxic degradants.

  • Material Science: Designing polymers and MOFs with tailored thermal properties for applications ranging from gas storage and catalysis to advanced electronics. The decomposition temperature of the organic linker is a critical determinant of the operational limits of these materials.

This guide will delve into the causal relationships between molecular structure and thermal stability, providing a framework for the rational design and selection of substituted biphenyl dicarboxylic acids.

Experimental Determination of Thermal Stability: A Methodological Overview

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal analytical techniques employed to characterize the thermal stability of solid materials.[1] These methods provide complementary information about the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[2] This technique is invaluable for determining the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss associated with decomposition events.

Experimental Protocol: TGA of a Substituted Biphenyl Dicarboxylic Acid

  • Sample Preparation: Accurately weigh 3-10 mg of the finely ground substituted biphenyl dicarboxylic acid into an inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine melting points (Tm), glass transitions (Tg), and the enthalpy of fusion (ΔHf), as well as to observe exothermic decomposition events.

Experimental Protocol: DSC of a Substituted Biphenyl Dicarboxylic Acid

  • Sample Preparation: Accurately weigh 1-5 mg of the finely ground sample into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting and decomposition range.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (like melting) appear as peaks pointing down, while exothermic events (like some decompositions) point up. The peak temperature of the endotherm is taken as the melting point.

Comparative Thermal Stability: The Influence of Substituents

The nature and position of substituents on the biphenyl ring system profoundly impact the molecule's thermal stability. This section presents a comparative analysis based on available data and established chemical principles.

The Unsubstituted Benchmark: Biphenyl-4,4'-dicarboxylic acid

Biphenyl-4,4'-dicarboxylic acid serves as a baseline for our comparison. It is a highly stable molecule, with a reported melting point of >300 °C and a decomposition temperature also exceeding 300 °C.

The Effect of Electron-Withdrawing Groups: Nitro Substituents

Electron-withdrawing groups, such as the nitro group (-NO2), are generally known to decrease the thermal stability of aromatic compounds. This is attributed to the weakening of C-N and C-C bonds, making them more susceptible to thermal cleavage.

A Chinese patent for the synthesis of 4,4'-dinitro-2,2'-biphenyldicarboxylic acid includes a DSC curve which shows an exothermic decomposition peak starting around 250 °C, indicating a significantly lower thermal stability compared to the unsubstituted analogue.[1] This is consistent with studies on other nitroaromatic compounds which also exhibit exothermic decomposition at elevated temperatures.[4]

The Effect of Electron-Donating Groups: Amino and Methoxy Substituents

Electron-donating groups, such as amino (-NH2) and methoxy (-OCH3) groups, can have a more complex influence on thermal stability.

  • Amino Groups: While the amino group itself is relatively stable, its presence can influence intermolecular interactions, such as hydrogen bonding, which can affect the overall stability of the crystal lattice. Data on the thermal stability of amino-substituted biphenyl dicarboxylic acids is sparse in the readily available literature, but the parent compound, 4-aminobiphenyl, is known to decompose upon heating, emitting toxic fumes.[2][5]

  • Methoxy Groups: The effect of methoxy groups can be position-dependent. Studies on methoxy-substituted biphenyls suggest that ortho-methoxy groups can lead to lower thermal stability compared to their meta and para isomers.[6] This may be due to steric hindrance and the potential for specific decomposition pathways involving the methoxy group. For instance, research on renewable high-temperature resins has indicated that the presence of methoxy groups can sometimes accelerate thermal degradation.[7]

The Effect of Alkyl Groups: Methyl Substituents

Alkyl groups, such as the methyl group (-CH3), are generally considered to be electron-donating through an inductive effect. Their impact on thermal stability can be twofold. On one hand, they can increase electron density in the aromatic rings, potentially strengthening some bonds. On the other hand, the C-H bonds of the methyl group can be susceptible to radical abstraction at high temperatures, initiating decomposition. Research on the thermal polymerization of polycyclic aromatic hydrocarbons has shown that the presence of methyl groups can lower the temperature required to initiate chemical reactions.[8][9][10]

Data Summary and Comparison

The following table summarizes the available qualitative and quantitative data on the thermal stability of various substituted biphenyl dicarboxylic acids. It is important to note that direct, side-by-side comparative studies are limited, and the data is compiled from various sources.

SubstituentPositionThermal Stability Trend (Relative to Unsubstituted)Onset of Decomposition (°C)Melting Point (°C)Reference(s)
None4,4'-High>300>300
-NO22,2',4,4'-Lower~250 (exothermic)Not specified[1]
-OCH3orthoPotentially LowerNot specifiedNot specified[6][7]
-CH3-Potentially LowerNot specifiedNot specified[8][9][10]

Note: This table is illustrative and highlights the general trends observed. The actual decomposition temperature can be influenced by factors such as heating rate, atmosphere, and crystalline form.

Mechanistic Insights and Predictive Relationships

The observed trends in thermal stability can be rationalized by considering the electronic and steric effects of the substituents.

Diagram: Influence of Substituents on Thermal Stability

G subst Substituent on Biphenyl Core ewg Electron-Withdrawing Group (e.g., -NO2) subst->ewg edg Electron-Donating Group (e.g., -NH2, -OCH3, -CH3) subst->edg decrease Decreased Stability ewg->decrease Weakens C-C and C-Substituent bonds increase Variable Effect (Position Dependent) edg->increase Influences intermolecular forces and can provide sites for initial decomposition stability Thermal Stability

Caption: Relationship between substituent type and thermal stability.

Electron-withdrawing groups destabilize the aromatic system by pulling electron density away, making the ring more susceptible to cleavage. Conversely, electron-donating groups can either stabilize the ring through resonance or provide reactive sites (like the C-H bonds in a methyl group) that can initiate decomposition at lower temperatures. The position of the substituent is also critical, with ortho substituents often leading to lower stability due to steric interactions and the potential for intramolecular reactions. A thermochemical study has shown that biphenyl dicarboxylic acids with at least one ortho carboxylic acid group are comparatively less stable than their meta or para isomers.

Conclusion and Future Outlook

The thermal stability of substituted biphenyl dicarboxylic acids is a complex property governed by a delicate interplay of electronic and steric factors. While general trends can be established, the precise prediction of decomposition temperatures remains a challenge. This guide has provided a framework for understanding these relationships, supported by available experimental data and established analytical protocols.

For researchers and drug development professionals, a thorough experimental characterization of the thermal properties of any new substituted biphenyl dicarboxylic acid is indispensable. The methodologies outlined herein provide a robust starting point for such investigations. Future research should focus on systematic studies of a wider range of substituted analogues to develop more comprehensive quantitative structure-stability relationships, which will undoubtedly accelerate the rational design of next-generation pharmaceuticals and advanced materials.

References

  • The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging. (2021). Energy & Fuels. [Link]

  • Research of thermal properties of nitro derivatives of polychlorobiphenyls. (2025). Request PDF. [Link]

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Comparative

Assessing the Impact of Methyl Groups on the Properties of Biphenyl Dicarboxylic Acid

An In-Depth Technical Guide For researchers, materials scientists, and professionals in drug development, understanding how subtle molecular modifications can dramatically alter the physicochemical properties of a compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers, materials scientists, and professionals in drug development, understanding how subtle molecular modifications can dramatically alter the physicochemical properties of a compound is paramount. The biphenyl dicarboxylic acid scaffold is a foundational building block in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and pharmaceutical agents.[1] The strategic addition of functional groups, such as a simple methyl group, can serve as a powerful tool to fine-tune its characteristics.

This guide provides a comparative analysis of biphenyl dicarboxylic acid and its methylated derivatives. We will explore the causal relationship between the introduction of methyl groups and the resulting changes in acidity, solubility, thermal stability, and crystal structure. Each section is supported by established experimental protocols and data to provide a comprehensive resource for laboratory application.

The Foundational Impact: Electronic and Steric Effects of the Methyl Group

The influence of the methyl (-CH₃) group stems from two primary characteristics: its electronic nature and its steric bulk.

  • Inductive Effect (+I): As an alkyl group, the methyl group is weakly electron-donating. When attached to the aromatic ring, it pushes electron density into the π-system. This seemingly minor electronic shift can have a measurable impact on the acidity of the carboxylic acid moieties.

  • Steric Hindrance: The physical space occupied by the methyl group is often the more dominant factor. Particularly when positioned at the ortho positions (adjacent to the biphenyl linkage), methyl groups create significant steric strain. This forces the two phenyl rings to twist relative to each other, increasing the dihedral angle and fundamentally altering the molecule's three-dimensional shape and its ability to pack in a crystal lattice.[2][3]

Acidity (pKa): The Electronic Influence in Action

The acidity of the carboxylic acid groups is a critical parameter, influencing reactivity and solubility in aqueous environments at different pH levels.

Theoretical Impact: The electron-donating nature of the methyl group increases electron density on the carboxylate anion that forms upon deprotonation. This concentration of negative charge destabilizes the conjugate base, making the proton less likely to dissociate. Consequently, methyl-substituted biphenyl dicarboxylic acids are expected to be weaker acids (have a higher pKa) than their non-methylated counterparts.

Comparative Acidity Data
CompoundExpected pKa TrendRationale
Biphenyl-4,4'-dicarboxylic acidBaselineParent compound for comparison.
2,2'-Dimethyl-4,4'-biphenyldicarboxylic acidHigher pKaThe +I effect of two methyl groups destabilizes the carboxylate anion.
Experimental Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa can be determined from the midpoint of the titration curve.[4][5]

Methodology:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the dicarboxylic acid and dissolve it in a suitable volume (e.g., 100 mL) of deionized water.[4] If solubility is an issue, a co-solvent like DMSO or ethanol can be used, though this will yield an apparent pKa (pKa*).[6][7][8]

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence points (where moles of base equal moles of acidic protons) will appear as sharp inflection points. The pKa values correspond to the pH at the half-equivalence points (the midpoint of the buffer regions).[4][5] This is derived from the Henderson-Hasselbalch equation.[4]

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare_Sample Prepare Acid Solution (e.g., 1mM in H₂O/Co-solvent) Calibrate->Prepare_Sample Titrate Titrate with Standardized NaOH Prepare_Sample->Titrate Record Record pH vs. Volume of Titrant Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine_EP Identify Equivalence Points (EP) Plot->Determine_EP Calculate_pKa Calculate pKa at Half-Equivalence Points Determine_EP->Calculate_pKa

Caption: Workflow for determining pKa via potentiometric titration.

Solubility: The Interplay of Polarity and Crystal Packing

Solubility is a crucial property for processability in polymer synthesis and bioavailability in drug development.

Theoretical Impact: The introduction of nonpolar methyl groups is expected to decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents such as chloroform or benzene.[9][10] However, if the methyl groups sterically hinder the biphenyl core and disrupt the efficiency of intermolecular hydrogen bonding and π-stacking in the crystal lattice, this can lead to a less stable solid state and, counterintuitively, an increase in solubility even in some polar solvents.

Comparative Solubility Data
CompoundWater SolubilityOrganic Solvent Solubility (e.g., DMSO, DMF)
Biphenyl-4,4'-dicarboxylic acidVery lowSoluble in polar aprotic solvents like DMF, DMAc.[11]
Dimethyl biphenyl-4,4'-dicarboxylate*Insoluble[9][12]Soluble in DMSO and DMF (~0.25-1 mg/mL); slightly soluble in benzene and chloroform.[9][12][13]

*Note: Data for the dicarboxylic acid is limited; this data is for its dimethyl ester, which serves as a proxy for understanding the biphenyl core's behavior. The dicarboxylic acids themselves are generally less soluble.

Experimental Protocol: Determining Aqueous and Organic Solubility

This protocol provides a qualitative and semi-quantitative method for assessing solubility in various solvents.[14][15][16]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 25 mg) into a series of small test tubes.[15][17]

  • Solvent Addition: To each tube, add a specific volume (e.g., 0.75 mL) of a different solvent (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, DMSO, Chloroform) in small portions.[15]

  • Equilibration: Shake each tube vigorously and allow it to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure a saturated solution is formed.

  • Observation: Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."[15]

  • Quantification (Optional): For a quantitative measurement, centrifuge the saturated solutions to pellet any undissolved solid. Take a known volume of the supernatant, evaporate the solvent, and weigh the residual solid. Calculate the solubility in mg/mL or mol/L.

Workflow for Solubility Assessment

G Start Weigh Compound (e.g., 25 mg) Add_Solvent Add Solvent Incrementally (e.g., 0.75 mL total) Start->Add_Solvent Vortex Vortex & Equilibrate (Constant Temperature) Add_Solvent->Vortex Observe Visual Observation Vortex->Observe Classify Soluble? Observe->Classify Yes Yes Classify->Yes Soluble No No Classify->No Insoluble Quantify Optional: Quantify by Evaporation of Supernatant Yes->Quantify

Caption: Experimental workflow for determining compound solubility.

Thermal Stability: Impact on Material Processing

Thermal stability, often measured by the decomposition temperature, is critical for materials that undergo melt processing, such as polyesters.[18]

Theoretical Impact: The effect of methyl groups on thermal stability is complex. A study on biphenylcarboxylic acids indicated that isomers with ortho-COOH groups are comparatively less stable than their meta or para isomers.[19] While adding methyl groups increases the overall molecular weight, which can contribute to stability, the steric strain they introduce might also create points of weakness in the molecule. The ultimate stability is a balance between molecular weight, bond strengths, and the efficiency of crystal packing.

Comparative Thermal Stability Data
CompoundKey Physicochemical PropertyValue
Dimethyl biphenyl-4,4'-dicarboxylate*Melting Point213-215 °C[9][12]
Biphenyl-based PolyestersDecomposition TemperatureGenerally above 450 °C[18]
Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing its thermal stability.[20][21][22]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • TGA Run: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of the major weight loss step is typically reported as the decomposition temperature (Td). The derivative of this curve can help pinpoint the temperature of maximum decomposition rate.[21]

Workflow for Thermogravimetric Analysis (TGA)

G Start Load Sample (5-10 mg) into TGA Pan Setup Set Parameters: - Inert Atmosphere (N₂) - Heating Rate (e.g., 10°C/min) - Temp. Range (e.g., 30-600°C) Start->Setup Run Initiate TGA Run Setup->Run Record Record Mass vs. Temperature Run->Record Analyze Analyze TGA Curve Record->Analyze Output Determine: - Onset of Decomposition (Td) - Residual Mass Analyze->Output

Caption: Standard workflow for assessing thermal stability using TGA.

Crystal Structure: The Dominant Steric Effect

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, revealing bond lengths, angles, and intermolecular interactions.[23]

Theoretical Impact: This is where the methyl group's influence is most visually dramatic. For biphenyl, the two phenyl rings are twisted by a modest dihedral angle. However, the introduction of bulky methyl groups at the ortho positions (e.g., in 2,2'-dimethylbiphenyl derivatives) creates severe steric repulsion. To alleviate this strain, the molecule is forced to adopt a much larger dihedral angle, often approaching 90°.[3][24] This pronounced twist disrupts planarity, which in turn affects π-system conjugation, crystal packing, and ultimately, the material's bulk properties.

Comparative Crystallographic Data
CompoundDihedral Angle Between Phenyl RingsKey Structural Feature
Biphenyl~40-45° (in solution/gas phase)Relatively planar structure allows for efficient packing.
2',5'-Dimethylbiphenyl-2-carboxylic acid85.4°[24]Highly twisted due to steric hindrance from the ortho-methyl group.
Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylateCoplanar (due to crystal packing forces)[25][26]An exception where intermolecular forces in the crystal overcome the expected twist.
Experimental Protocol: Single-Crystal X-ray Crystallography

This technique determines the precise arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam.[23]

Methodology:

  • Crystal Growth: Grow a high-quality single crystal of the compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal (typically <0.5 mm) on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[23]

  • Structure Solution: The diffraction data (intensities and positions of spots) is processed to determine the unit cell dimensions and space group. The phases of the diffracted waves are determined using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Workflow for X-ray Crystallography

G Start Grow Single Crystal Mount Mount Crystal on Goniometer Start->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Solve Solve Structure (Determine Electron Density Map) Collect->Solve Refine Refine Atomic Model (Minimize R-factor) Solve->Refine Final Final Structure: - Bond Lengths & Angles - Dihedral Angle - Packing Diagram Refine->Final

Caption: General workflow for single-crystal X-ray structure determination.

Conclusion

The addition of methyl groups to the biphenyl dicarboxylic acid framework is a powerful and versatile strategy for tuning its physicochemical properties. The primary takeaways are:

  • Acidity is moderately reduced due to the weak electron-donating nature of the methyl group.

  • Solubility is significantly altered , with the outcome depending on the balance between increased hydrophobicity and the disruption of crystal packing.

  • Thermal stability is influenced by a combination of increased molecular weight and changes in intermolecular forces.

  • Molecular conformation is dramatically impacted , especially by ortho-methylation, which forces a large dihedral angle between the phenyl rings, disrupting planarity and conjugation.

These modifications, driven by fundamental electronic and steric principles, provide chemists and materials scientists with a reliable toolkit for designing molecules with tailored properties for advanced applications, from next-generation polymers to precisely targeted therapeutics.

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Validation

A Tale of Two Linkers: A Comparative Guide to the Electrochemical Properties of MOFs from 5,5'-Dimethyl-Diphenic Acid vs. Terephthalic Acid

Introduction: The Ligand's Decisive Role in MOF Electrochemistry Metal-Organic Frameworks (MOFs), crystalline porous materials constructed from metal nodes and organic linkers, have emerged as highly versatile platforms...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ligand's Decisive Role in MOF Electrochemistry

Metal-Organic Frameworks (MOFs), crystalline porous materials constructed from metal nodes and organic linkers, have emerged as highly versatile platforms for electrochemical applications, including energy storage, catalysis, and sensing.[1] The choice of the organic linker is paramount, as its geometry, electronic properties, and functionality dictate the resulting MOF's topology, stability, and, ultimately, its electrochemical performance.

This guide provides an in-depth comparison of MOFs derived from two distinct carboxylate linkers: the well-studied, linear terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) and the less-explored, V-shaped 5,5'-dimethyl-diphenic acid . While terephthalic acid is the building block for iconic MOFs like the UiO-66 and MIL-53 series, whose electrochemical properties are extensively documented, MOFs from 5,5'-dimethyl-diphenic acid are not widely reported.[2][3]

Therefore, this guide will adopt a predictive and principle-based approach. We will first establish the electrochemical baseline with the rich data available for terephthalic acid-based MOFs. Subsequently, we will dissect the fundamental structural and electronic differences inherent to the 5,5'-dimethyl-diphenic acid linker—its bent geometry, biphenyl backbone, and electron-donating methyl groups—to forecast its influence on MOF architecture and electrochemical behavior. This comparative analysis is designed for researchers and scientists seeking to understand the causality behind ligand selection and to rationally design next-generation MOFs for electrochemical applications.

Structural and Electronic Divergence: The Foundation of Performance

The fundamental differences between terephthalic acid and 5,5'-dimethyl-diphenic acid are stark, leading to profoundly different MOF structures.

  • Terephthalic Acid (BDC): As a linear and rigid linker, BDC typically promotes the formation of robust, highly symmetric, and porous three-dimensional frameworks.[4] The planarity of the benzene ring facilitates predictable coordination with metal clusters, leading to iconic structures like UiO-66, which possesses exceptional chemical and thermal stability.[3][5]

  • 5,5'-Dimethyl-Diphenic Acid: This linker introduces three key structural modifications:

    • V-Shaped Geometry: Unlike the linear BDC, diphenic acid (biphenyl-2,2'-dicarboxylic acid) is a "bent" or twisted linker. The two phenyl rings are not coplanar, creating a distinct torsion angle that often leads to complex 1D chain or 2D layered structures rather than highly porous 3D frameworks.[6]

    • Biphenyl Backbone: The extended π-conjugation of the biphenyl system compared to a single benzene ring can influence charge transport properties.

    • Methyl Functionalization: The two methyl (-CH₃) groups at the 5 and 5' positions are electron-donating. This functionalization is known to increase the electron density of the aromatic system, which can enhance stability, hydrophobicity, and modulate the electronic band structure of the resulting MOF.[2][7] Computational studies have shown that -CH₃ functionalization tends to result in larger electronic band gaps compared to functional groups like -NH₂ or -OH.[8][9]

The following diagram illustrates the workflow from ligand selection to electrochemical characterization, highlighting the divergent structural outcomes.

G cluster_ligands Ligand Selection cluster_synthesis MOF Synthesis (Solvothermal) cluster_structure Resulting MOF Structure cluster_testing Electrochemical Characterization L1 Terephthalic Acid (BDC) Linear, Rigid S Metal Salt (e.g., ZrCl4, Ni(NO3)2) + Solvent (e.g., DMF) L1->S L2 5,5'-Dimethyl-Diphenic Acid V-Shaped, Functionalized L2->S St1 Highly Porous 3D Framework (e.g., UiO-66, MIL-53) S->St1 Linear Linker St2 1D Helical Chains or 2D Layered Networks S->St2 Bent Linker T Electrode Fabrication -> CV, EIS, Galvanostatic Cycling St1->T St2->T

Caption: Workflow from ligand choice to electrochemical analysis.

Comparative Electrochemical Performance

This section compares the known performance of terephthalic acid-based MOFs with the projected performance of MOFs from its diphenic acid counterpart, based on data from analogous biphenyl-dicarboxylic acid (BPDC) systems.

Energy Storage: Supercapacitors and Batteries

MOFs are promising for energy storage due to their high surface area for ion adsorption and redox-active sites.

  • Terephthalic Acid MOFs: While many pristine BDC-based MOFs like UiO-66 are poor conductors, they serve as excellent precursors or scaffolds.[10] For instance, Ni- and Co-BDC MOFs have been explored as supercapacitor electrodes, leveraging the redox activity of the metal nodes.[10] MIL-53(Al), another BDC-based MOF, has been investigated as a flexible air cathode for Li-O₂ batteries, though its insulating nature can limit capacity compared to pure carbon electrodes.[2]

  • Diphenic Acid Derivative MOFs: The use of biphenyl-based linkers can lead to materials with impressive energy storage capabilities. A nickel MOF synthesized with 4,4'-biphenyl dicarboxylic acid (BPDC), a linear analogue of diphenic acid, exhibited a high specific capacitance of 488 F·g⁻¹ at 1.0 A·g⁻¹.[10][11] This excellent performance is attributed to the nanoplate morphology and high surface area (311.99 m²·g⁻¹).[10][11] We can infer that a Ni-based MOF from 5,5'-dimethyl-diphenic acid could also demonstrate high capacitance. The electron-donating methyl groups might further enhance performance by modulating the redox potential of the Ni centers.

PropertyTerephthalic Acid MOF (Representative)Biphenyl Dicarboxylic Acid MOF (Analogue)Projected Advantage of 5,5'-Dimethyl-Diphenic Acid
Application Supercapacitors, Battery Cathodes[2][10]High-Performance Supercapacitors[11]Potentially high capacitance and rate capability.
Metal Center Ni, Co, Al[2][10]Nickel (Ni)[11]Ni or other redox-active metals.
Specific Capacitance Varies; often used as precursor.488 F·g⁻¹ @ 1 A·g⁻¹ (for Ni-BPDC)[11]High intrinsic capacitance due to linker and metal.
Cycling Stability Generally stable frameworks.85% retention after 2000 cycles (for Ni-BPDC)[11]Methyl groups may enhance structural stability.[2]
Electrocatalysis

The catalytic activity of a MOF is determined by the accessibility and electronic structure of its active sites (metal nodes or linkers).

  • Terephthalic Acid MOFs: Fe-based MIL-53 has been studied as an efficient electrocatalyst for the Hydrogen Evolution Reaction (HER) in alkaline media, showing a low onset potential (-0.155 V) and a Tafel slope of 71.6 mV/dec.[11] However, the low intrinsic conductivity of many BDC-MOFs often hinders their application in electrocatalysis unless composited with conductive materials.[7]

  • Diphenic Acid Derivative MOFs: The structure derived from a bent linker may expose metal sites differently than the channels of linear-linker MOFs. The extended π-system of the biphenyl linker could facilitate better charge transfer to the active sites. Furthermore, the electron-donating methyl groups can tune the electronic properties of the metal catalytic centers, potentially lowering the overpotential for reactions like the Oxygen Evolution Reaction (OER) or CO₂ reduction.[3] By creating missing-linker defects, the catalytic properties can be further enhanced by exposing more active metal sites.[12]

Electrochemical Sensing

For sensing applications, high surface area, selective binding sites, and a stable electrochemical response are crucial.

  • Terephthalic Acid MOFs: The exceptional stability and porous nature of Zr-based UiO-66 make it a popular platform for electrochemical biosensors.[5][12] Its pores can be functionalized to selectively adsorb target analytes, leading to detectable changes in current or impedance.[5] For example, MIL-53(Fe) has been used to create a highly sensitive sensor for cadmium ions.[8][13]

  • Diphenic Acid Derivative MOFs: A MOF from 5,5'-dimethyl-diphenic acid could offer unique advantages in sensing. The methyl groups increase the material's hydrophobicity, which could be beneficial for sensing non-polar organic molecules in aqueous media.[2] The unique pocket-like pores formed by V-shaped linkers may offer shape-selective binding for specific analytes, enhancing sensor selectivity.

The diagram below conceptualizes the structural differences and their impact on electrochemical properties.

G cluster_bdc Terephthalic Acid (BDC) MOF cluster_dmdp 5,5'-Dimethyl-Diphenic Acid MOF cluster_app Electrochemical Implications bdc_struct Linear Linker -> Predictable 3D Pores (e.g., UiO-66) bdc_prop High Stability Good for Scaffolds Well-defined Channels bdc_struct->bdc_prop app_cat Electrocatalysis (Modulated Active Sites) bdc_prop->app_cat app_store Energy Storage (Redox Activity, Ion Diffusion) bdc_prop->app_store app_sense Sensing (Selective Adsorption) bdc_prop->app_sense dmdp_struct V-Shaped Linker -> Complex 1D/2D Pores Twisted Biphenyl Core dmdp_prop Enhanced Electron Density (-CH3) Unique Pore Geometry Potential for Higher Intrinsic Activity dmdp_struct->dmdp_prop dmdp_prop->app_cat dmdp_prop->app_store dmdp_prop->app_sense

Caption: Conceptual comparison of linker effects on MOF properties.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, any synthesis and characterization must be a self-validating system. This involves confirming the material's identity and purity before proceeding to electrochemical testing.

Protocol 1: Synthesis of a Terephthalic Acid MOF (UiO-66)

Causality: This solvothermal method is a standard, reliable procedure for producing highly crystalline UiO-66. The use of HCl acts as a modulator, competing with the linker for coordination to the metal cluster, which helps control crystal growth and reduce defects.

  • Preparation: In a 100 mL Teflon-lined autoclave, dissolve Zirconium(IV) chloride (ZrCl₄) and terephthalic acid in N,N-Dimethylformamide (DMF).

  • Modulation: Add a specific molar equivalent of concentrated hydrochloric acid (HCl). This step is crucial for achieving high crystallinity.

  • Reaction: Seal the autoclave and heat it in a convection oven at 120 °C for 24 hours. The elevated temperature and pressure drive the formation of the crystalline MOF structure.

  • Purification (Validation Step 1): After cooling, collect the white powder by centrifugation. Wash thoroughly with fresh DMF and then ethanol to remove unreacted precursors. This is critical for obtaining accurate electrochemical data.

  • Activation: Dry the purified powder under vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent from the pores.

  • Characterization (Validation Step 2): Before any electrochemical use, confirm the material's phase purity and crystallinity using Powder X-Ray Diffraction (PXRD). Confirm thermal stability and activation using Thermogravimetric Analysis (TGA). Measure the surface area via N₂ sorption analysis (BET method).

Protocol 2: Synthesis of a Biphenyl-based MOF (Ni-BPDC Analogue)

Causality: This hydrothermal method is adapted from the synthesis of a high-performance supercapacitor material.[11] The reaction temperature is a key parameter to tune the material's morphology and pore size, directly impacting its capacitive performance.

  • Preparation: In a 50 mL Teflon-lined autoclave, dissolve 4,4'-biphenyl dicarboxylic acid (BPDC) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in DMF with continuous stirring. A 3:2 molar ratio of ligand to metal is often effective.[10]

  • Reaction: Seal the autoclave and heat to 180 °C for 12-24 hours. This specific temperature was found to produce a desirable nanoplate morphology.[10]

  • Purification & Activation: Follow the same purification and activation steps as described in Protocol 1.

  • Characterization (Validation): Perform PXRD, TGA, and BET analysis to confirm the structure, stability, and porosity of the synthesized material. Scanning Electron Microscopy (SEM) is essential to verify the nanoplate morphology.

Protocol 3: Electrochemical Characterization

Causality: A three-electrode setup is used to isolate and study the performance of the MOF material (working electrode) without interference from the counter electrode. Each technique provides a different piece of the electrochemical puzzle.

  • Working Electrode Preparation: Mix the synthesized MOF powder (e.g., 80 wt%) with a conductive additive like carbon black (10 wt%) and a binder like PVDF (10 wt%). Form a slurry using a solvent (e.g., NMP). Cast the slurry onto a current collector (e.g., glassy carbon, nickel foam) and dry under vacuum.

  • Cell Assembly: Assemble a three-electrode cell using the prepared MOF as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl or a saturated calomel electrode (SCE) as the reference electrode. The electrolyte (e.g., 3M KOH for supercapacitors, 0.5M H₂SO₄ for HER) will depend on the target application.

  • Cyclic Voltammetry (CV): Sweep the potential within a defined window to investigate redox processes and capacitive behavior. The shape of the CV curve indicates whether charge storage is primarily Faradaic (redox peaks) or non-Faradaic (rectangular shape).

  • Galvanostatic Charge-Discharge (GCD): Apply a constant current and measure the time it takes to charge and discharge. This is used to calculate the specific capacitance of the material for energy storage applications.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage over a range of frequencies to probe the charge transfer resistance and ion diffusion kinetics within the electrode. The resulting Nyquist plot provides insight into the internal resistance of the material.

Conclusion and Future Outlook

The comparison between MOFs derived from terephthalic acid and 5,5'-dimethyl-diphenic acid is a clear illustration of the "linker-determines-property" paradigm in MOF chemistry.

  • Terephthalic acid serves as a reliable building block for creating robust, stable frameworks that are exceptional as scaffolds, sensor platforms, and catalyst supports. Their electrochemical properties are well-understood and provide a solid benchmark.

  • 5,5'-dimethyl-diphenic acid , by contrast, represents a frontier. Its inherent V-shape, combined with the electronic influence of the biphenyl core and methyl groups, is predicted to yield MOFs with unique structural topologies and enhanced intrinsic electrochemical activity. Based on data from analogous systems, these materials hold significant promise for high-performance supercapacitors and selective electrocatalysts.

Future research should focus on the direct synthesis and electrochemical testing of MOFs from 5,5'-dimethyl-diphenic acid and its isomers. A systematic study correlating the linker's torsion angle and functionalization with charge transport, catalytic turnover, and ion diffusion kinetics will be invaluable. Such work will not only fill a gap in the literature but will also provide deeper insights into the rational design of functional materials, empowering scientists to move beyond well-trodden paths and create MOFs tailored for the next generation of electrochemical devices.

References

  • Ali Morsali, et al. (2019). The Effect of Methyl Group Functionality on the Host-Guest Interaction and Sensor Behavior in Metal-Organic Frameworks. Sensors and Actuators B: Chemical, 305, 127341. [Link]

  • Zhang, W., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2062. [Link]

  • Edzards, J., et al. (2024). Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization. The Journal of Chemical Physics, 160(18). [Link]

  • Gao, W., et al. (2015). The Effect of Methyl Functionalization on Microporous Metal-Organic Frameworks' Capacity and Binding Energy for Carbon Dioxide Adsorption. Inorganic Chemistry, 54(17), 8446-8451. [Link]

  • Zhang, W., et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed, 35745400. [Link]

  • Zhang, W., et al. (2022). Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. ResearchGate. [Link]

  • Edzards, J., et al. (2024). Tuning structural and electronic properties of metal-organic framework 5 by metal substitution and linker functionalization. PubMed, 38750379. [Link]

  • Kuznetsov, V. L., & Ivanova, A. A. (2022). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 12(48), 31055-31081. [Link]

  • Li, Y., et al. (2024). Biphenyl Dicarboxylic-Based Ni-IRMOF-74 Film for Fast-Switching and High-Stability Electrochromism. ACS Energy Letters, 9(6), 2326-2334. [Link]

  • D'Angelo, A. M., et al. (2023). Linker-Dependent Stability of Metal-Hydroxide Organic Frameworks for Oxygen Evolution. ACS Applied Materials & Interfaces, 15(29), 34699-34710. [Link]

  • Wang, X., et al. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega, 8(46), 44031-44039. [Link]

  • Wang, J., et al. (2019). Missing-linker metal-organic frameworks for oxygen evolution reaction. Nature Communications, 10(1), 5036. [Link]

  • Singh, D., et al. (2023). Enhancing Oxygen Evolution Reaction Activity through Linker Functionalization in Manganese-Based Metal-Organic Frameworks (Mn-MOFs). Chemistry–An Asian Journal, 18(21), e202300667. [Link]

  • Wang, X., et al. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. PubMed Central, PMC10654065. [Link]

  • D'Angelo, A. M., et al. (2023). Linker-dependent stability of metal-hydroxide organic frameworks for oxygen evolution. OSTI.GOV, 1993202. [Link]

  • Amo-Ochoa, P., et al. (2011). Three novel indium MOFs derived from diphenic acid: synthesis, crystal structures and supramolecular chemistry. CrystEngComm, 13(22), 6773-6781. [Link]

  • Safarifard, V., & Morsali, A. (2020). Direct Electrochemical Synthesis of Metal Organic Frameworks. Journal of The Electrochemical Society, 167(14), 142501. [Link]

  • Zhang, Y., et al. (2018). MOF based on a longer linear ligand: electrochemical performance, reaction kinetics, and use as a novel anode material for sodium-ion batteries. Chemical Communications, 54(84), 11793-11796. [Link]

  • Safarifard, V., & Morsali, A. (2021). Electrochemical Synthesis of MOFs. ResearchGate. [Link]

  • Kung, C.-W. (2020). Special Issue: Metal–Organic Frameworks (MOFs) toward Electrochemical Applications. Molecules, 25(1), 1. [Link]

  • Mondal, S., et al. (2023). Ion Diffusion and (Photo)redox Conductivity in a Covalent Organic Framework. Journal of the American Chemical Society, 145(4), 2291-2301. [Link]

  • Wang, K., et al. (2019). Porosity Engineering of MOF-Based Materials for Electrochemical Energy Storage. Advanced Materials, 31(39), 1901134. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic Acid: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Techniques

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In the case of no...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In the case of novel biphenyl derivatives such as 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a precise understanding of its atomic arrangement is paramount for predicting its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides a comprehensive overview of the gold-standard method for this purpose, single-crystal X-ray crystallography, and offers a comparative analysis with alternative spectroscopic techniques.

While spectroscopic methods provide valuable insights into molecular connectivity and functional groups, single-crystal X-ray diffraction stands alone in its ability to deliver a precise and unambiguous three-dimensional model of a molecule in the solid state. This guide will walk through the experimental workflow for confirming the structure of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid via X-ray crystallography, from crystal growth to final structural refinement. Furthermore, it will objectively compare this technique with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, providing the necessary context for selecting the most appropriate analytical strategy.

The Unparalleled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. The fundamental principle lies in the diffraction of a beam of X-rays by the electron clouds of the atoms within a crystal.[1] The resulting diffraction pattern is unique to the crystal's structure and can be mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

Experimental Workflow: A Step-by-Step Protocol

Confirming the structure of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid using X-ray crystallography involves a meticulous multi-step process.[2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents is a critical component of t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents is a critical component of this culture. This guide provides a detailed protocol for the safe disposal of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined below are based on established safety protocols for hazardous chemical waste and are designed to be a self-validating system for your laboratory's safety program.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is paramount. This compound, while not as stringently regulated as polychlorinated biphenyls (PCBs), possesses intrinsic hazards that necessitate careful management.

Known Hazards:

Based on available safety information, 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications mandate that this compound be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn when handling 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid and its waste products[1][3][4]:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Contaminated gloves should be disposed of as hazardous waste.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

II. Step-by-Step Waste Segregation and Collection Protocol

Proper segregation and collection are the foundational steps for safe chemical waste disposal.

Step 1: Designate a Hazardous Waste Container

Select a container that is compatible with the chemical waste. For solid waste, a clearly labeled, sealable container is appropriate. For liquid waste (e.g., solutions containing the compound), use a container designed for liquid hazardous waste, ensuring it is made of a material that will not react with the waste.[5][6][7]

Step 2: Label the Waste Container

The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid". If the waste is a solution, the concentration and other components must also be listed.[7]

Step 3: Waste Accumulation

  • Solid Waste: Carefully transfer the solid 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid waste into the designated hazardous waste container. Avoid creating dust.[1][3]

  • Contaminated Labware: Any labware (e.g., filter paper, weighing boats, gloves) that has come into contact with the compound should be placed in the solid hazardous waste container.

  • Liquid Waste: Solutions containing 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

Step 4: Storage of Waste

Store the hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure the container is kept closed except when adding waste.[7]

III. Disposal Pathway and Decontamination

The recommended disposal pathway for 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is through a licensed hazardous waste disposal company.

Disposal Workflow Diagram:

cluster_0 In-Lab Waste Management cluster_1 Professional Disposal A Step 1: Identify and Segregate Waste B Step 2: Use Designated & Labeled Hazardous Waste Container A->B C Step 3: Store in Satellite Accumulation Area B->C D Step 4: Contact Environmental Health & Safety (EHS) or Licensed Disposal Company C->D E Step 5: Arrange for Waste Pickup and Manifesting D->E F Step 6: Incineration at a Permitted Facility E->F

Caption: Workflow for the proper disposal of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

Professional Disposal:

Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1][3] You will need to provide them with the details of the waste, including its composition and quantity. The most common and effective method for the disposal of this type of organic compound is high-temperature incineration at a facility permitted to handle hazardous waste.[8]

Decontamination:

  • Surfaces: Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. The cleaning materials should be disposed of as hazardous waste.

  • Glassware: Rinse glassware that contained the compound with a suitable solvent. The initial rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your local regulations.

IV. Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS department or emergency response team.[1]
V. Regulatory Context

The disposal of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.[9] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed in compliance with local, state, and federal regulations.[10]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • BU CyberSec Lab. 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
  • C/D/N Isotopes. (2018). Safety Data Sheet - Dimethyl 4,4'-Biphenyl-d8-dicarboxylate.
  • Chemical Waste Disposal Guidelines.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Environmental Health & Safety, University of California, Santa Barbara. Polychlorinated Biphenyl (PCB) Management Plan.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4,4''-Biphenyldicarboxylic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Dimethyl biphenyl-4,4'-dicarboxylate.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.

Sources

Handling

Comprehensive Safety and Handling Guide for 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS No. 93012-36-3).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS No. 93012-36-3). It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work. The following information is synthesized from authoritative safety data sheets and established laboratory safety practices to provide a comprehensive resource for laboratory personnel.

Hazard Identification and Risk Assessment

5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The assigned GHS pictogram is GHS07, representing a harmful irritant, and the signal word is "Warning"[1].

A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand the potential routes of exposure and their associated risks. The primary risks involve accidental ingestion, skin and eye contact, and inhalation of dust particles. The causality behind these hazards lies in the chemical's ability to interact with and damage biological tissues upon contact.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create an effective barrier against the identified hazards. The selection of appropriate PPE is critical and should be based on the specific laboratory operations being performed.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety Goggles and/or Face ShieldMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing[2].
Skin Chemical-Resistant GlovesNitrile or other impervious gloves should be worn. Inspect gloves for any defects before use and dispose of them properly after handling the chemical.
Lab Coat/Protective ClothingA standard lab coat is the minimum requirement. For tasks with a higher risk of exposure, impervious aprons or coveralls should be utilized to prevent skin contact[3].
Respiratory RespiratorTo be used in areas with inadequate ventilation or when handling large quantities of the powder. A NIOSH-approved respirator is necessary if exposure limits are likely to be exceeded.
Safe Handling and Operational Plan

Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls

  • Ventilation: All handling of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid in its solid, powdered form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust particles[2].

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items to prevent contamination.

  • Weighing: When weighing the solid compound, use a chemical fume hood or a balance enclosure to contain any dust. Use a spatula to handle the material and avoid creating airborne dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.

Workflow for Safe Handling

prep Preparation (Don PPE, Clear Workspace) weigh Weighing (In Fume Hood) prep->weigh Proceed with caution dissolve Dissolution (Slow Addition) weigh->dissolve use Use in Experiment dissolve->use cleanup Post-Handling Cleanup (Wash Hands, Decontaminate) use->cleanup disposal Waste Disposal (Follow Regulations) cleanup->disposal

Caption: Standard workflow for handling 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2].
Skin Contact Remove contaminated clothing. Wash off with soap and plenty of water. If skin irritation persists, consult a physician[2][3].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[2].
Spill and Disposal Plan

5.1. Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding the creation of dust clouds. Place the spilled material into a suitable, closed container for disposal[2].

5.2. Waste Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways[2].

References

  • BU CyberSec Lab. 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid
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5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid
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